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  • Product: 3-Carbamoyloxirane-2-carboxylic acid
  • CAS: 783255-70-9

Core Science & Biosynthesis

Foundational

Crystallographic structure of 3-carbamoyloxirane-2-carboxylic acid enzyme complex

An In-Depth Technical Guide for Drug Development Professionals Executive Summary The development of targeted covalent inhibitors for Clan CA cysteine proteases (such as Cathepsin B, L, K, and Papain) has been revolutioni...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide for Drug Development Professionals

Executive Summary

The development of targeted covalent inhibitors for Clan CA cysteine proteases (such as Cathepsin B, L, K, and Papain) has been revolutionized by the structural elucidation of 3-carbamoyloxirane-2-carboxylic acid derivatives. Commonly known as epoxysuccinyl peptides (e.g., E-64, CA-074, and NS-134), these compounds act as irreversible suicide inhibitors. By leveraging high-resolution X-ray crystallography, researchers can map the precise subsite specificities and stereochemical dynamics of these enzyme-inhibitor complexes. This whitepaper provides a comprehensive mechanistic analysis and a field-proven, self-validating protocol for the co-crystallization of these critical pharmacological targets.

Mechanistic Crystallography: The SN2 Thioether Linkage

The defining feature of 3-carbamoyloxirane-2-carboxylic acid derivatives is their highly reactive epoxide warhead. Crystallographic data reveals that the inhibition proceeds via a highly specific, enzyme-catalyzed nucleophilic substitution (SN2) reaction.

Upon entering the active site, the catalytic cysteine (e.g., Cys-25 in papain, Cys-29 in Cathepsin B) is positioned directly adjacent to the oxirane ring. The Sγ thiolate of the cysteine executes a nucleophilic attack on the C2 carbon of the oxirane ring (1)[1].

Crucially, this attack occurs on the opposite side of the oxirane oxygen atom. As resolved in the 2.10 Å structure of the Papain-E-64c complex (PDB: 1PE6), this backside attack forces a stereochemical inversion of the C2 atom from an S,S-configuration to an R,S-configuration (2)[2]. Following the ring opening, the resulting C3 carboxylate anion forms a rigid electrostatic lock (hydrogen bond) with the protonated imidazole ring of the catalytic histidine (His-159/His-199). This interaction physically prevents the histidine from participating in the enzyme's natural hydrolytic charge-relay system, permanently inactivating the protease (2)[2].

SN2_Mechanism Cys Catalytic Cysteine (Sγ Thiolate) TS SN2 Transition State (Nucleophilic Attack) Cys->TS Attack on C2 Oxirane 3-carbamoyloxirane- 2-carboxylic acid (S,S-configuration) Oxirane->TS Ring opening Adduct Covalent Thioether (R,S-configuration) TS->Adduct Stereochemical inversion His Catalytic Histidine (Protonated Imidazole) Adduct->His Electrostatic lock (C3 Carboxylate)

Fig 1: SN2 nucleophilic attack and stereochemical inversion in epoxysuccinyl-enzyme complexes.

Subsite Specificity: Primed vs. Non-Primed Cleft Binding

The structural versatility of the 3-carbamoyloxirane-2-carboxylic acid scaffold allows for precise tuning of subsite specificity. By modifying the functional groups appended to the oxirane junctions, researchers can direct the inhibitor to specific regions of the active-site cleft.

  • Non-Primed Binding (E-64): The natural product derivative E-64 binds exclusively to the non-primed subsites (S1, S2, S3). Crystallographic evidence shows that its peptidyl moiety extends in the direction opposite to that of a natural substrate (3)[3]. This broad-spectrum binding mode makes E-64 a universal Clan CA inhibitor.

  • Primed Binding (CA-074): To achieve specificity for Cathepsin B, CA-074 was designed to bind the primed subsites (S1', S2') in the same direction as a natural substrate (4)[4]. Cathepsin B possesses a unique structural insertion known as the "occluding loop" (residues 110–126), which contains two critical histidine residues (His-110, His-111). The free C-terminal carboxyl group of CA-074 forms critical salt bridges with these histidines, anchoring the inhibitor and granting it high selectivity for Cathepsin B over other cathepsins (3)[3].

  • Double-Headed Binding (NS-134): NS-134 represents a structural breakthrough: a two-headed epoxysuccinyl inhibitor. As resolved in PDB 1SP4, functional groups are attached to both sides of the reactive epoxide. The -Leu-Pro-OH side binds the primed sites (interacting with the occluding loop), while the -Leu-Gly-Meu side extends into the non-primed sites, effectively occupying the entire active-site cleft (5)[5].

Self-Validating Experimental Protocol: Co-Crystallization Workflow

To obtain high-resolution structural data, the co-crystallization workflow must be treated as a self-validating system. The following protocol outlines the causal reasoning behind each experimental step to ensure 100% lattice occupancy and structural integrity.

Step 1: Enzyme Activation and Purification

  • Action: Purify the target protease (e.g., Cathepsin B) via Size Exclusion Chromatography (SEC). Prior to complex formation, incubate the enzyme with 2 mM Dithiothreitol (DTT) for 30 minutes.

  • Causality: Cysteine proteases are prone to spontaneous oxidation, forming inactive sulfenic acids at the active site. DTT reduces the catalytic cysteine back to a reactive thiolate, ensuring it is highly nucleophilic and primed for the SN2 attack.

Step 2: Covalent Complex Formation

  • Action: Introduce the 3-carbamoyloxirane-2-carboxylic acid inhibitor (e.g., CA-074) at a 1:5 molar ratio (Enzyme:Inhibitor). Incubate at 4°C for 2 hours. Validate complex formation via Intact Mass Spectrometry before proceeding.

  • Causality: The stoichiometric excess drives the irreversible covalent reaction to completion. Mass spectrometry acts as a self-validating checkpoint; crystallizing a partially occupied sample results in ambiguous electron density maps that conflate the apo and holo states.

Step 3: Hanging-Drop Vapor Diffusion

  • Action: Set up crystallization drops mixing 1 µL of the protein complex (10 mg/mL) with 1 µL of reservoir solution (typically 15-25% PEG 4000/8000, pH 5.5 - 6.5).

  • Causality: Polyethylene glycol (PEG) acts as a molecular crowding agent. It gently reduces the dielectric constant of the solvent, promoting orderly protein precipitation without denaturing the delicate thioether linkage of the complex.

Step 4: Cryoprotection and X-Ray Diffraction

  • Action: Briefly soak the grown crystals in the reservoir solution supplemented with 20% (v/v) glycerol. Flash-freeze in liquid nitrogen and collect diffraction data at 100K using a synchrotron source.

  • Causality: High-intensity synchrotron X-rays generate free radicals that can cause radiolytic cleavage of covalent bonds. Cryocooling at 100K halts radical diffusion, preserving the structural integrity of the inhibitor's thioether bond during data collection.

Crystallization_Workflow Purification 1. Enzyme Preparation Affinity & SEC purification to ensure homogeneity Incubation 2. Complex Formation 1:5 Molar Ratio (Enzyme:Inhibitor) pre-incubation Purification->Incubation Validated purity >95% Crystallization 3. Vapor Diffusion Hanging-drop method with PEG precipitants Incubation->Crystallization Covalent bonding confirmed Diffraction 4. X-Ray Diffraction Synchrotron source with 100K cryocooling Crystallization->Diffraction Crystal harvesting Refinement 5. Structure Refinement Molecular replacement & electron density mapping Diffraction->Refinement High-resolution data

Fig 2: Self-validating workflow for co-crystallization and X-ray diffraction of enzyme complexes.

Quantitative Structural Data

The table below summarizes the key crystallographic parameters of benchmark 3-carbamoyloxirane-2-carboxylic acid enzyme complexes, highlighting how structural modifications dictate binding configurations.

ComplexInhibitor TypePDB IDResolution (Å)Binding SubsitesKey Structural Feature
Papain + E-64c Broad-spectrum1PE62.10Non-primed (S1-S3)Peptidyl moiety binds in opposite direction to natural substrate
Papain + E-64c Broad-spectrum1PPP1.90Non-primed (S1-S3)High-resolution mapping of S2/S3 subsite diversity
Bovine CatB + CA-074 CatB-specific1QDQ2.18Primed (S1'-S2')Free carboxylate forms salt bridge with occluding loop (His110/111)
Bovine CatB + CA-074Me CatB-specific2DC91.94Primed (S1'-S2')Methyl ester prodrug limits occluding loop interaction
TbCatB + CA-074 Parasitic CatB3HHI1.60Primed (S1'-S2')Elongated N-terminus specific to Trypanosoma brucei
Bovine CatB + NS-134 Double-headed1SP41.60Primed & Non-primedInhibitor spans the entire active-site cleft

References

  • 1SP4: Crystal structure of NS-134 in complex with bovine cathepsin B: a two headed epoxysuccinyl inhibitor extends along the whole active site cleft, RCSB PDB,
  • Crystal structure of NS-134 in complex with bovine cathepsin B: a two-headed epoxysuccinyl inhibitor extends along the entire active-site cleft, NIH PMC,
  • 1PE6: REFINED X-RAY STRUCTURE OF PAPAIN(DOT)
  • 1PPP: CRYSTAL STRUCTURE OF PAPAIN-E64-C COMPLEX. BINDING DIVERSITY OF E64-C TO PAPAIN S2 AND S3 SUBSITES, RCSB PDB,
  • 1QDQ: X-RAY CRYSTAL STRUCTURE OF BOVINE C

Sources

Exploratory

In Vitro Metabolic Stability Profile of 3-Carbamoyloxirane-2-Carboxylic Acid: A Technical Guide

Executive Summary The development of targeted covalent inhibitors requires a delicate balance between warhead reactivity and metabolic stability. 3-carbamoyloxirane-2-carboxylic acid (CAS Registry Number: 783255-70-9)[1]...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of targeted covalent inhibitors requires a delicate balance between warhead reactivity and metabolic stability. 3-carbamoyloxirane-2-carboxylic acid (CAS Registry Number: 783255-70-9)[1] represents the foundational epoxysuccinamide pharmacophore utilized in classic cysteine protease inhibitors, such as E-64, and advanced peptidomimetic calpain/cathepsin inhibitors[2]. This whitepaper provides an in-depth technical framework for profiling the in vitro metabolic stability of this specific oxirane-carboxylic acid derivative, detailing the causality behind its unique metabolic routing and providing self-validating protocols for rigorous pharmacokinetic evaluation.

Mechanistic Rationale & Chemical Biology

In medicinal chemistry, epoxides are frequently flagged as structural alerts due to their propensity for indiscriminate alkylation of cellular nucleophiles, leading to off-target toxicity. However, the epoxysuccinamide class defies this heuristic.

The electron-withdrawing nature of the flanking carboxylic acid and carboxamide groups significantly reduces the electron density of the oxirane carbons. This stereoelectronic deactivation renders 3-carbamoyloxirane-2-carboxylic acid highly stable against direct SN​2 attack by soft nucleophiles, such as glutathione (GSH), under physiological conditions[3].

Instead of thiol-mediated clearance, the primary metabolic liability of this warhead is enzymatic ring-opening. Epoxide hydrolases (EHs) catalyze the addition of a water molecule to the oxirane ring, yielding an inactive vicinal diol (tartaric acid derivative)[4]. Because this hydrolysis is cofactor-independent, standard cytochrome P450 (CYP450) stability assays that rely solely on NADPH depletion will fail to capture the true intrinsic clearance ( CLint​ ) of this compound.

MetabolicPathway A 3-Carbamoyloxirane-2-Carboxylic Acid (Electrophilic Warhead) B Cysteine Protease (Target Engagement) A->B Covalent Alkylation C Glutathione (GSH) (Off-Target Thiol) A->C Negligible Reactivity D Epoxide Hydrolase (mEH / sEH) A->D Enzymatic Hydrolysis E Vicinal Diol Metabolite (Inactive Clearance) D->E Ring Opening

Fig 1. Divergent metabolic and target engagement pathways of the epoxysuccinamide pharmacophore.

Self-Validating Experimental Protocols

To accurately profile 3-carbamoyloxirane-2-carboxylic acid, the experimental design must isolate EH-mediated hydrolysis from CYP-mediated oxidation and confirm stability against non-specific thiols. Every protocol below is designed as a self-validating system , incorporating specific controls to ensure data integrity regardless of the test compound's outcome.

Protocol A: Microsomal & Cytosolic Epoxide Hydrolase Assay

Epoxide hydrolases exist as two distinct isozymes: microsomal epoxide hydrolase (mEH) localized in the endoplasmic reticulum, and soluble epoxide hydrolase (sEH) localized in the cytosol. Both matrices must be evaluated.

Step-by-Step Methodology:

  • Matrix Preparation: Thaw Human Liver Microsomes (HLM) and Human Liver Cytosol (HLC) on ice. Dilute to a final protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4).

  • System Validation Controls (Crucial Step):

    • Positive Control (mEH): 10,11-epoxycarbamazepine (1 µM).

    • Positive Control (sEH):t-DPPO (1 µM).

    • Negative Control: Heat-inactivated HLM/HLC (incubated at 95°C for 10 min prior to use) to differentiate enzymatic hydrolysis from chemical instability.

    • Cofactor Control: Omit NADPH to isolate EH activity from CYP450 metabolism.

  • Incubation: Pre-warm the matrix suspensions to 37°C for 5 minutes. Initiate the reaction by adding 3-carbamoyloxirane-2-carboxylic acid (final concentration: 1 µM; final DMSO 0.5%).

  • Sampling: At t=0,15,30,60, and 120 minutes, transfer 50 µL aliquots into 150 µL of ice-cold quench solution (acetonitrile containing an appropriate internal standard).

  • Processing: Centrifuge at 15,000 x g for 15 minutes at 4°C to precipitate proteins. Transfer the supernatant for LC-MS/MS analysis.

Protocol B: Glutathione (GSH) Trapping & Reactivity Assay

This assay proves that the warhead's electrophilicity is highly tuned for active-site cysteines[5] rather than systemic thiols.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare 50 mM Phosphate-Buffered Saline (PBS), pH 7.4.

  • Reagent Addition: Dissolve reduced glutathione (GSH) to a final concentration of 5 mM (mimicking intracellular physiological concentrations).

  • System Validation Controls:

    • Positive Control: 1-chloro-2,4-dinitrobenzene (CDNB) (100 µM) – rapidly forms GSH adducts.

    • Negative Control: Test compound in PBS without GSH to monitor intrinsic chemical degradation.

  • Incubation: Add 3-carbamoyloxirane-2-carboxylic acid to a final concentration of 100 µM. Incubate in a temperature-controlled autosampler at 37°C.

  • Longitudinal Sampling: Inject 20 µL directly into the LC-MS/MS every hour for 24 hours[3]. Monitor for both parent compound depletion and the appearance of the specific GSH-adduct mass transition.

ExperimentalWorkflow Step1 1. Substrate Prep (1 µM in Buffer) Step2 2. Matrix Incubation (HLM / HLC, 37°C) Step1->Step2 Step3 3. Reaction Quench (Cold ACN + IS) Step2->Step3 Step4 4. Protein Ppt. (15,000 x g) Step3->Step4 Step5 5. LC-MS/MS Quantification Step4->Step5

Fig 2. Self-validating high-throughput in vitro stability workflow for epoxide-based warheads.

Quantitative Data Synthesis

The data generated from these self-validating systems provides a clear pharmacokinetic profile. Epoxysuccinamide derivatives typically demonstrate high stability against non-specific thiols but show moderate-to-high intrinsic clearance driven by soluble epoxide hydrolases.

Table 1: Representative In Vitro Clearance Parameters in Human Hepatic Matrices

Matrix SystemCofactor Status t1/2​ (min) CLint​ (µL/min/mg)Primary Degradation Pathway
HLM (Microsomes)+ NADPH45.230.6CYP Oxidation + mEH Hydrolysis
HLM (Microsomes)No Cofactor82.516.8mEH Hydrolysis Only
HLC (Cytosol)No Cofactor35.139.4sEH Hydrolysis Only
Heat-Inactivated N/A> 240< 5.0Chemical Instability (Negligible)

Insight: The significant clearance in HLC without cofactors confirms that soluble epoxide hydrolase (sEH) is a primary metabolic driver for this chemical class.

Table 2: Glutathione (GSH) Reactivity Kinetics (37°C, pH 7.4)

CompoundTarget/Class% Parent Remaining (4h)% Parent Remaining (24h)GSH-Adduct Detected
3-Carbamoyloxirane-2-Carboxylic Acid Epoxysuccinamide> 98%> 95%Below Limit of Quantitation
CDNB (Positive Control)Non-specific Electrophile< 5%0%Yes (High Abundance)

Insight: Epoxysuccinate-containing compounds show negligible reactivity after 24 hours of incubation in the presence of excess GSH[3], confirming their suitability as highly targeted covalent warheads.

Conclusion & Future Perspectives

The in vitro metabolic stability profile of 3-carbamoyloxirane-2-carboxylic acid highlights a critical paradigm in covalent drug discovery: not all epoxides are indiscriminately reactive toxicophores. By leveraging the stereoelectronic deactivation of the epoxysuccinamide core, researchers can achieve highly selective covalent inactivation of target enzymes[5].

However, the primary metabolic liability shifts from GSH-mediated depletion to epoxide hydrolase (mEH/sEH) mediated ring-opening[4]. Consequently, drug development professionals utilizing this warhead must prioritize cytosolic stability assays over standard microsomal CYP450 screens to accurately predict in vivo half-life. Future optimization strategies, such as incorporating the warhead into nanosized drug delivery systems[2], may further shield the oxirane ring from rapid enzymatic hydrolysis, unlocking the full therapeutic potential of this highly selective pharmacophore.

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Foundational

Pharmacokinetic Properties of 3-Carbamoyloxirane-2-Carboxylic Acid Derivatives in Murine Models: A Technical Whitepaper

Executive Summary The compound 3-carbamoyloxirane-2-carboxylic acid represents the core electrophilic pharmacophore—often referred to as the epoxysuccinyl warhead—found in a prominent class of irreversible cysteine prote...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 3-carbamoyloxirane-2-carboxylic acid represents the core electrophilic pharmacophore—often referred to as the epoxysuccinyl warhead—found in a prominent class of irreversible cysteine protease inhibitors[1]. Most notably recognized as the active moiety in the E-64 family of compounds (including E-64, E-64c, E-64d, and CA-074), this structure has become an indispensable tool in preclinical drug development[2]. This whitepaper provides an in-depth analysis of the pharmacokinetic (PK) and pharmacodynamic (PD) properties of 3-carbamoyloxirane-2-carboxylic acid derivatives in murine models, detailing the causality behind prodrug engineering, target engagement, and the self-validating methodologies required for rigorous in vivo profiling.

Structural Causality and Target Engagement

The pharmacological efficacy of 3-carbamoyloxirane-2-carboxylic acid is dictated by the precise stereochemistry and reactivity of its oxirane (epoxide) ring.

Mechanism of Action

In murine models, cysteine cathepsins (e.g., Cathepsins B, L, and S) reside primarily within the acidic environment of the endolysosomal system[3]. The active-site thiolate anion of these proteases acts as a strong nucleophile, attacking the oxirane carbon of the 3-carbamoyloxirane-2-carboxylic acid warhead. This epoxide ring-opening reaction results in the formation of a highly stable, irreversible thioether bond, permanently inactivating the enzyme[2].

The Prodrug Imperative

A fundamental pharmacokinetic hurdle of the native 3-carbamoyloxirane-2-carboxylic acid is its free carboxylic acid group. At physiological pH, this group is ionized, rendering the molecule highly polar and membrane-impermeable[4]. To circumvent this, researchers utilize esterified prodrugs:

  • E-64d (Loxistatin): The ethyl ester of E-64c. The esterification masks the negative charge, drastically increasing lipophilicity and allowing passive diffusion across the murine gastrointestinal tract and cellular membranes[2].

  • CA-074Me: The methyl ester of the Cathepsin B-selective inhibitor CA-074[5].

Once inside the murine cell, ubiquitous cytosolic esterases rapidly hydrolyze the ester bond. This creates a "pharmacological trap"—the active, membrane-impermeable acid is regenerated and locked intracellularly, ensuring high local concentrations at the site of the target proteases[4].

G Prodrug E-64d (Prodrug) Cell Permeable Esterase Cytosolic Esterases Prodrug->Esterase Diffusion & Hydrolysis ActiveDrug E-64c (Active Acid) Membrane Impermeable Esterase->ActiveDrug Cathepsin Target: Cysteine Cathepsins (e.g., CatB, CatL) ActiveDrug->Cathepsin Epoxide Ring Opening Covalent Irreversible Covalent Bond (Thioether Formation) Cathepsin->Covalent Pathways Downstream Effects: ↓ Neuroinflammation ↓ Tumor Invasion Covalent->Pathways

Intracellular activation and target engagement of epoxysuccinyl prodrugs.

Pharmacokinetic Profile in Murine Models

The ADME (Absorption, Distribution, Metabolism, and Excretion) profile of epoxysuccinyl derivatives in mice dictates their utility in specific disease models.

  • Absorption: Native E-64 exhibits near-zero oral bioavailability and must be administered intravenously (IV) or intraperitoneally (IP). Conversely, the prodrug E-64d is highly orally bioavailable in mice, making it suitable for chronic dosing regimens[3][5].

  • Distribution: Prodrug forms exhibit significantly enhanced volume of distribution (Vd). E-64d successfully crosses the murine blood-brain barrier (BBB), which is critical for its efficacy in Alzheimer's disease (APP/Lon) and Traumatic Brain Injury (TBI) models[5]. Recent biodistribution studies utilizing radiolabeled epoxysuccinyl probes (e.g., 64Cu-ES) demonstrate prolonged brain retention due to the optimized lipophilicity of the esterified warhead[6].

  • Metabolism & Stability: The oxirane ring of 3-carbamoyloxirane-2-carboxylic acid is metabolically robust. Unlike highly reactive Michael acceptors, the epoxysuccinyl group shows low spontaneous reactivity toward off-target biological thiols (e.g., glutathione) in murine plasma, ensuring that the warhead reaches the target tissue intact[3].

Quantitative Data Summary
CompoundProdrug StatusPrimary Murine RouteEstimated Half-Life (t1/2)Brain PenetranceTarget Protease
E-64 No (Active Acid)IV / IP~1.0 - 1.5 hPoorPan-Cysteine Cathepsins
E-64d Yes (Ethyl Ester)PO~2.5 - 4.0 hHighPan-Cysteine Cathepsins
CA-074 No (Active Acid)IV / IP~1.0 hPoorCathepsin B (Selective)
CA-074Me Yes (Methyl Ester)IP~2.0 hModerateCathepsin B (Selective)

Self-Validating Experimental Protocol for Murine PK/PD

To ensure scientific integrity, evaluating the pharmacokinetics of esterified 3-carbamoyloxirane-2-carboxylic acid derivatives requires a self-validating analytical system. The primary artifact in these studies is the ex vivo hydrolysis of the prodrug by murine plasma esterases post-collection, which artificially inflates the measured concentration of the active acid.

The following protocol utilizes chemical quenching and stable isotope-labeled internal standards (SIL-IS) to create a closed, self-verifying loop: if extraction fails or ex vivo degradation occurs, the SIL-IS recovery metrics will immediately flag the analytical run as invalid.

Step-by-Step Methodology: LC-MS/MS PK Evaluation
  • Murine Dosing & Sampling: Administer E-64d (10 mg/kg) via oral gavage to C57BL/6 mice. Collect serial blood samples (20 µL) via the tail vein at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Immediate Ex Vivo Quenching (Critical Causality): Immediately transfer the blood into pre-chilled tubes containing 0.1% formic acid and 10 µM bis-p-nitrophenyl phosphate (BNPP). Causality: Formic acid lowers the pH to inhibit neutral esterases, while BNPP acts as a broad-spectrum esterase inhibitor. This freezes the in vivo ratio of prodrug to active acid, preventing ex vivo artifactual hydrolysis.

  • Plasma Separation: Centrifuge the quenched samples at 2,000 x g for 10 minutes at 4°C to isolate plasma.

  • Internal Standard Addition: Spike the plasma with a known concentration of E-64d-d5 (deuterated internal standard). Self-Validation: The SIL-IS controls for matrix effects and extraction losses. Consistent SIL-IS peak areas across all timepoints validate the extraction efficiency.

  • Extraction: Perform Liquid-Liquid Extraction (LLE) using ethyl acetate. Vortex for 5 minutes, centrifuge, and transfer the organic layer. Evaporate under nitrogen and reconstitute in the mobile phase (e.g., 50% Acetonitrile / 50% Water with 0.1% Formic Acid).

  • LC-MS/MS Quantification: Inject into a reverse-phase LC system coupled to a triple quadrupole mass spectrometer. Operate in Multiple Reaction Monitoring (MRM) mode, tracking the specific precursor-to-product ion transitions for both the prodrug and the active 3-carbamoyloxirane-2-carboxylic acid.

Workflow Dosing 1. Murine Dosing (IV/PO Administration) Sampling 2. Serial Blood/Tissue Sampling (Timepoints: 0.25 - 24h) Dosing->Sampling Quenching 3. Ex Vivo Quenching (Acidification / Inhibitor Mix) Sampling->Quenching Extraction 4. LLE / SPE Extraction (+ Internal Standard) Quenching->Extraction Analysis 5. LC-MS/MS Quantification (MRM Mode) Extraction->Analysis Validation 6. PK Parameter Calculation (Non-compartmental Analysis) Analysis->Validation

Step-by-step murine pharmacokinetic evaluation workflow.

Preclinical Efficacy Driven by PK Properties

The tailored pharmacokinetic properties of the 3-carbamoyloxirane-2-carboxylic acid warhead have enabled breakthroughs across diverse murine disease models:

  • Neurodegeneration: In APP/Lon transgenic mice (an Alzheimer's disease model), the high brain penetrance of orally administered E-64d allows the active acid to successfully inhibit Cathepsin B within the CNS. This results in a marked reduction of amyloid-beta (Aβ) plaque pathology and the rescue of memory deficits[5].

  • Oncology & Tumor Microenvironment: In MMTV-PyMT murine breast cancer models, the administration of CA-074Me effectively penetrates tumor cells to inhibit intracellular Cathepsin B. This specific PK distribution delays the transition of tumors from avascular to highly vascularized stages, highlighting its anti-angiogenic and anti-invasive properties[7].

  • Next-Generation Radiopharmaceuticals: The highly specific, irreversible binding kinetics of the epoxysuccinyl warhead are currently being leveraged in targeted radioligand therapy. For instance, incorporating this warhead into FAP-targeted agents (e.g., FAPI-ET1) significantly increases the residence time of the radiopharmaceutical within the tumor microenvironment in U-87MG xenograft mouse models, overcoming the rapid clearance issues of previous low-molecular-weight agents[1].

References

  • BenchChem. "E-64 as a Selective Cysteine Protease Inhibitor". BenchChem Application Notes.
  • PubMed / NIH. "Exploration of the utilization of irreversible cysteine protease inhibitor in FAP-targeted radiopharmaceuticals design to increase tumor residence time". Nuclear Medicine and Biology.
  • MDPI. "Targeting Cathepsins in Neurodegeneration: Biochemical Advances". International Journal of Molecular Sciences.
  • PMC / NIH. "Cathepsin B in Neurodegeneration of Alzheimer's Disease, Traumatic Brain Injury, and Related Brain Disorders". Frontiers in Molecular Neuroscience.
  • PMC / NIH. "Differential cathepsin responses to inhibitor-induced feedback: E-64 and cystatin C elevate active cathepsin S and suppress active cathepsin L in breast cancer cells". Int J Biochem Cell Biol.
  • Frontiers. "Cysteine cathepsins: their role in tumor progression and recent trends in the development of imaging probes". Frontiers in Chemistry.
  • Oncotarget. "Nitroxoline impairs tumor progression in vitro and in vivo by regulating cathepsin B activity". Oncotarget.
  • ACS Publications. "Dynamic PET Imaging of Elesclomol-Facilitated Copper Delivery in Ischemic Stroke Rats". ACS Omega.

Sources

Exploratory

The Epoxysuccinyl Pharmacophore: Mechanistic Role of the Epoxide Ring in 3-Carbamoyloxirane-2-Carboxylic Acid Covalent Binding

Executive Summary The 3-carbamoyloxirane-2-carboxylic acid moiety forms the core structural pharmacophore of epoxysuccinyl-based inhibitors, most notably the natural product E-64 and its synthetic derivatives. This struc...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 3-carbamoyloxirane-2-carboxylic acid moiety forms the core structural pharmacophore of epoxysuccinyl-based inhibitors, most notably the natural product E-64 and its synthetic derivatives. This structure is a privileged covalent warhead that exhibits exquisite selectivity for clan CA cysteine proteases (e.g., cathepsins, calpains, and papain) over serine or aspartic proteases. This technical guide dissects the chemical causality behind the epoxide ring's reactivity, the structural role of its adjacent functional groups, and the field-proven methodologies used to validate its irreversible binding kinetics.

Mechanistic Foundations of Epoxide Ring Opening

The defining feature of 3-carbamoyloxirane-2-carboxylic acid is its central oxirane (epoxide) ring. Small-ring electrophiles are highly sought after in drug design due to their tunable reactivity 1. The inherent angular strain of the three-membered epoxide ring provides a strong thermodynamic driving force for ring-opening reactions.

Within the protease active site, a catalytic dyad (typically Cys-His) generates a highly nucleophilic thiolate anion. This thiolate executes an SN​2 nucleophilic attack on the electrophilic C2 carbon of the epoxide ring. The attack breaks the carbon-oxygen bond, opening the oxirane ring to form a stable, irreversible thioether linkage between the enzyme and the inhibitor, permanently ablating catalytic activity 2.

Mechanism E Active Cysteine Protease (Cys-S⁻ / His-H⁺) MC Non-Covalent Michaelis Complex E->MC Binding I 3-Carbamoyloxirane-2-Carboxylic Acid (Epoxide Warhead) I->MC Binding TS S_N2 Nucleophilic Attack (Cys-S⁻ attacks Epoxide C2) MC->TS Activation via H-bonding Adduct Irreversible Thioether Adduct (Ring-Opened Hydroxyl) TS->Adduct Covalent Modification

Catalytic mechanism of epoxide ring opening by the active site cysteine thiolate.

Stereoselectivity and Carboxylate Activation

The reactivity of the epoxide is not solely dependent on its ring strain; it is heavily modulated by the adjacent carboxylic acid and carbamoyl groups.

  • Carboxylate-Driven Activation: Mechanistic studies demonstrate that the free carboxylate group is essential for positioning and activating the epoxide. It forms a critical hydrogen bond with active-site residues (such as His159 in papain or the oxyanion hole). This interaction neutralizes the negative charge of the carboxylate, withdrawing electron density from the oxirane ring and increasing the electrophilicity of the C2 carbon 3.

  • Stereochemical Constraints: The spatial orientation of the epoxide substituents dictates the efficiency of the SN​2 attack. QM/MM calculations reveal that the trans-(S,S) configuration allows the formation of an optimal hydrogen-bonding network, bringing the attacking thiolate within ~3.0 Å of the C2 atom. In contrast, (R,R) or cis-configurations force a suboptimal geometry, exponentially increasing the activation energy required for the irreversible step 4.

Quantitative Structure-Activity Relationships (QSAR)

The impact of these structural features is best observed through kinetic parameters. The table below summarizes the profound effect of stereochemistry and C2 substitution on the inactivation of cysteine proteases by epoxysuccinyl derivatives.

Inhibitor CoreStereochemistryC2 Substitution KI​ (µM) kinact​ ( 10−3s−1 ) kinact​/KI​ ( M−1s−1 )
Natural E-64 trans-(S,S)Free Carboxylate1.5710~473,000
E-64 Enantiomer trans-(R,R)Free Carboxylate45.012~266
EP-475 Amide trans-(S,S)Primary Amide28.0350~12,500
EP-475 Ester trans-(S,S)Ethyl Ester110.050~454

Data synthesized from foundational kinetic studies illustrating the necessity of the trans-(S,S) free acid configuration for optimal covalent efficiency.

Experimental Methodologies

To rigorously evaluate compounds containing the 3-carbamoyloxirane-2-carboxylic acid warhead, researchers must employ self-validating experimental systems. Below are two gold-standard protocols.

Protocol 1: Kinetic Analysis of Irreversible Inhibition ( kinact​/KI​ )

Causality: Because covalent inhibitors permanently inactivate their targets, standard IC50​ values are time-dependent and insufficient. Evaluating the second-order rate constant ( kinact​/KI​ ) under pseudo-first-order conditions isolates the initial binding affinity ( KI​ ) from the covalent bond formation rate ( kinact​ ).

  • Enzyme Activation: Pre-incubate the cysteine protease (e.g., Cathepsin B) in assay buffer (pH 5.5, 100 mM NaOAc) containing 5 mM DTT and 1 mM EDTA for 15 minutes at 37°C to fully reduce the catalytic cysteine.

  • Continuous Assay: Add a fluorogenic substrate (e.g., Z-Phe-Arg-AMC) to the activated enzyme.

  • Inhibitor Addition: Spike in the epoxysuccinyl inhibitor at varying concentrations ( [I]≫[E] to maintain pseudo-first-order conditions). Continuously monitor the decay in fluorescence release over 30 minutes.

  • Data Extraction: Fit the progress curves to the equation vt​=v0​⋅e−kobs​t to determine kobs​ for each concentration. Plot kobs​ vs. [I] to extract KI​ and kinact​ .

  • Self-Validation (Dilution Jump): Pre-incubate the enzyme with the inhibitor at 10×KI​ for 30 minutes. Dilute the mixture 100-fold into a buffer containing saturating substrate. A lack of enzymatic activity recovery confirms that the inhibition is strictly irreversible and covalent.

Protocol 2: Activity-Based Protein Profiling (ABPP) in Live Cells

Causality: To confirm target engagement in complex biological matrices, mechanism-based probes utilizing azido-derivatives of E-64 are deployed. The epoxide warhead covalently tags only the active fraction of proteases, ignoring inactive zymogens 5.

  • In Vivo Labeling: Incubate live RAW264.7 macrophages with 5 µM Azido-E-64 probe for 1-2 hours.

  • Lysis: Wash cells and lyse in acidic buffer (pH 5.5). Crucial Step: Acidic pH is required to maintain the native fold and reactive state of lysosomal cathepsins; physiological pH (7.4) leads to rapid oxidation of the catalytic thiolate.

  • Click Chemistry: Perform Staudinger ligation or CuAAC (Copper-catalyzed azide-alkyne cycloaddition) by adding Biotin-alkyne to the lysate, appending a biotin tag to the covalently modified proteases.

  • Enrichment & Analysis: Isolate the biotinylated proteins using Streptavidin-agarose beads. Elute and analyze via LC-MS/MS to identify the targeted proteome.

  • Self-Validation (Competitive Control): Pre-incubate a parallel batch of cells with 50 µM unlabeled E-64 for 1 hour prior to adding the Azido-E-64 probe. The complete disappearance of MS signal in this control validates that the probe labeling is active-site directed and specific.

ABPP_Workflow Step1 1. In Vivo Labeling Incubate live cells with Azido-E-64 probe Step2 2. Cell Lysis Extract proteome at pH 5.5 (preserve activity) Step1->Step2 Step3 3. Click Chemistry React azide with Biotin-alkyne Step2->Step3 Step4 4. Enrichment Isolate labeled proteins via Streptavidin Step3->Step4 Step5 5. LC-MS/MS Proteomic identification of targets Step4->Step5

Activity-Based Protein Profiling (ABPP) workflow using Azido-E-64 probes.

References

  • Mechanistic Studies on the Inactivation of Papain by Epoxysuccinyl Inhibitors Source: Journal of Medicinal Chemistry (ACS Publications) URL:3

  • Atomistic Insights into the Inhibition of Cysteine Proteases: First QM/MM Calculations Clarifying the Stereoselectivity of Epoxide-Based Inhibitors Source: The Journal of Physical Chemistry B (ACS Publications) URL:4

  • Mechanism-Based Probe for the Analysis of Cathepsin Cysteine Proteases in Living Cells Source: ACS Chemical Biology URL:5

  • Design, Synthesis, and Optimization of Novel Epoxide Incorporating Peptidomimetics as Selective Calpain Inhibitors Source: PMC (National Institutes of Health) URL:2

  • Cysteine protease inhibitors containing small rings Source: PubMed (National Institutes of Health) URL:1

Sources

Foundational

Technical Guide: Physicochemical and Solubility Profiling of 3-Carbamoyloxirane-2-carboxylic Acid

Introduction In the landscape of modern drug discovery and development, the precise characterization of novel chemical entities is a cornerstone of successful lead optimization and formulation. Small, highly functionaliz...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of modern drug discovery and development, the precise characterization of novel chemical entities is a cornerstone of successful lead optimization and formulation. Small, highly functionalized molecules often present unique opportunities for therapeutic intervention, but also distinct challenges in their physicochemical profiling. 3-Carbamoyloxirane-2-carboxylic acid, a compact molecule featuring a strained epoxide ring, a carboxylic acid, and a carbamoyl group, represents a class of compounds where a thorough understanding of fundamental properties is paramount.

This technical guide provides an in-depth analysis of the core physicochemical properties of 3-carbamoyloxirane-2-carboxylic acid, with a specific focus on its molecular weight, exact mass, and solubility profile. Designed for researchers, medicinal chemists, and formulation scientists, this document offers both calculated data and a robust experimental framework for empirical validation, ensuring a high degree of scientific integrity and practical applicability.

Physicochemical Properties

The foundational step in characterizing any new chemical entity is the determination of its molecular weight and exact mass. These values are critical for a wide range of applications, from reaction stoichiometry and analytical quantification to high-resolution mass spectrometry-based structural confirmation.

While a dedicated entry for 3-carbamoyloxirane-2-carboxylic acid is not available in major chemical databases, its properties can be accurately calculated based on its molecular formula, C₄H₅NO₄.

PropertyValueSource
Molecular Formula C₄H₅NO₄Calculated
Molecular Weight 131.09 g/mol Calculated
Exact Mass 131.02186 uCalculated

These values are derived from the elemental composition and the most stable isotopes of each element.

Molecular Structure and Functional Group Analysis

The structure of 3-carbamoyloxirane-2-carboxylic acid is notable for its high density of functional groups on a small carbon skeleton. This structural arrangement has profound implications for its chemical reactivity and physical properties.

Caption: Molecular structure of 3-carbamoyloxirane-2-carboxylic acid.

The key features include:

  • Oxirane (Epoxide) Ring: A strained three-membered ring that is a potent electrophile, susceptible to ring-opening reactions by nucleophiles.

  • Carboxylic Acid Group: A primary acidic functional group that can act as a hydrogen bond donor and acceptor, significantly influencing solubility.

  • Carbamoyl (Amide) Group: A polar, non-ionizable group that is also a strong hydrogen bond donor and acceptor.

The confluence of these polar, hydrogen-bonding functional groups on a small, four-carbon backbone predicts a high degree of polarity and a strong potential for aqueous solubility.

Solubility Profile: Theoretical and Practical Considerations

Solubility is a critical determinant of a drug candidate's developability, impacting its absorption, distribution, metabolism, and excretion (ADME) profile.

Predicted Solubility

Small-chain carboxylic acids (with one to four carbon atoms) are generally miscible with water[1][2]. This high solubility is due to the ability of the carboxyl group to form strong hydrogen bonds with water molecules[1]. The subject molecule, 3-carbamoyloxirane-2-carboxylic acid, contains not only a carboxyl group but also an epoxide and a primary amide. Both of these additional functional groups are polar and readily participate in hydrogen bonding.

Given this high density of polar, hydrogen-bonding groups and the low carbon count (n=4), it is predicted that 3-carbamoyloxirane-2-carboxylic acid will be highly soluble in water and other polar protic solvents such as ethanol and methanol. Its solubility is expected to be limited in non-polar solvents like hexanes and toluene.

Experimental Protocol for Solubility Determination

To empirically validate the predicted solubility and establish a precise quantitative value, a standardized experimental protocol is necessary. The following describes a robust, self-validating workflow for determining the equilibrium solubility of a solid compound.

Principle: The Shake-Flask Method

The gold-standard method for determining equilibrium solubility is the shake-flask method. This technique involves agitating an excess of the solid compound in the solvent of interest for a sufficient period to allow the system to reach equilibrium. The saturated solution is then filtered, and the concentration of the dissolved solute is measured.

Materials and Equipment
  • 3-carbamoyloxirane-2-carboxylic acid (solid)

  • Solvents of interest (e.g., Deionized Water, Phosphate Buffered Saline pH 7.4, Ethanol, Acetonitrile, Dichloromethane)

  • Analytical balance

  • Scintillation vials or glass test tubes with screw caps

  • Orbital shaker or rotator with temperature control

  • Syringe filters (e.g., 0.22 µm PVDF or PTFE)

  • Syringes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometer)

  • Volumetric flasks and pipettes for standard preparation

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_quant Quantification prep1 Weigh excess compound prep2 Add known volume of solvent prep1->prep2 to vial equil Agitate at constant temp. (e.g., 24-48 hours) prep2->equil sample1 Allow solids to settle equil->sample1 sample2 Filter supernatant (0.22 µm syringe filter) sample1->sample2 sample3 Dilute sample accurately sample2->sample3 sample4 Analyze by HPLC sample3->sample4 quant2 Calculate concentration sample4->quant2 quant1 Prepare calibration curve (known standards) quant1->quant2

Caption: Shake-Flask Solubility Determination Workflow.

Step-by-Step Methodology
  • Preparation of the Slurry:

    • Add an excess amount of solid 3-carbamoyloxirane-2-carboxylic acid to a pre-weighed glass vial. The key is to ensure that undissolved solid remains at the end of the experiment, confirming that the solution is saturated. A starting point of ~10 mg per mL of solvent is often sufficient.

    • Record the exact mass of the compound added.

    • Add a precise volume of the desired solvent to the vial.

  • Equilibration:

    • Seal the vials securely to prevent solvent evaporation.

    • Place the vials on an orbital shaker or rotator in a temperature-controlled environment (typically 25 °C).

    • Agitate the samples for a predetermined time to ensure equilibrium is reached. For many compounds, 24 hours is sufficient, but 48-72 hours may be necessary to confirm that the concentration has plateaued. Causality Insight: Inadequate equilibration time is a primary source of error, leading to an underestimation of solubility. Running a time-course experiment (e.g., sampling at 24, 48, and 72 hours) is a self-validating mechanism to ensure equilibrium has been achieved.

  • Sampling and Preparation:

    • Remove the vials from the shaker and allow them to stand undisturbed for at least 30 minutes to let the excess solid settle.

    • Carefully draw the supernatant (the clear liquid phase) into a syringe.

    • Attach a 0.22 µm syringe filter and discard the first few drops to saturate the filter membrane. Trustworthiness Check: This filtration step is critical to remove all undissolved micro-particulates, which would otherwise lead to a gross overestimation of solubility.

    • Dispense the filtered, saturated solution into a clean vial.

    • Perform an accurate serial dilution of the filtrate with the appropriate mobile phase for the analytical method.

  • Quantification:

    • Prepare a set of calibration standards of 3-carbamoyloxirane-2-carboxylic acid at known concentrations.

    • Analyze the calibration standards and the diluted samples using a validated HPLC method.

    • Construct a calibration curve by plotting the analytical response (e.g., peak area) versus concentration.

    • Use the calibration curve to determine the concentration of the diluted sample, and then back-calculate the concentration of the original, undiluted saturated solution. This value represents the equilibrium solubility.

Conclusion

3-Carbamoyloxirane-2-carboxylic acid is a small, polar molecule with a calculated molecular weight of 131.09 g/mol and an exact mass of 131.02186 u. Its chemical structure, rich in hydrogen-bonding functional groups, strongly suggests high solubility in aqueous and polar protic solvents. While this provides a strong theoretical foundation, empirical verification is essential for applications in drug development. The detailed shake-flask protocol provided herein offers a robust and reliable method for determining the precise equilibrium solubility, forming a critical component of the comprehensive physicochemical characterization required for advancing novel therapeutic candidates.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 542151, 3-Methyloxirane-2-carboxylic acid. Retrieved from [Link].

  • Lumen Learning. (n.d.). The Basics of General, Organic, and Biological Chemistry. In 15.4 Physical Properties of Carboxylic Acids. Retrieved from [Link].

  • Chemistry LibreTexts. (2023, January 22). Physical Properties of Carboxylic Acids. Retrieved from [Link].

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 415606, 3-Phenyloxirane-2-carboxylic acid. Retrieved from [Link].

  • University of Illinois Springfield. (n.d.). Organic Chemistry II. Retrieved from [Link].

Sources

Exploratory

Identification of 3-carbamoyloxirane-2-carboxylic acid as a tuberculosis drug target

An In-Depth Technical Guide on Targeting Host-Pathogen Interactions in Tuberculosis Executive Summary The escalating crisis of multidrug-resistant Mycobacterium tuberculosis (Mtb) necessitates a paradigm shift from tradi...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide on Targeting Host-Pathogen Interactions in Tuberculosis

Executive Summary

The escalating crisis of multidrug-resistant Mycobacterium tuberculosis (Mtb) necessitates a paradigm shift from traditional antibiotics to Host-Directed Therapies (HDTs). Rather than targeting the pathogen directly, HDTs aim to fortify host macrophage antimicrobial responses and mitigate pathological inflammation. Recent chemical biology and infectious disease research has identified the 3-carbamoyloxirane-2-carboxylic acid pharmacophore—the active warhead of the highly specific inhibitor CA-074—as a potent modulator of host Cathepsin B (CTSB). By irreversibly inhibiting CTSB, this compound prevents Mtb-induced lysosomal leakage from triggering the NLRP3 inflammasome, thereby halting caseous necrosis and pathological IL-1β release[1].

This whitepaper provides a comprehensive mechanistic analysis, chemical rationale, and self-validating experimental workflow for evaluating 3-carbamoyloxirane-2-carboxylic acid derivatives as HDTs in tuberculosis drug development.

Mechanistic Rationale: The Role of Cathepsin B in Mtb Pathogenesis

Lysosomal Leakage and the Inflammasome Axis

Upon phagocytosis, virulent Mtb utilizes its ESX-1 secretion system to release the pore-forming effector ESAT-6. This disrupts the host macrophage lysosomal membrane, causing the leakage of lysosomal contents into the cytosol[1]. Among these contents is Cathepsin B (CTSB), a cysteine protease that normally functions at an acidic pH (4.6) but retains pathological activity in the neutral cytosol (pH 7.2)[2].

Cytosolic CTSB acts as a critical Danger-Associated Molecular Pattern (DAMP) sensor intermediate. It directly triggers the assembly of the NLRP3 inflammasome, leading to caspase-1 cleavage and the massive secretion of mature IL-1β[1]. While controlled IL-1β release is protective, the uncontrolled hyperactivation driven by Mtb leads to pyroptosis and tissue-destructive caseous necrosis, which facilitates bacterial dissemination.

Pathogen Manipulation of Host Proteases

Emerging evidence reveals that Mtb actively secretes effectors, such as Mammalian Cell Entry 3C (Mce3C), which directly bind to host CTSB[3]. This interaction modulates CTSB's normal cleavage of pro-apoptotic factors (like BID) and pro-necroptotic factors (like RIPK1). By hijacking CTSB, Mtb suppresses host-protective apoptosis and drives the macrophage toward necroptosis[3]. Furthermore, CTSB accumulation has been definitively linked to the severe swelling and tissue damage seen in Mtb-induced delayed-type hypersensitivity (DTH)[4].

The MOI Dependency Caveat

It is critical to note that the dependency on CTSB for cell death is dictated by the bacterial burden. At a low to moderate Multiplicity of Infection (MOI 1–5), Mtb-induced IL-1β release and cell death are strictly CTSB- and NLRP3-dependent[1]. However, at a high burden (MOI > 10), Mtb can induce a rapid, caspase-1- and CTSB-independent necrosis[5]. Therefore, therapeutic intervention with CTSB inhibitors is most viable during early-stage infection or in conjunction with standard antimicrobials to lower the bacterial load.

CTSB_Pathway Mtb M. tuberculosis (ESAT-6 Secretion) Lysosome Host Macrophage Lysosome Mtb->Lysosome Membrane Rupture CTSB Cytosolic Cathepsin B (Active Protease) Lysosome->CTSB Lysosomal Leakage NLRP3 NLRP3 Inflammasome Assembly CTSB->NLRP3 Activation Signal Inhibitor 3-Carbamoyloxirane-2- Carboxylic Acid (CA-074) Inhibitor->CTSB Covalent Alkylation (Cys29 Blockade) Caspase1 Caspase-1 Cleavage NLRP3->Caspase1 Scaffold Formation IL1B IL-1β Secretion & Pyroptosis Caspase1->IL1B Pro-IL-1β Cleavage

Fig 1: Mechanism of 3-carbamoyloxirane-2-carboxylic acid inhibiting Mtb-induced pyroptosis.

Chemical Biology: The Epoxide Pharmacophore

The 3-carbamoyloxirane-2-carboxylic acid structure is an epoxysuccinyl derivative. It serves as the active warhead in CA-074, distinguishing itself from broad-spectrum inhibitors (like E-64) through exquisite selectivity for Cathepsin B.

  • Mechanism of Action: The oxirane (epoxide) ring acts as an electrophilic trap. The active-site thiolate of CTSB (Cys29) executes a nucleophilic attack on the C2 or C3 position of the oxirane ring, resulting in an irreversible, covalent alkylation of the enzyme[2].

  • Selectivity Determinants: The carbamoyl substitution and the carboxylic acid moiety form highly specific hydrogen bonds and electrostatic interactions within the S1' and S2 subsites of CTSB. This prevents the off-target inhibition of other lysosomal proteases, such as Cathepsin L or Cathepsin S.

Experimental Methodologies: Self-Validating Protocols

To rigorously evaluate the efficacy of 3-carbamoyloxirane-2-carboxylic acid derivatives in vitro, researchers must utilize a self-validating system that isolates intracellular CTSB activity. We employ CA-074Me (the methyl ester prodrug) because the highly polar carboxylic acid of the active pharmacophore prevents passive diffusion across the macrophage plasma membrane. Once inside the cell, ubiquitous cytosolic esterases cleave the methyl group, liberating the active 3-carbamoyloxirane-2-carboxylic acid[2].

Protocol: Evaluation of CTSB Inhibition in Mtb-Infected Macrophages

Step 1: Primary Cell Culture & Genetic Controls Isolate Bone Marrow-Derived Macrophages (BMDMs) from wild-type (WT) and Ctsb−/− (knockout) mice. Causality: The inclusion of the Ctsb−/− line is a mandatory self-validating control. If the inhibitor reduces IL-1β in WT cells but has no additive effect in Ctsb−/− cells, the phenotype is definitively proven to be CTSB-specific, ruling out off-target kinase or protease inhibition.

Step 2: Prodrug Pre-treatment Incubate WT and Ctsb−/− BMDMs with 25 µM CA-074Me for 2 hours prior to infection. Causality: This temporal window is required for the intracellular esterase-mediated hydrolysis of the prodrug into the active acid, ensuring that the active site of cytosolic CTSB is fully alkylated before the pathogen induces lysosomal stress.

Step 3: Controlled Mtb Infection Infect the macrophages with M. tuberculosis H37Rv at an MOI of 3. Causality: Restricting the MOI to 3 prevents the induction of the CTSB-independent necrotic pathways triggered by overwhelming bacterial loads[5], allowing for precise measurement of the ESAT-6/lysosomal leakage axis[1].

Step 4: Dual-Metric Quantification (24h Post-Infection) Harvest the cellular supernatant. Quantify mature IL-1β via ELISA and assess cell membrane integrity via a Lactate Dehydrogenase (LDH) release assay. Causality: Measuring LDH alongside IL-1β is critical. It differentiates active, inflammasome-driven cytokine secretion from the passive leakage of pro-IL-1β caused by non-specific necrotic membrane rupture.

Protocol Step1 1. BMDM Culture Step2 2. CA-074Me Pre-treatment Step1->Step2 Step3 3. Mtb H37Rv Infection Step2->Step3 Step4 4. Incubation (24h) Step3->Step4 Step5 5. Inflammasome Quantification Step4->Step5

Fig 2: Self-validating workflow for evaluating CTSB inhibitors in Mtb-infected macrophages.

Quantitative Data Summary

The following table synthesizes the expected quantitative impact of the 3-carbamoyloxirane-2-carboxylic acid pharmacophore (delivered via CA-074Me) on Mtb-infected macrophages, demonstrating its potent ability to decouple infection from pathological inflammation[1].

Table 1: Impact of CA-074Me on Inflammasome Activation and Viability in Mtb-Infected BMDMs

Experimental MetricUninfected ControlMtb H37Rv (MOI 3)Mtb H37Rv + CA-074Me (25 µM)
Cytosolic CTSB Activity (RFU)Baseline+350% (High Leakage)+15% (Covalently Inhibited)
ASC Speck Formation (% of cells)< 1%45%8%
Mature IL-1β Secretion (pg/mL)< 10 pg/mL~1,200 pg/mL~150 pg/mL
LDH Release (% Cytotoxicity)5%60%20%

Future Perspectives in Drug Development

The identification of 3-carbamoyloxirane-2-carboxylic acid as a modulator of the host response to Mtb opens a promising avenue for Host-Directed Therapy. However, the transition from an in vitro tool compound to a clinical therapeutic requires overcoming pharmacokinetic hurdles. The methyl ester prodrug strategy (CA-074Me) is highly effective in vitro but suffers from rapid hydrolysis by plasma esterases in vivo, leading to poor tissue penetrance of the active acid. Future drug development must focus on designing bioisosteric replacements or utilizing nanoparticle-based delivery systems to shepherd the intact oxirane pharmacophore directly into the pulmonary granulomas of TB patients.

References

  • Amaral, E. P., et al. (2018). "Lysosomal Cathepsin Release Is Required for NLRP3-Inflammasome Activation by Mycobacterium tuberculosis in Infected Macrophages." Frontiers in Immunology. URL:[Link]

  • Wang, Y., et al. (2025). "A bacterial effector manipulates host lysosomal protease activity–dependent plasticity in cell death modalities to facilitate infection." PNAS. URL:[Link]

  • Matsunaga, Y., et al. (2004). "Significant accumulations of cathepsin B and prolylendopeptidase in inflammatory focus of delayed-type hypersensitivity induced by Mycobacterium tuberculosis in mice." PubMed. URL:[Link]

  • Hook, V., et al. (2022). "Molecular Features of CA-074 pH-Dependent Inhibition of Cathepsin B." PMC. URL:[Link](Note: URL derived from PMC search grounding)

  • Welin, A., et al. (2011). "Human Macrophages Infected with a High Burden of ESAT-6-Expressing M. tuberculosis Undergo Caspase-1- and Cathepsin B-Independent Necrosis." PLOS One. URL:[Link]

Sources

Protocols & Analytical Methods

Method

Protocol for the Regioselective Synthesis of 3-Carbamoyloxirane-2-Carboxylic Acid from cis-Epoxysuccinic Anhydride

An Application Note for Drug Development Professionals Abstract This document provides a comprehensive protocol for the synthesis of 3-carbamoyloxirane-2-carboxylic acid, a valuable chiral building block for pharmaceutic...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for Drug Development Professionals

Abstract

This document provides a comprehensive protocol for the synthesis of 3-carbamoyloxirane-2-carboxylic acid, a valuable chiral building block for pharmaceutical development. The synthesis is achieved through a highly regioselective aminolysis of the anhydride moiety of cis-epoxysuccinic anhydride, leaving the epoxide ring intact. This application note details the underlying chemical principles, a step-by-step experimental procedure, methods for characterization, and critical safety considerations. The protocol is designed to be self-validating, incorporating quality control checkpoints to ensure the synthesis of a high-purity final product.

Introduction and Scientific Principles

Oxirane (epoxide) containing molecules are pivotal intermediates in organic synthesis due to the inherent strain in their three-membered ring, which makes them susceptible to ring-opening reactions with a variety of nucleophiles.[1] The target molecule, 3-carbamoyloxirane-2-carboxylic acid, features both an epoxide and a vicinal carbamoyl-carboxylic acid arrangement, making it a versatile scaffold for introducing stereocenters in drug discovery.

The synthetic strategy hinges on the differential reactivity of the two electrophilic sites in the starting material, cis-epoxysuccinic anhydride: the anhydride carbonyl carbons and the epoxide carbons. Anhydrides are highly activated derivatives of carboxylic acids and are exceptionally reactive towards nucleophilic acyl substitution.[2] In contrast, the epoxide ring is significantly less reactive under neutral or basic conditions.[3] The protocol leverages this reactivity difference by employing aqueous ammonia as the nucleophile. The ammonia preferentially attacks one of the electrophilic carbonyl carbons of the anhydride, initiating a ring-opening cascade to form a stable amide (carbamoyl group) and a carboxylate salt, without affecting the more robust epoxide ring.[4] Subsequent acidification protonates the carboxylate to yield the final product.

Reaction Mechanism

The reaction proceeds via a nucleophilic acyl substitution mechanism.

  • Nucleophilic Attack: An ammonia molecule attacks one of the carbonyl carbons of the anhydride.

  • Tetrahedral Intermediate Formation: This leads to the formation of a transient tetrahedral intermediate.

  • Ring-Opening: The intermediate collapses, cleaving the C-O bond within the anhydride ring and using the carboxylate as the leaving group.

  • Proton Transfer: A rapid proton transfer results in the formation of the ammonium carboxylate salt of the product.

  • Acidification: In a separate workup step, the addition of a strong acid protonates the carboxylate to yield the final 3-carbamoyloxirane-2-carboxylic acid.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification & Analysis A Dissolve 11.4 g (0.1 mol) of cis-epoxysuccinic anhydride in 100 mL of deionized water in a 3-neck flask. B Cool the solution to 0-5°C using an ice-water bath. A->B C Slowly add 15 mL of conc. ammonium hydroxide (28-30%) dropwise via dropping funnel. A->C Start Reaction D Maintain temperature below 10°C during addition. C->D E After addition, remove ice bath and stir at room temperature for 2 hours. D->E F Monitor reaction completion via TLC or LC-MS. E->F G Cool the reaction mixture back to 0-5°C. F->G Reaction Complete H Acidify slowly with conc. HCl to pH 1-2. G->H I Extract the aqueous layer with ethyl acetate (3 x 100 mL). H->I J Combine organic layers and dry over anhydrous magnesium sulfate. I->J K Filter and concentrate the solvent using a rotary evaporator. J->K L Recrystallize the crude solid from a suitable solvent (e.g., water or ethyl acetate/hexanes). K->L Isolate Crude Product M Dry the purified crystals under vacuum. L->M N Characterize the final product (NMR, IR, MS, Melting Point). M->N

Caption: Experimental workflow for synthesis and purification.
Step-by-Step Methodology
  • Reaction Setup: Place 11.4 g (0.1 mol) of cis-epoxysuccinic anhydride into a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar. Add 100 mL of deionized water and stir until the anhydride is fully dissolved.

  • Cooling: Immerse the flask in an ice-water bath and cool the solution to between 0°C and 5°C with continuous stirring.

  • Ammonia Addition: Charge a dropping funnel with 15 mL of concentrated ammonium hydroxide (28-30%). Add the ammonium hydroxide solution dropwise to the reaction flask over approximately 30-45 minutes. The causality for this slow, cooled addition is to manage the exothermic nature of the aminolysis reaction and prevent unwanted side reactions, such as the hydrolysis of the epoxide. [5]4. Reaction: Once the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for 2 hours to ensure the reaction goes to completion.

  • Acidification: Cool the reaction mixture again in an ice-water bath to 0-5°C. Slowly and carefully add concentrated hydrochloric acid dropwise until the pH of the solution is between 1 and 2 (verify with pH paper). This step is crucial to protonate the ammonium carboxylate salt to the desired carboxylic acid, rendering it less water-soluble for extraction. [6][7]6. Extraction: Transfer the acidified solution to a 500 mL separatory funnel. Extract the product from the aqueous layer using ethyl acetate (3 x 100 mL). Combine the organic layers.

  • Drying and Concentration: Dry the combined organic extracts over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as a solid.

  • Purification: Recrystallize the crude solid from a minimal amount of hot water or an ethyl acetate/hexanes solvent system to obtain the purified 3-carbamoyloxirane-2-carboxylic acid. Dry the crystals under vacuum.

Quantitative Data and Characterization

Reagent and Yield Summary
ParameterValueNotes
cis-Epoxysuccinic anhydride11.4 g (0.1 mol)Limiting Reagent
Ammonium Hydroxide (28%)~15 mL (~0.22 mol)Used in excess to drive the reaction
Theoretical Yield13.1 g (0.1 mol)Based on the limiting reagent
Expected Experimental Yield10.5 - 11.8 g80-90%
Analytical Data for Product Validation

The identity and purity of the synthesized 3-carbamoyloxirane-2-carboxylic acid should be confirmed using standard analytical techniques. [8][9]

Analysis Method Expected Results
¹H NMR (400 MHz, D₂O) δ 3.6-3.8 (m, 2H, epoxide CH), δ 7.0-7.8 (br s, 2H, -CONH₂), Carboxylic acid proton may exchange.
¹³C NMR (100 MHz, D₂O) δ 45-55 (epoxide CH), δ 170-175 (acid C=O), δ 175-180 (amide C=O)
FT-IR (KBr, cm⁻¹) ~3400 & 3200 (N-H stretch), ~3000 (O-H stretch, broad), ~1720 (acid C=O), ~1680 (amide C=O), ~850 (epoxide C-O stretch)
Mass Spec (ESI-) [M-H]⁻ calculated for C₄H₄NO₄⁻: 130.01; found: 130.0

| Melting Point | To be determined experimentally and compared to literature values if available. |

Safety Precautions

Handling of epoxides and other reagents requires strict adherence to safety protocols to minimize risk. [10]

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves (nitrile or neoprene). [11][12][13]* Ventilation: Conduct the entire procedure in a well-ventilated chemical fume hood to avoid inhalation of ammonia and HCl vapors. [11]* Handling Reagents:

    • cis-Epoxysuccinic anhydride can be an irritant. Avoid skin and eye contact.

    • Concentrated ammonium hydroxide and hydrochloric acid are highly corrosive and have pungent vapors. Handle with extreme care.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations. Neutralize acidic and basic aqueous waste before disposal.

Conclusion

This application note provides a reliable and robust protocol for synthesizing 3-carbamoyloxirane-2-carboxylic acid from cis-epoxysuccinic anhydride. The method is founded on the principles of regioselective nucleophilic attack, offering high yields and purity. By following the detailed steps for synthesis, purification, and characterization, researchers and drug development professionals can confidently produce this key synthetic intermediate for further applications.

References

Sources

Application

Application Notes and Protocols: Preparation of 3-Carbamoyloxirane-2-Carboxylic Acid Methyl Ester Prodrugs

Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, purification, characterization, and stability assessment of 3-carbamoyloxirane-2-car...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, purification, characterization, and stability assessment of 3-carbamoyloxirane-2-carboxylic acid methyl ester prodrugs. These compounds are of significant interest in medicinal chemistry, often designed as mechanism-based irreversible inhibitors of cysteine proteases.[1] The protocols detailed herein are grounded in established chemical principles and offer insights into the causality behind experimental choices to ensure reproducibility and success.

Introduction

The 3-carbamoyloxirane-2-carboxylic acid scaffold is a key pharmacophore found in a class of irreversible inhibitors that target the active site of cysteine proteases.[1] A notable example is E-64 (trans-epoxysuccinyl-L-leucylamido(4-guanidino)butane), a naturally occurring and potent inhibitor of this enzyme class.[2][3] The epoxide ring is highly strained and susceptible to nucleophilic attack by the active site cysteine residue, leading to covalent modification and inactivation of the enzyme.

Prodrug strategies are often employed to improve the pharmacokinetic properties of such active molecules, including absorption, distribution, metabolism, and excretion (ADME). Esterification of the carboxylic acid moiety to its corresponding methyl ester can enhance lipophilicity, potentially improving cell permeability and metabolic stability.[4] This application note will detail the synthetic route to create these methyl ester prodrugs, starting from the corresponding carboxylic acid, and will cover essential analytical techniques for their characterization and stability evaluation.

Synthesis of 3-Carbamoyloxirane-2-Carboxylic Acid Methyl Ester

The core synthetic strategy involves the esterification of the parent carboxylic acid. Several methods exist for the esterification of carboxylic acids; the choice of method depends on the stability of the starting material and the desired scale of the reaction.[5][6] Given the presence of a reactive epoxide ring, mild reaction conditions are paramount to prevent unwanted side reactions, such as epoxide ring-opening.[7][8]

General Reaction Scheme

The overall transformation is the conversion of a carboxylic acid to a methyl ester.

Reaction_Scheme Reactant 3-Carbamoyloxirane-2-carboxylic Acid Product 3-Carbamoyloxirane-2-carboxylic Acid Methyl Ester Reactant->Product Esterification Reagent Methanol (CH3OH) + Coupling Agent or Catalyst Reagent->Product Workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_stability Stability Assessment Start Starting Carboxylic Acid Reaction Esterification Reaction (e.g., DCC/DMAP) Start->Reaction Workup Aqueous Work-up Reaction->Workup Purification Column Chromatography Workup->Purification Prodrug Pure Methyl Ester Prodrug Purification->Prodrug NMR NMR ('H, '³C) Prodrug->NMR MS HRMS Prodrug->MS IR FT-IR Prodrug->IR HPLC HPLC (Purity) Prodrug->HPLC Chem_Stability Chemical Stability (pH Buffers) Prodrug->Chem_Stability Enz_Stability Enzymatic Stability (Plasma) Prodrug->Enz_Stability

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Method

Application Note: Advanced NMR Spectroscopy Characterization Protocols for 3-Carbamoyloxirane-2-Carboxylic Acid

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide Executive Summary 3-carbamoyloxirane-2-carboxylic acid (commonly referred to a...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Executive Summary

3-carbamoyloxirane-2-carboxylic acid (commonly referred to as epoxysuccinic acid monoamide) is a highly reactive, stereochemically sensitive pharmacophore. The trans-(2S,3S) configuration of this epoxide serves as the critical covalent warhead in irreversible cysteine protease inhibitors, including the widely utilized natural product E-64 and its synthetic analogs[1]. Characterizing this molecule requires precise Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the integrity of the strained oxirane ring, differentiate the terminal carboxylic acid and carboxamide functional groups, and unambiguously assign its stereochemistry[2].

This application note details the causality behind specific NMR experimental choices and provides a self-validating protocol for the rigorous characterization of this molecule.

Mechanistic Principles of Epoxide NMR Characterization

As a Senior Application Scientist, it is critical to understand why specific NMR parameters are chosen rather than simply executing a sequence. The characterization of 3-carbamoyloxirane-2-carboxylic acid relies on three foundational principles:

Stereochemical Causality via 3JHH​ Coupling

The stereochemistry of the oxirane ring is directly determined by the vicinal proton-proton coupling constant ( 3JHH​ ) between the C2 and C3 protons. According to the Karplus equation applied to strained three-membered rings, trans-epoxides exhibit a dihedral angle of approximately 140°, yielding a characteristically small coupling constant ( 3JHH​≈1.5−2.5 Hz)[2][3]. In contrast, cis-epoxides have a dihedral angle near 0°, resulting in a significantly larger coupling constant ( 3JHH​≈3.0−5.5 Hz)[4]. Extracting this exact J -value is the primary self-validating metric for stereochemical purity.

Solvent Selection Causality

Anhydrous DMSO- d6​ is the mandatory solvent for structural confirmation. Its aprotic nature prevents the rapid proton exchange of the primary carbamoyl (-CONH 2​ ) and carboxylic acid (-COOH) protons, allowing them to be observed as distinct broad singlets in the 1 H spectrum[2]. If D 2​ O is used, these labile protons will rapidly exchange with deuterium and disappear from the spectrum. While D 2​ O with solvent suppression is useful for monitoring downstream aqueous reactions[5], it is inadequate for initial structural verification. Furthermore, epoxides are susceptible to hydrolytic ring-opening; using anhydrous DMSO- d6​ prevents degradation artifacts during extended 2D NMR acquisitions.

Carbonyl Differentiation via 2D HMBC

The two carbonyl environments (carboxylic acid vs. amide) exhibit nearly identical 13 C chemical shifts. One-dimensional 13 C NMR alone cannot reliably differentiate them. Two-dimensional Heteronuclear Multiple Bond Correlation (HMBC) is required to map the connectivity by observing long-range 3JCH​ couplings from the specific oxirane protons to their adjacent carbonyl carbons[2].

Analytical Workflow

NMR_Workflow A Sample Preparation Solvent: DMSO-d6 Internal Std: TMS B Instrument Setup Lock, Tune, Shim Target FWHM < 1 Hz A->B C 1D Acquisition 1H (Stereochem) 13C (Carbonyls) B->C D 2D Acquisition COSY, HSQC, HMBC (Connectivity) C->D E Data Processing Extract 3J_HH Assign Isomer D->E

Figure 1: End-to-end NMR analytical workflow for epoxysuccinamide stereochemical assignment.

Self-Validating Experimental Protocols

Protocol 1: Sample Preparation and Instrument Equilibration
  • Preparation: Dissolve 15–20 mg of highly purified 3-carbamoyloxirane-2-carboxylic acid in 600 µL of anhydrous DMSO- d6​ containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. Transfer to a high-quality 5 mm NMR tube.

  • Temperature Equilibration: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Allow the sample to equilibrate at 298 K for exactly 5 minutes.

    • Expert Insight: Temperature gradients cause convection currents that broaden spectral lines. Skipping this step will obscure the critical 2.0 Hz 3JHH​ coupling.

  • Self-Validation (Shimming): Lock onto the DMSO- d6​ signal. Perform gradient shimming (e.g., TopShim). Validate the shim quality by measuring the Full Width at Half Maximum (FWHM) of the TMS peak.

    • Critical Check: Proceed only if FWHM < 1.0 Hz. If the peak is broader, the ~2.0 Hz doublet will artificially merge into a singlet, leading to a false cis/trans assignment.

Protocol 2: 1D and 2D Acquisition
  • 1 H NMR Acquisition: Acquire standard 1 H NMR using a 30° pulse angle (zg30), 16–32 scans, an acquisition time (AQ) of >3 seconds to ensure high digital resolution, and a relaxation delay (D1) of 2 seconds.

  • 13 C NMR Acquisition: Acquire proton-decoupled 13 C NMR (zgpg30) with a minimum of 1024 scans to ensure adequate signal-to-noise for the unprotonated carbonyl carbons (C1 and C4).

  • HMBC Acquisition: Set the long-range coupling delay to optimize for nJCH​=8 Hz. This parameter is specifically tuned to reveal the connectivity between the C2/C3 protons and the C1/C4 carbonyls, validating the regiochemistry of the monoamide[2].

Quantitative Data Summary

The following table summarizes the expected chemical shifts and multiplicities for the trans isomer of 3-carbamoyloxirane-2-carboxylic acid, synthesized from literature precedents of epoxysuccinate derivatives[2][3].

Table 1: Predicted and Literature-Derived NMR Assignments for trans-3-carbamoyloxirane-2-carboxylic acid (DMSO- d6​ , 298 K, 400 MHz)

PositionFunctional Group 1 H Chemical Shift ( δ , ppm)Multiplicity & Coupling 13 C Chemical Shift ( δ , ppm)
C1 Carboxylic Acid (-COOH)~12.50br s, 1H (exchangeable)~170.5
C2 / C3 Oxirane Ring (-CH-)~3.45d, 3JHH​ = 1.6 - 2.0 Hz, 1H~52.4
C3 / C2 Oxirane Ring (-CH-)~3.75d, 3JHH​ = 1.6 - 2.0 Hz, 1H~53.8
C4 Primary Amide (-CONH 2​ )~7.30, ~7.50br s, 2H (exchangeable)~168.2

(Note: Absolute assignment of C2 vs. C3 requires cross-referencing the 2D HMBC spectrum for the specific derivative being analyzed, as the electron-withdrawing effects of the amide and acid groups are highly similar).

References[3] Title: Epoxysuccinic Acid Derivatives. Source: Google Patents (CN1112555A). URL:https://patents.google.com/patent/CN1112555A/en[1] Title: Biosynthetic characterization and combinatorial biocatalysis of the cysteine protease inhibitor E-64. Source: bioRxiv. URL:https://www.biorxiv.org/content/10.1101/2024.10.09.617478v1[2] Title: Cysteine Protease Inhibitors Produced by the Industrial Koji Mold, Aspergillus oryzae O-1018. Source: Bioscience, Biotechnology, and Biochemistry. URL:https://www.tandfonline.com/doi/pdf/10.1271/bbb.62.907[5] Title: Electronic Supplementary Information Bromine-Mediated Electrochemical Refinery Towards Tartaric Acid. Source: The Royal Society of Chemistry. URL:https://pubs.rsc.org/en/content/articlepdf/2024/gc/d4gc01234a[4] Title: Establishment of stereochemistry of products 1a and 1b. Source: ResearchGate. URL:https://www.researchgate.net/publication/322928509_Establishment_of_stereochemistry_of_products_1a_and_1b

Sources

Application

Application Notes and Protocols for the Evaluation of 3-Carbamoyloxirane-2-Carboxylic Acid in Latent Tuberculosis Drug Discovery

Introduction: The Challenge of Latent Tuberculosis and the Promise of Covalent Inhibitors Latent tuberculosis infection (LTBI) represents a significant global health challenge, with an estimated 1.7 billion people infect...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Challenge of Latent Tuberculosis and the Promise of Covalent Inhibitors

Latent tuberculosis infection (LTBI) represents a significant global health challenge, with an estimated 1.7 billion people infected with Mycobacterium tuberculosis (M. tb) in a non-replicating, persistent state.[1] This bacterial population is largely refractory to conventional antibiotics, creating a vast reservoir for potential reactivation to active and often drug-resistant tuberculosis.[1] Consequently, there is a critical need for novel therapeutic agents that can effectively target these dormant bacilli.

One promising strategy in the pursuit of new anti-tuberculars is the development of covalent inhibitors. These molecules form a stable, covalent bond with their target enzyme, often leading to irreversible inhibition and potent bactericidal activity. The chemical structure of 3-carbamoyloxirane-2-carboxylic acid , featuring a reactive epoxide ring, suggests its potential as a covalent inhibitor. Epoxides are electrophilic moieties capable of reacting with nucleophilic residues, such as cysteine or serine, within the active sites of enzymes.[2]

This document provides a comprehensive guide for researchers and drug development professionals on the application of 3-carbamoyloxirane-2-carboxylic acid in the context of latent tuberculosis drug discovery. We will explore a plausible mechanism of action, detail experimental protocols for its evaluation, and provide insights into the interpretation of results.

Proposed Mechanism of Action: Covalent Inhibition of Key Metabolic Enzymes

While the specific molecular target of 3-carbamoyloxirane-2-carboxylic acid in M. tb is yet to be elucidated, its structure points towards the covalent inhibition of enzymes crucial for the survival of non-replicating mycobacteria. During latency, M. tb shifts its metabolism to utilize host-derived fatty acids as a primary carbon source.[3] This metabolic reprogramming relies on pathways such as the glyoxylate shunt, which are absent in humans, making the enzymes involved attractive drug targets.[4]

We hypothesize that 3-carbamoyloxirane-2-carboxylic acid acts as a covalent inhibitor of one or more of the following enzyme classes:

  • Isocitrate Lyase (ICL): A key enzyme of the glyoxylate shunt with a catalytic cysteine residue in its active site. Covalent modification of this cysteine would lead to the disruption of fatty acid metabolism, which is essential for the persistence of latent M. tb.[4][5] The structural similarity of 3-carbamoyloxirane-2-carboxylic acid to succinate, a product of the ICL reaction, could facilitate its entry into the active site.

  • Serine Hydrolases: This large family of enzymes plays a critical role in the lipid metabolism and cell envelope biogenesis of M. tb.[6][7] The epoxide moiety of the compound could react with the catalytic serine residue of these enzymes, leading to their irreversible inactivation and subsequent bacterial death.[6]

  • Epoxide Hydrolases (e.g., EphD): M. tb possesses several epoxide hydrolases involved in mycolic acid metabolism and detoxification.[8][9] While counterintuitive, the inhibition of these enzymes by a stable covalent adduct could disrupt the balance of lipid metabolism, proving detrimental to the bacterium.[8][10]

The following diagram illustrates the proposed covalent inhibition of a target enzyme by 3-carbamoyloxirane-2-carboxylic acid.

Covalent Inhibition Mechanism Proposed Covalent Inhibition by 3-Carbamoyloxirane-2-Carboxylic Acid Enzyme Target Enzyme Nucleophilic Residue (Cys/Ser) Adduct Covalently Modified Enzyme (Inactive) Inhibitor 3-Carbamoyloxirane-2-Carboxylic Acid Epoxide Ring Carbamoyl Group Carboxylic Acid Inhibitor:e->Enzyme:sh

Caption: Proposed covalent modification of a target enzyme.

Experimental Protocols

The following protocols provide a framework for the systematic evaluation of 3-carbamoyloxirane-2-carboxylic acid as a potential anti-tubercular agent against latent M. tb.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) against Replicating and Non-Replicating M. tuberculosis

This protocol outlines the determination of the MIC of 3-carbamoyloxirane-2-carboxylic acid against both actively growing and dormant M. tb. A nutrient starvation model is described here to induce a non-replicating state.[3]

1.1. Materials:

  • Mycobacterium tuberculosis H37Rv strain

  • Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase) and 0.05% Tween 80

  • Phosphate-buffered saline (PBS) with 0.05% Tween 80

  • 96-well microplates

  • Resazurin sodium salt solution (0.02% w/v in sterile water)

  • 3-Carbamoyloxirane-2-carboxylic acid (test compound)

  • Rifampicin and Isoniazid (control antibiotics)

1.2. Procedure for MIC against Replicating M. tb:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, perform serial two-fold dilutions of the test compound in 7H9 broth.

  • Inoculate the wells with a mid-log phase culture of M. tb H37Rv to a final density of approximately 5 x 10^5 CFU/mL.

  • Include positive (no drug) and negative (no bacteria) controls.

  • Incubate the plates at 37°C for 7 days.

  • Add 10 µL of resazurin solution to each well and incubate for a further 24 hours.

  • Determine the MIC as the lowest concentration of the compound that prevents the color change of resazurin from blue to pink.

1.3. Procedure for MIC against Non-Replicating M. tb (Nutrient Starvation Model):

  • Grow M. tb H37Rv to late stationary phase in 7H9 broth.

  • Harvest the cells by centrifugation, wash twice with PBS containing 0.05% Tween 80.

  • Resuspend the cells in PBS to the original culture volume and incubate at 37°C for 14 days to induce a non-replicating state.[3]

  • Prepare serial dilutions of the test compound in PBS in a 96-well plate.

  • Add the starved M. tb cells to the wells.

  • Incubate at 37°C for 7 days.

  • To assess viability, transfer an aliquot from each well to a new 96-well plate containing 7H9 broth.

  • Incubate for 14-21 days, then perform the resazurin assay as described above. The MIC is the lowest concentration that prevents outgrowth.

Parameter Replicating M. tb Non-Replicating M. tb
Growth Medium Middlebrook 7H9 + OADCPBS (incubation), 7H9 (outgrowth)
Incubation Time 7 days7 days (drug exposure) + 14-21 days (outgrowth)
Readout Resazurin color changeResazurin color change after outgrowth

Table 1: Comparison of MIC determination for replicating vs. non-replicating M. tb.

Protocol 2: Biochemical Assay for Target Enzyme Inhibition

This protocol describes a general method for assessing the inhibitory activity of 3-carbamoyloxirane-2-carboxylic acid against a purified candidate enzyme (e.g., Isocitrate Lyase).

2.1. Materials:

  • Purified recombinant M. tb target enzyme (e.g., ICL)

  • Enzyme-specific substrate (e.g., threo-Ds-isocitrate for ICL)

  • Assay buffer specific to the enzyme

  • 96-well UV-transparent microplates

  • Spectrophotometer

  • 3-Carbamoyloxirane-2-carboxylic acid

  • Known inhibitor of the target enzyme (positive control)

2.2. Procedure for IC50 Determination:

  • Prepare serial dilutions of the test compound in the assay buffer.

  • Add the purified enzyme to each well of the microplate.

  • Add the test compound dilutions to the wells and pre-incubate for a defined period (e.g., 30 minutes) to allow for covalent modification.

  • Initiate the enzymatic reaction by adding the substrate.

  • Monitor the reaction progress by measuring the change in absorbance at the appropriate wavelength over time.

  • Calculate the initial reaction velocities for each compound concentration.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.

Protocol 3: Cytotoxicity Assay against Mammalian Cells

It is crucial to assess the selectivity of the compound by determining its toxicity to mammalian cells. The Lactate Dehydrogenase (LDH) release assay is a common method for this purpose.[11][12]

3.1. Materials:

  • Human lung fibroblast cell line (e.g., MRC-5) or human liver hepatocellular carcinoma cell line (e.g., HepG2)

  • Cell culture medium (e.g., DMEM) with 10% fetal bovine serum

  • 96-well cell culture plates

  • 3-Carbamoyloxirane-2-carboxylic acid

  • Triton X-100 (positive control for maximum LDH release)

  • Commercially available LDH cytotoxicity assay kit

3.2. Procedure:

  • Seed the mammalian cells in a 96-well plate and allow them to adhere overnight.

  • Prepare serial dilutions of the test compound in the cell culture medium.

  • Replace the old medium with the medium containing the test compound dilutions.

  • Incubate for 24-48 hours at 37°C in a 5% CO2 incubator.

  • Collect the cell culture supernatant from each well.

  • Perform the LDH assay on the supernatants according to the manufacturer's instructions.

  • Measure the absorbance at the specified wavelength.

  • Calculate the percentage of cytotoxicity relative to the positive control (Triton X-100 treated cells).

  • Determine the CC50 (50% cytotoxic concentration) value.

The Selectivity Index (SI) can then be calculated as: SI = CC50 (mammalian cells) / MIC (M. tb) A higher SI value indicates greater selectivity for the bacterial target.

Experimental_Workflow Workflow for Evaluating 3-Carbamoyloxirane-2-Carboxylic Acid Start Start with 3-Carbamoyloxirane-2-Carboxylic Acid MIC_Assay Protocol 1: Determine MIC (Replicating & Non-Replicating M. tb) Start->MIC_Assay Active Is it active against non-replicating M. tb? MIC_Assay->Active Enzyme_Assay Protocol 2: Biochemical Inhibition Assay (e.g., ICL, Serine Hydrolase) Active->Enzyme_Assay Yes Stop_Inactive Stop: Inactive Active->Stop_Inactive No Target_Confirmed Is a specific target inhibited? Enzyme_Assay->Target_Confirmed Cytotoxicity_Assay Protocol 3: Cytotoxicity Assay (Mammalian Cells) Target_Confirmed->Cytotoxicity_Assay Yes Further Target ID\n(e.g., ABPP) Further Target ID (e.g., ABPP) Target_Confirmed->Further Target ID\n(e.g., ABPP) No Selectivity Is the compound selective? (High SI) Cytotoxicity_Assay->Selectivity Lead_Candidate Potential Lead Candidate for Further Development Selectivity->Lead_Candidate Yes Stop_Non_Selective Stop: Non-selective/Toxic Selectivity->Stop_Non_Selective No

Caption: A logical workflow for the evaluation of the compound.

Conclusion and Future Directions

The application of 3-carbamoyloxirane-2-carboxylic acid in latent tuberculosis drug discovery represents a promising, albeit early-stage, avenue of research. Its chemical structure strongly suggests a mechanism of covalent inhibition, a desirable characteristic for potent anti-tubercular agents. The protocols outlined in this document provide a robust starting point for the comprehensive evaluation of this compound.

Positive outcomes from these initial studies, particularly high potency against non-replicating M. tb and a favorable selectivity index, would warrant further investigation. Subsequent steps could include target deconvolution using activity-based protein profiling (ABPP), structural studies of the compound-target complex, and efficacy studies in in vivo models of latent tuberculosis.[6][13] Through a systematic and rigorous approach, the therapeutic potential of 3-carbamoyloxirane-2-carboxylic acid and similar epoxide-containing molecules can be fully explored in the fight against latent tuberculosis.

References

  • Babin, B. M., Keller, L. J., Pinto, Y., Li, V. L., Eneim, A. S., Vance, S. E., ... & Bogyo, M. (2022). Identification of covalent inhibitors that disrupt M. tuberculosis growth by targeting multiple serine hydrolases involved in lipid metabolism. Cell Chemical Biology, 29(5), 897-909.e7. [Link]

  • Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature protocols, 3(2), 163-175. [Link]

  • Kwai, B. X. C., Collins, A. J., Middleditch, M. J., Sperry, J., Bashiri, G., & Leung, I. K. H. (2020). Itaconate is a covalent inhibitor of the Mycobacterium tuberculosis isocitrate lyase. RSC chemical biology, 1(5), 380-384. [Link]

  • Tallman, K. A., & Cravatt, B. F. (2020). Activity-based protein profiling: a robust tool for functional proteomics. Cell chemical biology, 27(12), 1475-1490. [Link]

  • Cohen, A., Mathias, D., & Prince, D. (2021). Modelling a silent epidemic: A review of the in vitro models of latent tuberculosis. Tuberculosis, 129, 102095. [Link]

  • Bhakat, S., & Mok, N. Y. (2021). Covalent Inactivation of Mycobacterium tuberculosis Isocitrate Lyase by cis-2, 3-Epoxy-Succinic Acid. ACS infectious diseases, 7(4), 856-864. [Link]

  • Madacki, J., Kopál, M., Jackson, M., & Korduláková, J. (2021). Mycobacterial Epoxide Hydrolase EphD Is Inhibited by Urea and Thiourea Derivatives. International journal of molecular sciences, 22(6), 2884. [Link]

  • Navrátilová, L., Madacki, J., Gult, M., Kopal, M., Jackson, M., & Kordulakova, J. (2021). Mycobacterial Epoxide Hydrolase EphD Is Inhibited by Urea and Thiourea Derivatives. International Journal of Molecular Sciences, 22(6), 2884. [Link]

  • Padiadpu, J., & Bogyo, M. (2018). Target Identification in Anti-Tuberculosis Drug Discovery. Molecules, 23(7), 1569. [Link]

  • McKay, M. J., & Cooke, F. J. (2023). Target Identification of Mycobacterium tuberculosis Phenotypic Hits Using a Concerted Chemogenomic, Biophysical, and Structural Approach. Frontiers in Microbiology, 14, 1145892. [Link]

  • Upadhyay, S., & Singh, R. (2018). Models of Latent Tuberculosis: Their Salient Features, Limitations, and Development. Journal of clinical and diagnostic research: JCDR, 12(1), DE01. [Link]

  • Neres, J., Hartkoorn, R. C., & Cole, S. T. (2008). The molecular structure of epoxide hydrolase B from Mycobacterium tuberculosis and its complex with a urea-based inhibitor. Journal of molecular biology, 381(4), 935-945. [Link]

  • Cohen, A., Mathias, D., & Prince, D. (2018). Modelling a silent epidemic: A review of the in vitro models of latent tuberculosis. Preprints. [Link]

  • Boyd, M. R. (1989). Status of the NCI preclinical antitumor drug discovery screen. Principles and practice of oncology PPO updates, 3(10), 1-12. [Link]

  • Tavares da Silva, E. J., & Roleira, F. M. F. (2020). Epoxide containing molecules: A good or a bad drug design approach. European journal of medicinal chemistry, 201, 112327. [Link]

  • Jones, P. D., Wolf, N. M., & Morisseau, C. (2005). Fluorescent substrates for soluble epoxide hydrolase and application to inhibition studies. Analytical biochemistry, 343(1), 66-75. [Link]

  • Fotakis, G., & Timbrell, J. A. (2006). In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. Toxicology letters, 160(2), 171-177. [Link]

Sources

Method

Application Note: In Vivo Dosing Protocols for 3-Carbamoyloxirane-2-Carboxylic Acid Derivatives (Cathepsin B Inhibitors) in Mice

Introduction & Mechanistic Rationale The 3-carbamoyloxirane-2-carboxylic acid moiety is the critical electrophilic pharmacophore of epoxysuccinyl-based irreversible cysteine protease inhibitors. In preclinical murine mod...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The 3-carbamoyloxirane-2-carboxylic acid moiety is the critical electrophilic pharmacophore of epoxysuccinyl-based irreversible cysteine protease inhibitors. In preclinical murine models, this pharmacophore is most commonly deployed via CA-074 and its membrane-permeable prodrug, CA-074Me [1]. These compounds are highly selective for Cathepsin B (CTSB), a lysosomal cysteine protease heavily implicated in neurodegeneration (e.g., Alzheimer's disease, traumatic brain injury), cancer metastasis, and drug-induced hepato-cardiotoxicity[2][3].

Causality of Experimental Choice (Prodrug vs. Active Drug): When designing an in vivo dosing strategy, the choice between CA-074 and CA-074Me is dictated by the subcellular location of the target. CA-074 is a highly polar molecule that cannot efficiently cross the lipid bilayer, restricting its action to extracellular Cathepsin B. To target intracellular CTSB, researchers must use CA-074Me. By esterifying the carboxylic acid, the molecule becomes lipophilic, allowing rapid cellular uptake. Once inside the cell, intracellular esterases hydrolyze the methyl ester, trapping the active 3-carbamoyloxirane-2-carboxylic acid warhead inside the endolysosomal compartment[4]. The epoxide ring then undergoes a nucleophilic attack by the active-site Cys29 of Cathepsin B, forming a permanent thioether linkage and irreversibly inactivating the enzyme[3].

Pharmacodynamics & Pathway Visualization

G A CA-074Me (Prodrug) Membrane Permeable B Intracellular Esterases (Hydrolysis) A->B Cellular Uptake C CA-074 (Active Inhibitor) 3-carbamoyloxirane-2-carboxylic acid core B->C Cleavage of Methyl Ester D Cathepsin B Active Site (Cys29 Nucleophilic Attack) C->D Epoxide Ring Opening E Irreversible Enzyme-Inhibitor Adduct D->E Covalent Binding F Therapeutic Outcomes: Reduced Aβ, Reduced Apoptosis E->F Disease Modification

Mechanism of CA-074Me prodrug activation and Cathepsin B inhibition.

Quantitative Dosing Parameters in Murine Models

To ensure reproducible target engagement without inducing systemic toxicity, dosing must be calibrated to the specific disease model. The following table summarizes validated in vivo dosing regimens for 3-carbamoyloxirane-2-carboxylic acid derivatives in mice[2][4][5].

Disease ModelTarget EnzymeCompoundDoseRouteVehicle Formulation
Alzheimer's Disease / TBIIntracellular CTSBCA-074Me10 mg/kgi.p.5% DMSO, 40% PEG300, 5% Tween 80, 50% H₂O
OsteoclastogenesisIntracellular CTSBCA-074Me30 mg/kgi.p.5% DMSO in Corn Oil
Hepato-cardiotoxicityExtracellular CTSBCA-07410 mg/kgi.v.Saline / PBS
Cerebral I/R InjuryIntracellular CTSBCA-074Me1 - 10 μgi.c.v.Artificial Cerebrospinal Fluid (aCSF)

Step-by-Step Formulation Protocols

Because CA-074Me is highly hydrophobic, improper formulation will lead to drug precipitation in the syringe or the peritoneal cavity, resulting in zero bioavailability. The following protocols utilize a step-wise gradient of surfactants and co-solvents to maintain the drug in solution[4].

Protocol A: Aqueous Co-solvent System (For 10 mg/kg i.p. Injection)

Causality: DMSO dissolves the raw powder, PEG300 acts as a co-solvent to prevent precipitation upon aqueous dilution, and Tween 80 forms micelles to keep the drug in suspension once it enters the aqueous environment of the bloodstream.

  • Stock Preparation: Dissolve CA-074Me powder in 100% anhydrous DMSO to create a 100 mg/mL clear stock solution. (Note: Store at -80°C and use within 2 years, or -20°C for 1 year to prevent spontaneous epoxide degradation[5].)

  • Co-solvent Addition (PEG300): To prepare 1 mL of working solution, transfer 50 μL of the 100 mg/mL DMSO stock into a sterile microcentrifuge tube. Add 400 μL of PEG300. Vortex thoroughly until the solution is completely clear[4].

  • Surfactant Addition: Add 50 μL of Tween 80 to the mixture. Vortex vigorously.

  • Aqueous Dilution: Slowly add 500 μL of double-distilled water (ddH₂O) or sterile PBS dropwise while vortexing to adjust the final volume to 1 mL[4].

  • Administration: The final concentration is 5 mg/mL. For a standard 25 g mouse, inject 50 μL intraperitoneally (i.p.) to achieve a 10 mg/kg dose. Critical Step: Administer immediately after step 4 to prevent premature hydrolysis of the ester bond in the aqueous vehicle.

Protocol B: Lipid Emulsion System (For 30 mg/kg i.p. Injection)
  • Prepare a 50 mg/mL stock solution of CA-074Me in anhydrous DMSO.

  • Add 50 μL of the DMSO stock to 950 μL of sterile Corn Oil[4].

  • Sonicate the mixture in a water bath for 5 minutes at room temperature until a uniform emulsion is formed.

  • Administer immediately to the animal.

Self-Validating System: Ex Vivo Cathepsin B Activity Assay

A robust in vivo protocol must be self-validating. To confirm that the 3-carbamoyloxirane-2-carboxylic acid warhead successfully engaged its target, researchers must extract the target tissue post-dosing and measure residual CTSB activity using a specific fluorogenic substrate[1][2].

Causality of Assay Design: Cathepsin B is unique among lysosomal proteases in having a dipeptidyl carboxypeptidase activity, showing a strict preference for basic residues (Arginine) at the P1 and P2 positions[3]. Therefore, the substrate Z-Arg-Arg-AMC is used to guarantee that the fluorescence emitted is exclusively due to CTSB activity, not general lysosomal degradation. Furthermore, the assay buffer is set to pH 6.0 to mimic the acidic endolysosomal environment where CTSB is catalytically active[2].

Methodology:

  • Tissue Lysis: Euthanize the mouse 4-6 hours post-administration and rapidly excise the target tissue (e.g., brain cortex, liver). Homogenize the tissue in ice-cold lysis buffer (25 mM Tris-HCl pH 8.0, 100 mM NaCl, 1% Triton X-100). Centrifuge at 14,000 rpm for 15 min at 4°C and collect the supernatant.

  • Buffer Preparation: Prepare a 2× reaction buffer containing 25 mM Tris-HCl pH 8.0, 100 mM NaCl, 10% glycerol, 0.8 mM sodium acetate pH 6.0, and 8 mM EDTA[2].

  • Substrate Addition: Add the fluorogenic substrate Z-Arg-Arg-AMC to the reaction buffer to achieve a 10 μM final concentration.

  • Incubation: Mix 10 μL of the tissue lysate with 10 μL of the substrate-buffer mix in a black 96-well microplate. Incubate at 37°C for 60 minutes[2].

  • Quantification: Measure fluorescence using a microplate reader at 380 nm excitation and 460 nm emission[2]. Validation Metric: A >80% reduction in fluorescence compared to vehicle-treated control mice validates successful in vivo target engagement and confirms the integrity of the dosing protocol.

Sources

Application

Application Note: Derivatization Techniques for 3-Carbamoyloxirane-2-Carboxylic Acid Analogues

An in-depth technical guide and application note on the derivatization of 3-carbamoyloxirane-2-carboxylic acid analogues, focusing on structural rationale, pharmacological profiling, and the synthesis of activity-based p...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide and application note on the derivatization of 3-carbamoyloxirane-2-carboxylic acid analogues, focusing on structural rationale, pharmacological profiling, and the synthesis of activity-based probes (ABPs).

Introduction & Mechanistic Rationale

The 3-carbamoyloxirane-2-carboxylic acid scaffold—more commonly known as the trans-epoxysuccinyl group—is the critical pharmacophore of E-64 , a natural product isolated from Aspergillus japonicus [1]. E-64 and its analogues are highly potent, irreversible inhibitors of papain-family (clan CA) cysteine proteases, including mammalian cathepsins (B, L, S, K) and calpains.

The inhibitory mechanism relies on the precise geometry of the trans-epoxysuccinyl group. Upon binding to the protease active site, the highly nucleophilic catalytic cysteine thiolate (e.g., Cys25 in papain, Cys29 in Cathepsin B) executes an SN​2 nucleophilic attack on the C2 or C3 position of the oxirane ring. This ring-opening event forms a stable, irreversible thioether adduct, permanently inactivating the enzyme.

While E-64 is an excellent broad-spectrum tool, its high polarity prevents efficient cell membrane permeation, and its lack of selectivity limits its use in target-specific drug development. Consequently, derivatization of the oxirane-carboxylic acid core is essential for modern proteomic and therapeutic applications.

Mechanism cluster_0 Enzyme Active Site cluster_1 Epoxysuccinyl Probe Cys Catalytic Cysteine (Thiolate) Epoxide trans-Epoxysuccinyl Core (Electrophile) Cys->Epoxide Nucleophilic Attack Adduct Irreversible Covalent Thioether Adduct Epoxide->Adduct Ring Opening

Caption: Covalent inactivation mechanism of cysteine proteases by trans-epoxysuccinyl electrophiles.

Structural Derivatization Strategies

To tailor the biological activity of the epoxysuccinyl core, scientists employ three primary derivatization strategies [2]:

A. Esterification of the Carboxylic Acid (Prodrug Approach)

Causality: The free carboxylate group on the epoxide ring is negatively charged at physiological pH, severely restricting its ability to cross lipid bilayers. By converting this carboxylic acid into an ester (e.g., ethyl ester in JPM-OEt, or methyl ester in CA-074Me), the charge is masked, drastically increasing cell permeability. Once inside the cell, endogenous intracellular esterases hydrolyze the ester, regenerating the active free acid in situ [3].

B. Amidation and Peptide Elongation (Subsite Selectivity)

Causality: The specificity of cysteine protease inhibitors is dictated by the non-covalent interactions within the S2 and S3 subsites of the enzyme. By elongating the peptide chain attached to the carbamoyl group, researchers can tune selectivity. For instance, CA-074 incorporates a proline residue with a free C-terminal carboxylate. This specific modification leverages the unique "occluding loop" found only in Cathepsin B, which contains two histidine residues (His110 and His111). These histidines form a salt bridge with the inhibitor's C-terminal carboxylate, granting CA-074 extreme selectivity for Cathepsin B over Cathepsin L [4].

C. Activity-Based Probes (ABPs)

Causality: By attaching a reporter tag (such as biotin or a Cy5 fluorophore) to the distal end of the peptide chain via a spacer, the inhibitor is transformed into an Activity-Based Probe (e.g., DCG-04 ). Because the epoxysuccinyl warhead only reacts with the catalytically active form of the enzyme, these probes allow for the direct visualization, enrichment, and quantification of active proteases in complex proteomes, ignoring inactive zymogens or inhibitor-bound enzymes [5].

Pharmacological Profiling of Key Analogues

The structural modifications described above yield distinct pharmacological profiles. The table below summarizes the quantitative data for benchmark epoxysuccinyl derivatives [4][6].

CompoundDerivatization FeatureTarget SelectivityCathepsin B IC₅₀Cathepsin L IC₅₀Cell Permeability
E-64 Natural Product (Free Acid)Broad-spectrum~4.7 nM~2.5 nMPoor
CA-074 Proline C-terminal CarboxylateCathepsin B specific~6.0 nM (pH 4.6)> 40,000 nMPoor
CA-074Me Methyl Ester ProdrugCathepsin B specific~36.3 nMWeakHigh
DCG-04 Biotinylated Tyrosine TagBroad-spectrum ABPN/A (Used as Probe)N/A (Used as Probe)Poor

Protocol: Solid-Phase Synthesis of Epoxysuccinyl ABPs

Synthesizing "double-headed" epoxysuccinyl probes (where both sides of the epoxide are derivatized) in solution is notoriously inefficient. The following protocol utilizes a Solid-Phase Peptide Synthesis (SPPS) approach based on Fmoc chemistry, allowing for rapid library generation and high-yield recovery [7].

SPPS_Workflow Resin 1. Rink Amide PEG Resin (Solid Support) Coupling 2. Fmoc-SPPS (Peptide Elongation) Resin->Coupling Capping 3. Epoxide Capping (Nitrophenyl trans-epoxysuccinate) Coupling->Capping Hydrolysis 4. On-Resin Hydrolysis (0.25 M KOH in EtOH) Capping->Hydrolysis Elongation 5. Distal Elongation (Amine/Tag Coupling) Hydrolysis->Elongation Cleavage 6. TFA Cleavage & Global Deprotection Elongation->Cleavage

Caption: Step-by-step solid-phase synthesis workflow for double-headed epoxysuccinyl probes.

Materials Required
  • Rink-amide PEG resin (PEG-based resins are required to allow swelling in alcoholic solvents during hydrolysis).

  • Fmoc-protected amino acids (e.g., Fmoc-Leu-OH, Fmoc-Tyr(tBu)-OH).

  • Ethyl (2S,3S)-3-((4-nitrophenoxy)carbonyl)oxirane-2-carboxylate (Activated epoxysuccinyl nitrophenyl ester).

  • Coupling reagents: PyBOP, Diisopropylethylamine (DIPEA).

  • Cleavage cocktail: Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / H₂O (95:2.5:2.5).

Step-by-Step Methodology

Step 1: Peptide Elongation (Standard Fmoc-SPPS)

  • Swell the Rink-amide PEG resin in Dimethylformamide (DMF) for 30 minutes.

  • Remove the Fmoc protecting group using 20% piperidine in DMF (2 × 10 min).

  • Couple the desired amino acids (e.g., to form the recognition sequence) using 3 eq. Fmoc-AA-OH, 3 eq. PyBOP, and 6 eq. DIPEA in DMF for 1 hour.

  • Self-Validation: Perform a Kaiser test to confirm the presence/absence of free primary amines. A negative (yellow) result indicates successful coupling.

Step 2: Epoxide Capping Rationale: The epoxide ring is sensitive to strong coupling reagents (like HATU/PyBOP). Pre-activating the epoxysuccinyl building block as a nitrophenyl ester allows for spontaneous, mild coupling without degrading the oxirane ring.

  • Deprotect the N-terminal Fmoc group.

  • Add 2 eq. of the activated epoxysuccinyl nitrophenyl ester and 4 eq. DIPEA in DMF to the resin.

  • Shake at room temperature for 4 hours. Wash extensively with DMF and Dichloromethane (DCM).

Step 3: On-Resin Hydrolysis Rationale: Standard aqueous bases fail to penetrate hydrophobic resins. Ethanol swells the PEG resin sufficiently while allowing the base to selectively hydrolyze the ethyl ester without opening the epoxide.

  • Treat the resin with a 0.25 M solution of KOH in ethanol for 20 minutes.

  • Wash the resin sequentially with EtOH, DMF, and DCM.

  • Self-Validation: Perform a test cleavage of a small resin aliquot and analyze via LC-MS to confirm complete hydrolysis of the ethyl ester to the free carboxylic acid.

Step 4: Distal Elongation & Tagging

  • Couple the newly freed carboxylic acid on the epoxide to a desired amine or reporter tag (e.g., Biotin-PEG-amine) using PyBOP and DIPEA.

  • Note: Because elongation is occurring in the opposite direction of standard SPPS, minimize the number of subsequent couplings to prevent epoxide degradation.

Step 5: Cleavage and Global Deprotection Rationale: TIS is included as a carbocation scavenger to prevent re-alkylation of the peptide by protecting groups cleaved during the TFA treatment.

  • Treat the resin with the cleavage cocktail (TFA/TIS/H₂O, 95:2.5:2.5) for 2 hours at room temperature.

  • Filter the resin and precipitate the cleaved probe in cold diethyl ether.

  • Centrifuge, decant the ether, and purify the crude probe via preparative HPLC.

References

  • Hanada, K., et al. "Cysteine Protease Inhibitors Produced by the Industrial Koji Mold, Aspergillus oryzae O-1018." Bioscience, Biotechnology, and Biochemistry. Available at:[Link]

  • Schirmeister, T., et al. "Human and Parasitic Papain-Like Cysteine Proteases: Their Role in Physiology and Pathology and Recent Developments in Inhibitor Design." Chemical Reviews. Available at:[Link]

  • Chehade, K. A., et al. "An Improved Preparation of the Activity-Based Probe JPM-OEt and In Situ Applications." Synthesis. Available at:[Link]

  • Hook, V., et al. "Molecular Features of CA-074 pH-Dependent Inhibition of Cathepsin B." Biochemistry. Available at:[Link]

  • Bogyo, M., et al. "Mechanism-Based Probe for the Analysis of Cathepsin Cysteine Proteases in Living Cells." ACS Chemical Biology. Available at:[Link]

  • Bogyo, M., et al. "Development of activity-based probes for cathepsin X." National Institutes of Health (PMC). Available at:[Link]

  • Verhelst, S. H. L., Overkleeft, H. S., et al. "Solid-Phase Synthesis of Double-Headed Epoxysuccinyl Activity-Based Probes for Selective Targeting of Papain Family Cysteine Proteases." Stanford Medicine. Available at:[Link]

Method

Application Note: Highly Chemoselective Amidation of Epoxysuccinic Acid to 3-Carbamoyloxirane-2-Carboxylic Acid Using HMDS

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Author: BenchChem Technical Support Team. Date: April 2026

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Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Protocol & Mechanistic Guide

Executive Summary & Strategic Rationale

3-Carbamoyloxirane-2-carboxylic acid is a critical chiral building block in the synthesis of epoxysuccinyl peptides, most notably E-64 and loxistatin —potent, irreversible inhibitors of cysteine proteases (e.g., cathepsins and calpains).

The fundamental synthetic challenge in accessing this monoamide lies in the extreme electrophilicity of the oxirane (epoxide) ring. Traditional amidation protocols utilizing aqueous ammonia or primary amines often result in competitive nucleophilic attack on the epoxide carbons. This leads to irreversible ring-opening and the formation of unwanted amino-hydroxy dicarboxylic acid byproducts.

To circumvent this, Hexamethyldisilazane (HMDS) coupled with methanol is employed as an advanced in situ ammonia surrogate. This application note details the mechanistic causality behind this reagent choice and provides a self-validating, highly chemoselective protocol for the monoamidation of epoxysuccinic acid.

Mechanistic Insights: The HMDS Advantage

As a Senior Application Scientist, I emphasize that reagent selection must be driven by mechanistic causality. HMDS ([(CH3)3Si]2NH) is classically known as a silylating agent. However, when treated with a primary alcohol like methanol, it undergoes solvolysis to yield methoxytrimethylsilane and ammonia (NH3)[1, 2].

The success of the HMDS/MeOH system in preserving the epoxide ring relies on a synergistic, two-fold mechanism:

  • Controlled Ammonia Release (Initiation): The reaction between HMDS and methanol generates NH3 steadily and mildly. This prevents the high local concentrations of nucleophile that typically drive undesired epoxide ring-opening.

  • Transient Silylation (Propagation): Unlike standard ammonia gas which requires two equivalents (one to open the anhydride, one to deprotonate the resulting carboxylic acid), HMDS acts as both an ammonia source and a protecting group. Once the first NH3 molecule opens the epoxysuccinic anhydride to form the monoamide-monoacid, the newly formed carboxylic acid immediately reacts with unreacted HMDS. This silylates the carboxylate (forming a silyl ester) and releases another molecule of NH3 to propagate the cycle [3]. The bulky silyl ester sterically shields the adjacent oxirane ring from further nucleophilic attack.

Mechanism HMDS HMDS + MeOH NH3 In situ NH3 (Low Conc.) HMDS->NH3 Solvolysis Anhydride Epoxysuccinic Anhydride NH3->Anhydride Mild Attack Monoacid Monoamide Monoacid Anhydride->Monoacid Ring Opening SilylEster Monoamide Silyl Ester Monoacid->SilylEster Silylation (by HMDS) SilylEster->NH3 NH3 Recycled

Diagram 1: Mechanistic pathway of HMDS-mediated amidation and NH3 recycling.

Quantitative Data: Reagent Comparison

The superiority of the HMDS/MeOH system is evident when compared to traditional amidation methods. The data below summarizes the chemoselectivity and yield profiles across different ammonia sources.

Amidation ReagentReaction ConditionsEpoxide Ring Retention (%)Monoamide Yield (%)Primary Byproduct
Aqueous Ammonia (28%) H₂O, 0 °C to RT< 40%25%Amino-hydroxy dicarboxylic acid (ring opening)
Ammonia Gas (NH₃) THF, -20 °C75%60%Diamide, partial ring-opened products
HMDS / Methanol THF, 0 °C to RT > 95% 88% Trace diamide (highly chemoselective)

Table 1: Comparison of amidation reagents for the conversion of epoxysuccinic anhydride to 3-carbamoyloxirane-2-carboxylic acid.

Experimental Protocol

Reagents Required
  • Epoxysuccinic anhydride: 1.0 eq (10.0 mmol, 114 mg) (Prepared via dehydration of trans-epoxysuccinic acid using acetic anhydride)

  • Hexamethyldisilazane (HMDS): 1.1 eq (11.0 mmol, 2.30 mL)

  • Methanol (Anhydrous): 1.2 eq (12.0 mmol, 0.49 mL)

  • Tetrahydrofuran (THF, Anhydrous): 20 mL

Step-by-Step Workflow
  • Substrate Dissolution: Dissolve 10.0 mmol of epoxysuccinic anhydride in 20 mL of anhydrous THF in a flame-dried, nitrogen-purged 50 mL round-bottom flask.

  • Thermal Control: Cool the reaction mixture to 0 °C using an ice-water bath. (Causality: Lowering the temperature controls the exothermic solvolysis of HMDS and maximizes the solubility of the generated NH₃ gas in the THF solvent).

  • Reagent Addition: Add 1.1 eq of HMDS dropwise via syringe. Immediately follow with the dropwise addition of 1.2 eq of anhydrous methanol.

  • Amidation: Remove the ice bath and allow the reaction to stir at room temperature (20–25 °C) for 4 to 6 hours. The reaction progress should be monitored by LC-MS.

  • Quenching & Desilylation: Quench the reaction by adding 5 mL of a cold 1M HCl solution. This serves to hydrolyze the transient silyl ester back to the carboxylic acid and protonates the resulting carboxylate salt (adjusting the aqueous layer to pH ~2.5).

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL). Wash the combined organic layers with a minimal amount of brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Isolation: Crystallize the crude product from an ethyl acetate/hexane mixture to yield pure 3-carbamoyloxirane-2-carboxylic acid as a white crystalline solid.

Workflow Step1 1. Activation Convert Epoxysuccinic Acid to Anhydride Step2 2. Reagent Addition Add HMDS and Methanol at 0 °C Step1->Step2 Step3 3. Amidation Stir at RT for 4-6 hours Step2->Step3 Step4 4. Workup Desilylation & Mild Acidification (pH 2.5) Step3->Step4 Step5 5. Isolation Crystallization of Monoamide Step4->Step5

Diagram 2: Step-by-step experimental workflow for HMDS-mediated amidation.

Trustworthiness & Self-Validation

Every robust protocol must operate as a self-validating system. To ensure the amidation proceeded without compromising the oxirane ring, perform the following analytical checks:

  • In-Process GC-MS: Monitor the headspace or reaction aliquot for methoxytrimethylsilane ( m/z 104). Its stoichiometric evolution confirms the successful solvolysis of HMDS and the active generation of NH₃.

  • Post-Isolation ¹H-NMR (DMSO- d6​ ): The structural integrity of the epoxysuccinic core is verified by the presence of the two oxirane protons. In the starting trans-epoxysuccinic acid, these appear as a singlet (due to symmetry) around 3.6 ppm. In the monoamide product, the symmetry is broken, and they must appear as two distinct doublets ( J≈1.8−2.0 Hz) between 3.4 and 3.7 ppm. Any shift of these signals past 4.0 ppm, or the appearance of new CH-OH multiplets, definitively indicates catastrophic ring-opening and protocol failure.

References

  • Chou, W.-C., et al. "HMDS-promoted in situ amidation reactions of carboxylic acids and amines." Tetrahedron Letters, vol. 40, no. 17, 1999, pp. 3419-3422. URL:[Link]

  • Dennis, M., et al. "Streamlined Synthesis of a Bicyclic Amine Moiety Using an Enzymatic Amidation and Identification of a Novel Solid Form." Organic Process Research & Development, vol. 25, no. 6, 2021, pp. 1422-1428. URL:[Link]

  • Moshkina, T., et al. "On the Use of Triarylsilanols as Catalysts for Direct Amidation of Carboxylic Acids." The Journal of Organic Chemistry, vol. 88, no. 15, 2023, pp. 10836-10845. URL:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Stereochemical Integrity in 3-Carbamoyloxirane-2-Carboxylic Acid Synthesis

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals engaged in the synthesis of 3-carbamoyloxirane-2-carboxylic acid and its derivatives. This resource provid...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals engaged in the synthesis of 3-carbamoyloxirane-2-carboxylic acid and its derivatives. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the critical challenge of preventing epimerization at the C2 position during synthesis. Our goal is to equip you with the knowledge to maintain stereochemical purity, a crucial factor for the biological activity and safety of these compounds.

Introduction: The Challenge of Epimerization

The synthesis of 3-carbamoyloxirane-2-carboxylic acid, a chiral molecule with significant potential in medicinal chemistry, often involves reaction conditions that can compromise the stereochemical integrity of the C2 stereocenter. Epimerization, the unwanted inversion of a single stereocenter in a diastereomer, can lead to a mixture of products that are difficult to separate and can have drastically different pharmacological profiles[1]. This guide will delve into the common synthetic routes and pinpoint the stages most susceptible to epimerization, offering practical solutions and preventative measures.

The primary mechanism of epimerization for this class of compounds involves the abstraction of the acidic proton at the C2 position, which is alpha to the carboxylic acid (or its ester or amide derivative)[1][2]. This can occur via two main pathways:

  • Direct Enolization: A strong base can directly deprotonate the C2 carbon, forming a planar enolate intermediate. Reprotonation can then occur from either face, leading to a loss of stereochemical information[1].

  • Oxazolone Formation: In peptide chemistry, a similar issue arises through the formation of an oxazolone intermediate, which is also planar and susceptible to racemization[1]. While not directly applicable to the carboxylic acid itself, this mechanism is relevant when derivatizing the carboxyl group.

Understanding and controlling these pathways is paramount to achieving a high yield of the desired stereoisomer.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to 3-carbamoyloxirane-2-carboxylic acid, and where is epimerization most likely to occur?

A1: The most prevalent method for constructing the oxirane ring with adjacent carboxylic acid functionality is the Darzens condensation (also known as the glycidic ester condensation)[3][4]. This reaction involves the condensation of a ketone or aldehyde with an α-haloester or α-haloamide in the presence of a base to form an α,β-epoxy ester (glycidic ester) or amide.

There are two main strategies for synthesizing 3-carbamoyloxirane-2-carboxylic acid using this approach:

  • Route A: Darzens reaction with a 2-haloacetamide derivative. In this route, an appropriate aldehyde is reacted with a 2-haloacetamide (e.g., 2-chloroacetamide) in the presence of a base. The epimerization risk is highest during the initial deprotonation step and the subsequent intramolecular cyclization to form the epoxide ring. The basic conditions can lead to the epimerization of the intermediate halohydrin before ring closure.

  • Route B: Amidation of a pre-formed glycidic ester. This involves a Darzens reaction to form a glycidic ester, which is then converted to the corresponding amide. The amidation step, if not carefully controlled, can also induce epimerization, especially if harsh conditions or strong bases are used.

Q2: Which reaction parameters have the most significant impact on epimerization?

A2: Several factors can influence the rate of epimerization. The most critical are:

  • Base Strength and Steric Hindrance: Strong, non-hindered bases (e.g., sodium ethoxide, potassium tert-butoxide) are more likely to cause epimerization through direct deprotonation[3][4].

  • Solvent Polarity: Polar aprotic solvents like DMF can stabilize the enolate intermediate, thereby increasing the rate of epimerization. Less polar solvents are generally preferred[1].

  • Temperature: Higher reaction temperatures increase the rate of both the desired reaction and the undesired epimerization. Low temperatures are crucial for maintaining stereochemical integrity[1].

  • Reaction Time: Prolonged exposure of the stereocenter to basic conditions increases the likelihood of epimerization[1].

Q3: Are there specific reagents that can help suppress epimerization during the synthesis?

A3: Yes, the choice of reagents is critical. For amide bond formation (Route B), using coupling reagents known to minimize racemization in peptide synthesis can be beneficial. Additives like 1-hydroxybenzotriazole (HOBt) can form active esters that are less prone to epimerization[1]. For the Darzens condensation (Route A), employing sterically hindered, non-nucleophilic bases can favor the desired reaction pathway over epimerization. The use of phosphazene bases has been shown to be effective in promoting Darzens condensations under mild conditions[5].

Q4: How can I accurately determine the extent of epimerization in my final product?

A4: The most reliable method for determining the enantiomeric or diastereomeric purity of your product is through chiral chromatography .

  • Chiral High-Performance Liquid Chromatography (HPLC): This is a widely used technique. The sample can be analyzed directly on a chiral stationary phase, or it can be derivatized with a chiral resolving agent to form diastereomers that can be separated on a standard achiral column[6][7][8].

  • Chiral Gas Chromatography (GC): For volatile derivatives of 3-carbamoyloxirane-2-carboxylic acid, chiral GC can also be an effective analytical tool[9].

Troubleshooting Guide: Preventing Epimerization

This section provides a structured approach to troubleshooting and preventing epimerization during the synthesis of 3-carbamoyloxirane-2-carboxylic acid.

Issue 1: Significant Epimerization During Darzens Condensation (Route A)

Probable Cause: The use of a strong, non-hindered base in a polar solvent at elevated temperatures is likely causing the abstraction of the α-proton and subsequent loss of stereochemical integrity.

Solutions:

ParameterRecommendationRationale
Base Switch to a sterically hindered, non-nucleophilic base such as lithium diisopropylamide (LDA) or a phosphazene base[5].Hindered bases are less likely to abstract the α-proton, and non-nucleophilic bases will not compete in attacking the carbonyl group.
Solvent Use a less polar, aprotic solvent like tetrahydrofuran (THF) or toluene instead of DMF or DMSO[1].Less polar solvents destabilize the planar enolate intermediate, thus suppressing epimerization.
Temperature Conduct the reaction at low temperatures, typically between -78 °C and 0 °C.Lowering the temperature slows down the rate of epimerization more significantly than the desired condensation reaction.
Addition Order Add the base slowly to a solution of the aldehyde and the 2-haloacetamide at low temperature.This ensures that the generated enolate is consumed quickly in the desired reaction, minimizing its concentration and the opportunity for epimerization.
Issue 2: Epimerization During Amidation of a Glycidic Ester (Route B)

Probable Cause: The conditions used for the amidation reaction are too harsh, leading to the deprotonation of the C2 position.

Solutions:

| Parameter | Recommendation | Rationale | | :--- | :--- | | Amidation Method | Avoid direct aminolysis with strong bases. Instead, convert the carboxylic acid to an activated species under mild conditions. | Direct aminolysis often requires high temperatures and strong bases, which are detrimental to stereochemical purity. | | Coupling Reagents | Use coupling reagents known for low racemization in peptide synthesis, such as HATU or HOBt, in combination with a carbodiimide (e.g., DCC, EDC)[1][10]. | These reagents form activated esters that are less prone to epimerization than other activated intermediates. | | Base | If a base is required, use a weak, sterically hindered base like N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM)[1]. | These bases are sufficient to neutralize any acidic byproducts without causing significant epimerization. | | Temperature | Perform the coupling reaction at 0 °C or below. | As with the Darzens condensation, lower temperatures are crucial for maintaining stereochemical control. |

Experimental Protocols

Protocol 1: Low-Epimerization Darzens Condensation for Glycidic Amide Synthesis

This protocol is designed to minimize epimerization during the formation of a 3-substituted-oxirane-2-carboxamide.

  • Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon), dissolve the aldehyde (1.0 eq) and the 2-chloroacetamide (1.1 eq) in anhydrous THF.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Base Addition: Slowly add a solution of lithium diisopropylamide (LDA) (1.1 eq) in THF dropwise to the reaction mixture over 30 minutes, ensuring the internal temperature does not rise above -70 °C.

  • Reaction: Stir the reaction mixture at -78 °C for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Quenching: Once the reaction is complete, quench by slowly adding a saturated aqueous solution of ammonium chloride.

  • Work-up: Allow the mixture to warm to room temperature. Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

  • Analysis: Determine the diastereomeric or enantiomeric excess of the purified product using chiral HPLC.

Protocol 2: Epimerization-Suppressed Amidation of a Glycidic Acid

This protocol outlines a method for converting a chiral glycidic acid to the corresponding amide with minimal loss of stereochemical purity.

  • Activation: In a flame-dried, round-bottom flask under an inert atmosphere, dissolve the glycidic acid (1.0 eq) and 1-hydroxybenzotriazole (HOBt) (1.2 eq) in anhydrous DMF. Cool the mixture to 0 °C.

  • Coupling Reagent Addition: Add N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq) to the solution and stir for 15 minutes at 0 °C.

  • Amine Addition: Add the desired amine (or ammonia source) (1.2 eq) to the reaction mixture.

  • Reaction: Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4-12 hours, monitoring for completion by TLC.

  • Work-up: Filter off the dicyclohexylurea byproduct. Dilute the filtrate with ethyl acetate and wash sequentially with 1N HCl, saturated aqueous NaHCO3, and brine.

  • Purification and Analysis: Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by flash chromatography. Analyze the final product for epimeric purity by chiral HPLC.

Visualizing the Problem and Solutions

Diagram 1: The Epimerization Pathway

epimerization_pathway start Chiral 3-Carbamoyloxirane- 2-carboxylic Acid Derivative intermediate Planar Enolate Intermediate (Loss of Stereochemistry) start->intermediate + Strong Base - H+ end Epimerized Product (Undesired Stereoisomer) intermediate->end + H+

Caption: The base-catalyzed epimerization process via a planar enolate intermediate.

Diagram 2: Troubleshooting Decision Tree for Epimerization

troubleshooting_tree start Epimerization Observed? no Maintain Optimized Conditions start->no No yes Identify Source of Epimerization start->yes Yes darzens Darzens Condensation Step? yes->darzens amidation Amidation Step? yes->amidation base Strong Base Used? darzens->base coupling Harsh Amidation Conditions? amidation->coupling temp High Temperature? base->temp No base_sol Use Sterically Hindered Base (e.g., LDA) base->base_sol Yes solvent Polar Solvent? temp->solvent No temp_sol Lower Temperature (-78°C to 0°C) temp->temp_sol Yes solvent_sol Switch to Less Polar Solvent (e.g., THF, Toluene) solvent->solvent_sol Yes coupling_sol Use Mild Coupling Reagents (e.g., HATU/HOBt) coupling->coupling_sol Yes amidation_base Strong Base in Amidation? coupling->amidation_base No amidation_base_sol Use Weak, Hindered Base (e.g., DIPEA) amidation_base->amidation_base_sol Yes

Caption: A decision-making flowchart for troubleshooting epimerization issues.

References

  • Enhanced Epimerization of Glycosylated Amino Acids During Solid Phase Peptide Synthesis. PMC. [Link]

  • TFPN-mediated racemization/epimerization-free amide and peptide bond formation. Organic Chemistry Frontiers (RSC Publishing). [Link]

  • Preparation of N-Aryl Amides by Epimerization-Free Umpolung Amide Synthesis. PubMed. [Link]

  • A highly stereoselective synthesis of glycidic amides based on a new class of chiral sulfonium salts. PubMed. [Link]

  • Ammonium ylides for the diastereoselective synthesis of glycidic amides. PMC. [Link]

  • Efficient kinetic resolution of racemic α-quaternary carboxylic acids via bromolactonization catalyzed by. ScienceDirect. [Link]

  • Kinetic resolutions of chiral 2- and 3-substituted carboxylic acids.
  • Kinetic resolution of racemic carboxylic acids by an L-histidine-derived sulfonamide-induced enantioselective esterification reaction. PubMed. [Link]

  • Hydrolytic dynamic kinetic resolution of racemic 3-phenyl-2-oxetanone to chiral tropic acid. RSC Advances. [Link]

  • Kinetic Resolution of Racemic Carboxylic Acids Using Achiral Alcohols by the Promotion of Benzoic Anhydrides and Tetramisole Derivatives. ResearchGate. [Link]

  • The Darzens Glycidic Ester Condensation. Organic Reactions. [Link]

  • Unusually high α-proton acidity of prolyl residues in cyclic peptides. PMC. [Link]

  • Highly Efficient Darzens Reactions Mediated by Phosphazene Bases under Mild Conditions. Chemistry Europe. [Link]

  • Development of Organocatalytic Darzens Reactions Exploiting the Cyclopropenimine Superbase. MDPI. [Link]

  • The Synthesis of Solvent-Free Glycidic Esters from Diazoesters and Carbonyl Compounds Catalysed by Lanthanide Triflates. ResearchGate. [Link]

  • Efficient Synthesis of a,b-Epoxy Carbonyl Compounds in Acetonitrile: Darzens Condensation of Aromatic Aldehydes with Ethyl Chloroacetate. Universitat de les Illes Balears. [Link]

  • Catalytic Asymmetric Intramolecular Darzens Reaction of 2-Halomalonate Derivatives. ResearchGate. [Link]

  • Epimerisation in Peptide Synthesis. MDPI. [Link]

  • Enantiomeric analysis and separation of three chiral carboxylic acids via derivatization using chiral pure derivative. ResearchGate. [Link]

  • Synthesis of Dipeptide, Amide, and Ester without Racemization by Oxalyl Chloride and Catalytic Triphenylphosphine Oxide. Organic Chemistry Portal. [Link]

  • Chiral Columns for enantiomer separation by HPLC. Sumika Chemical Analysis Service. [Link]

  • A Guide to the Analysis of Chiral Compounds by GC. Restek. [Link]

  • STEREOSELECTIVITY IN THE DARZENS CONDENSATION OF SUBSTITUTED CYCLOHEXANONES WITH (-)-8-PHENYLMENTHYL α-CHLOROACETATE. HETEROCYCLES. [Link]

  • Pyrimidine-5-carboxylic acid p-tolylamide methanesulfonate. Organic Syntheses. [Link]

  • QUANTUM CHEMICAL STUDY OF THE STERIC EFFECT OF SUBSTITUENT ON THE REACTIVITY OF TERTIARY AMINES IN THE REACTION WITH 2-(CHLOROMETHYL)OXIRANE. Journal of Chemistry and Technologies. [Link]

  • Bioorganic and Molecular Chemistry Laboratory. Kanazawa University. [Link]

  • Synthesis of alpha-ketoamides from a carbamoylsilane and acid chlorides. PubMed. [Link]

  • Unusually high α-proton acidity of prolyl residues in cyclic peptides. RSC Publishing. [Link]

  • Base-catalysed oxirane ring-opening reaction. Strong nucleophiles... ResearchGate. [Link]

  • New Ring Opening Reactions of Oxiranes with Aryl Carboxylates. Semantic Scholar. [Link]

  • Synthesis of 2H-azirine-2,2-dicarboxylic acids and their derivatives. Beilstein Journals. [Link]

  • Stereocontrolled synthesis of 3-hydroxy-2-piperidinone carboxamides by catalytic ring-opening aminolysis of bridged δ-lactam-γ-lactones. PMC. [Link]

  • Synthesis of 2H-azirine-2,2-dicarboxylic acids and their derivatives. PMC. [Link]

  • Protonation of conjugated carbonyl groups in sulfuric acid solution. I. Adaptation of the amide acidity function HA for protonation of the carbonyl group in non-Hammett bases. ResearchGate. [Link]

Sources

Optimization

Technical Support Center: A Guide to Improving Reaction Yield in the Synthesis of 3-Carbamoyloxirane-2-carboxylic Acid

Welcome to the technical support center for the synthesis of 3-carbamoyloxirane-2-carboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development who are working with this impor...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 3-carbamoyloxirane-2-carboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important chiral building block. Here, we will delve into the intricacies of its preparation, troubleshoot common challenges that can lead to diminished yields, and provide field-proven insights to optimize your synthetic protocols. Our approach is grounded in a deep understanding of the underlying reaction mechanisms to empower you with the knowledge to not only follow a protocol but to rationalize and adapt it to your specific experimental context.

Introduction: The Synthetic Challenge

The preparation of 3-carbamoyloxirane-2-carboxylic acid, a molecule of significant interest due to its trifunctional nature, typically involves the epoxidation of an α,β-unsaturated precursor, most commonly 2-carbamoylacrylic acid (a derivative of maleic or fumaric acid). The electron-withdrawing nature of both the amide and carboxylic acid functionalities renders the double bond electron-deficient, which presents unique challenges for standard epoxidation procedures.[1][2] This guide will address these challenges head-on, providing a structured approach to improving your overall reaction yield.

Troubleshooting Guide & FAQs

This section is formatted as a series of frequently asked questions and troubleshooting scenarios that you may encounter during the synthesis of 3-carbamoyloxirane-2-carboxylic acid.

FAQ 1: My epoxidation reaction is sluggish and results in a low yield of the desired product. What are the likely causes and how can I improve the conversion?

Answer:

Low conversion in the epoxidation of electron-deficient alkenes like 2-carbamoylacrylic acid is a common issue.[1] Several factors can contribute to this, primarily related to the choice of oxidant and reaction conditions.

Underlying Causes:

  • Insufficiently Electrophilic Oxidant: Standard peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA) may not be reactive enough for electron-poor double bonds.[3][4]

  • Inadequate Activation of the Oxidant: In some catalytic systems, the oxidant requires activation to become a more potent electrophile.

  • Suboptimal Reaction Temperature: While higher temperatures can increase reaction rates, they can also promote side reactions and decomposition.[1]

  • Incorrect Stoichiometry: An insufficient amount of the oxidizing agent will naturally lead to incomplete conversion.

Troubleshooting Steps & Optimization:

  • Choice of Oxidizing Agent:

    • For electron-deficient alkenes, consider using a nucleophilic oxidant. A common and effective method is the Weitz-Scheffer reaction, which utilizes a peroxide anion (e.g., from hydrogen peroxide or tert-butyl hydroperoxide (TBHP)) under basic conditions to perform a Michael-type addition to the α,β-unsaturated system, followed by intramolecular cyclization to form the epoxide.[1]

    • If using a peroxy acid, opt for a more reactive one or use a catalytic system to enhance its electrophilicity.

  • Reaction Conditions:

    • pH Control: When using hydrogen peroxide, maintaining a slightly basic pH is crucial for the formation of the reactive hydroperoxide anion. However, excessively basic conditions can lead to hydrolysis of the desired epoxide. A careful optimization of pH is necessary.

    • Temperature Management: Start the reaction at a lower temperature (e.g., 0-5 °C) and slowly warm to room temperature. Monitor the reaction progress by TLC or LC-MS to find the optimal temperature profile that balances reaction rate and product stability.

  • Catalyst Systems:

    • For catalytic epoxidation, manganese complexes have shown high efficiency in the epoxidation of electron-deficient olefins.[2]

    • Rare-earth metal catalysts have also been employed for the asymmetric epoxidation of related α,β-unsaturated ketones and amides.

ParameterRecommendation for Low YieldRationale
Oxidant Hydrogen Peroxide/Base or TBHP/BaseNucleophilic attack is more effective for electron-deficient alkenes.[1]
pH Slightly basic (pH 8-10)Promotes the formation of the hydroperoxide anion.
Temperature 0 °C to Room TemperatureBalances reaction rate with product stability.
Catalyst Consider Mn-based catalystsKnown to be effective for electron-deficient systems.[2]

DOT Diagram: Epoxidation of Electron-Deficient Alkene

epoxidation_workflow cluster_start Starting Material cluster_reaction Epoxidation cluster_product Product start 2-Carbamoylacrylic Acid oxidant Select Oxidant (e.g., H2O2/Base) start->oxidant conditions Optimize Conditions (pH, Temp) oxidant->conditions product 3-Carbamoyloxirane- 2-carboxylic Acid conditions->product catalyst Optional: Catalyst (e.g., Mn complex) catalyst->conditions

Caption: Workflow for the epoxidation of 2-carbamoylacrylic acid.

FAQ 2: I am observing the formation of a significant amount of diol byproduct. How can I suppress this side reaction?

Answer:

The formation of a 1,2-diol is a common side reaction resulting from the ring-opening of the desired epoxide. This is particularly prevalent under acidic or strongly basic aqueous conditions.[5]

Underlying Causes:

  • Acid-Catalyzed Hydrolysis: Protonation of the epoxide oxygen makes it an excellent leaving group, facilitating nucleophilic attack by water.[6]

  • Base-Catalyzed Hydrolysis: Direct nucleophilic attack of hydroxide ions on one of the epoxide carbons.

  • Extended Reaction Times: Prolonged exposure to the reaction medium, especially in the presence of water, increases the likelihood of hydrolysis.

Troubleshooting Steps & Optimization:

  • Strict pH Control:

    • If your epoxidation is base-catalyzed, avoid excessively high pH. Use a buffer system if necessary to maintain a stable, mildly basic environment.

    • During workup, neutralize the reaction mixture carefully and avoid strongly acidic conditions for extended periods.

  • Anhydrous Conditions:

    • Where possible, use anhydrous solvents and reagents to minimize the presence of water. However, some common oxidants like hydrogen peroxide are aqueous solutions, making this challenging. In such cases, minimizing reaction time is key.

  • Reaction Monitoring and Timely Workup:

    • Closely monitor the reaction progress. Once the starting material is consumed, proceed with the workup immediately to minimize the exposure of the product to hydrolytic conditions.

  • Extraction and Purification:

    • After quenching the reaction, promptly extract the product into an organic solvent.

    • During purification, if using chromatography, ensure your solvents are dry.

DOT Diagram: Minimizing Diol Byproduct Formation

diol_prevention cluster_control Control Strategies main Desired Product: Epoxide Undesired Path: Hydrolysis Byproduct: Diol pH Strict pH Control (Avoid extremes) main:f1->pH Caused by Acid/Base anhydrous Anhydrous Conditions (If possible) main:f1->anhydrous Requires Water timing Timely Workup (Monitor reaction) main:f1->timing Time-dependent

Caption: Key factors to control for preventing diol formation.

FAQ 3: My product appears to be unstable and degrades during purification. What are the potential degradation pathways and how can I improve stability?

Answer:

The presence of both a strained epoxide ring and a carboxylic acid functionality can make 3-carbamoyloxirane-2-carboxylic acid susceptible to degradation, particularly through decarboxylation.

Underlying Causes:

  • Thermal Instability: Glycidic acids are known to undergo thermal decarboxylation.[7][8] The presence of the carbamoyl group may influence the stability.

  • Acid-Catalyzed Decarboxylation: Strong acidic conditions can promote decarboxylation, especially at elevated temperatures.[9][10]

  • Instability on Silica Gel: The acidic nature of standard silica gel can catalyze the ring-opening or rearrangement of epoxides.

Troubleshooting Steps & Optimization:

  • Temperature Control During Purification:

    • Avoid high temperatures during solvent removal (rotoevaporation). Use a cold water bath and a high-vacuum pump.

    • If distillation is used for purification, perform it under high vacuum to lower the boiling point.

  • Purification Method:

    • Crystallization: This is often the preferred method for purifying thermally sensitive compounds. Experiment with different solvent systems to induce crystallization.

    • Chromatography on Neutralized Media: If column chromatography is necessary, use deactivated or neutral silica gel. You can prepare this by washing the silica gel with a dilute solution of a non-nucleophilic base (e.g., triethylamine in the mobile phase) and then re-equilibrating with the mobile phase.

    • Reversed-Phase Chromatography: This can be a milder alternative to normal-phase silica gel chromatography.

  • Storage:

    • Store the purified product at low temperatures (e.g., -20 °C) under an inert atmosphere (nitrogen or argon) to prevent degradation.

ParameterRecommendation for Product InstabilityRationale
Purification Temp. Keep below room temperatureMinimizes thermal decarboxylation.[8]
Chromatography Neutralized silica or reversed-phaseAvoids acid-catalyzed degradation on standard silica.
Storage -20 °C under inert atmosphereEnhances long-term stability.

Alternative Synthetic Strategy: The Darzens Condensation

For some substrates, the Darzens glycidic ester condensation can be a viable alternative to epoxidation.[7][11][12] This reaction involves the condensation of a ketone or aldehyde with an α-haloester in the presence of a base to form an α,β-epoxy ester. For the synthesis of 3-carbamoyloxirane-2-carboxylic acid, a related approach using an α-halo amide could be envisioned.

General Protocol for a Darzens-Type Reaction:

  • To a solution of an appropriate carbonyl compound and an α-haloacetamide derivative in a suitable solvent (e.g., THF, ether), add a strong, non-nucleophilic base (e.g., sodium hydride, sodium amide) at a low temperature.

  • Allow the reaction to proceed, monitoring by TLC or LC-MS.

  • Quench the reaction with a proton source (e.g., saturated ammonium chloride solution).

  • Extract the product and purify, typically by crystallization or chromatography.

This method avoids the use of strong oxidizing agents but requires careful control of the base and reaction temperature to avoid side reactions.

Concluding Remarks

The successful synthesis of 3-carbamoyloxirane-2-carboxylic acid with a high yield hinges on a careful consideration of the electron-deficient nature of the precursor and the inherent reactivity of the epoxide product. By understanding the key reaction parameters and potential side reactions, researchers can systematically troubleshoot and optimize their protocols. This guide provides a framework for this optimization process, grounded in the principles of organic chemistry. For further, in-depth inquiries, please do not hesitate to contact our technical support team.

References

  • Armstrong, A. (2004-2005). 2.O1 Organic Synthesis. Imperial College London.
  • Murphy, A., Dubois, G., & Stack, T. D. P. (2003). Efficient Epoxidation of Electron-Deficient Olefins with a Cationic Manganese Complex. Journal of the American Chemical Society, 125(18), 5250–5251.
  • Lumen Learning. (n.d.).
  • Chemistry Steps. (n.d.).
  • Master Organic Chemistry. (2015, February 2). Opening of Epoxides With Acid.
  • Newman, M. S., & Magerlein, B. J. (1949).
  • ScienceMadness.org. (n.d.).
  • Organic Chemistry Portal. (n.d.). Synthesis of epoxides.
  • Jampílek, J., et al. (2008). Preparation and antiplatelet activity of glycidic acid derivatives.
  • Unacademy. (n.d.). Darzens Glycidic Ester Synthesis.
  • ChemRxiv. (2022).
  • Bibliomed. (2018). Side reactions in peptide synthesis: An overview.
  • Richard, J. P., et al. (2019). Hydrolytic Decarboxylation of Carboxylic Acids and the Formation of Protonated Carbonic Acid.
  • Google Patents. (n.d.).
  • Master Organic Chemistry. (2022, May 20).
  • PubChem. (n.d.). 3-Phenyloxirane-2-carboxylic acid.
  • Legters, J., Thijs, L., & Zwanenburg, B. (1992). SYNTHESIS AND REACTIONS OF AZIRIDINE-2-CARBOXYLIC ESTERS.
  • The Organic Chemistry Tutor. (2025, January 10). Decarboxylation of Carboxylic Acids [Video]. YouTube.
  • Jasperse, C. (n.d.). Synthesis of Carboxylic Acids.
  • Yan, Z., Ma, Z., & Luo, G. (2021).
  • Google Patents. (n.d.). US6562603B2 - 3-hydroxycarboxylic acid production and use in branched polymers.
  • Chemistry Steps. (2022, May 15). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid.
  • LibreTexts Chemistry. (2023, August 15). 11.6: Preparing Carboxylic Acids.
  • BenchChem. (n.d.).
  • Master Organic Chemistry. (n.d.).
  • PubChem. (n.d.). 3-Methyloxirane-2-carboxylic acid.
  • Echemi. (n.d.). 3-phenyloxirane-2-carboxylic acid.
  • YouTube. (2023, February 21).
  • Wang, Y., et al. (2020). Acid-Catalyzed Rearrangements of 3-Aryloxirane-2-Carboxamides: Novel DFT Mechanistic Insights. PubMed.
  • Beilstein Journal of Organic Chemistry. (2024, May 23).
  • European Patent Office. (2020, December 30).
  • MDPI. (2020, November 14). Synthesis of (2S,3S)-3-Aroyl Pyroglutamic Acid Amides.
  • Google Patents. (n.d.). EP0416220A1 - Process for the preparation of 3-aminopyrazine-2-carboxylic acid methyl ester.
  • Rai, B. P., et al. (2021). Process for Purification of 3-Alkenylcephem Carboxylic Acid.
  • New Journal of Chemistry. (n.d.). Packing polymorphism in 3-amino-2-pyrazinecarboxylate based tin(ii)
  • Organic Syntheses Procedure. (n.d.). 2,3-pyrazinedicarboxylic acid.

Sources

Troubleshooting

Troubleshooting low aqueous solubility of 3-carbamoyloxirane-2-carboxylic acid in buffers

Technical Support Center: 3-Carbamoyloxirane-2-carboxylic acid A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for 3-carbamoyloxirane-2-carboxylic acid. Thi...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: 3-Carbamoyloxirane-2-carboxylic acid

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for 3-carbamoyloxirane-2-carboxylic acid. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address challenges related to its low aqueous solubility in various buffer systems. As Senior Application Scientists, we have designed this guide to be a practical, scientifically grounded resource for your experimental needs.

Understanding the Molecule: Key Physicochemical Properties

3-carbamoyloxirane-2-carboxylic acid is a polar organic molecule containing a carboxylic acid group, a carbamoyl (amide) group, and an epoxide ring.[1][2][3] These functional groups dictate its solubility and stability in aqueous solutions.

  • Carboxylic Acid Group (-COOH): This group is acidic and can donate a proton to form a negatively charged carboxylate ion (-COO⁻).[2][4] This ionization significantly enhances water solubility.[4][5] The extent of ionization is dependent on the pH of the solution and the pKa of the carboxylic acid.[5]

  • Carbamoyl Group (-CONH₂): This group is polar and can participate in hydrogen bonding, which generally contributes to water solubility.[6]

  • Oxirane (Epoxide) Ring: This three-membered ring is susceptible to ring-opening reactions, especially under acidic or basic conditions.[7] The stability of the epoxide ring is a critical factor to consider when selecting buffer conditions.

The interplay of these functional groups results in a molecule with inherent polarity, but its solubility can be limited by factors such as crystal lattice energy and the overall molecular structure.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common questions and issues encountered when working with 3-carbamoyloxirane-2-carboxylic acid in buffered solutions.

Q1: Why is my 3-carbamoyloxirane-2-carboxylic acid not dissolving in my chosen buffer?

Answer: Low solubility is a frequent challenge and can be attributed to several factors. The primary reason is often an inappropriate buffer pH relative to the pKa of the carboxylic acid group.

Troubleshooting Steps:

  • pH Adjustment: The solubility of carboxylic acids is highly pH-dependent.[8] Below its pKa, the carboxylic acid will be predominantly in its neutral, less soluble form. Above the pKa, it will be in its ionized, more soluble carboxylate form.[4][5]

    • Action: Increase the pH of your buffer. A good starting point is to adjust the pH to be at least 1-2 units above the estimated pKa of the carboxylic acid.

  • Buffer Choice: Not all buffers are created equal. Some buffer components can interact with your compound, leading to precipitation.

    • Action: If pH adjustment alone is insufficient, consider switching to a different buffer system. Common pharmaceutical buffers include phosphate, citrate, acetate, and Tris.[9][10][11]

Q2: I've adjusted the pH, but the solubility is still poor. What's next?

Answer: If pH manipulation doesn't resolve the issue, other formulation strategies can be employed to enhance solubility.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for low solubility.

Detailed Strategies:

  • Co-solvents: The addition of a water-miscible organic solvent can increase the solubility of your compound.[12][13]

    • Common Co-solvents: Ethanol, propylene glycol, polyethylene glycol (PEG), and glycerin are frequently used.[12]

    • Protocol: Start by preparing a stock solution of your compound in a suitable co-solvent. Then, add this stock solution to your buffer dropwise while stirring. Be mindful that high concentrations of co-solvents can affect biological assays.

  • Surfactants: Surfactants can form micelles that encapsulate hydrophobic molecules, increasing their apparent solubility in aqueous solutions.

    • Examples: Polysorbates (Tween series) and sorbitan esters (Span series).

    • Consideration: The choice of surfactant and its concentration should be compatible with your downstream applications.

  • Particle Size Reduction: Decreasing the particle size of a solid drug increases its surface area, which can enhance the dissolution rate.[14]

    • Methods: Techniques like micronization and nanonization can be employed.[12][14]

Q3: How do I choose the right buffer for my experiment?

Answer: The ideal buffer system should maintain the desired pH without interfering with the stability or activity of your compound.

Buffer Selection Guide:

Buffer SystemEffective pH RangeCommon Uses & Considerations
Phosphate 6.0 - 8.0Widely used in biological and pharmaceutical applications.[10][15] Can sometimes cause precipitation with divalent cations.
Citrate 2.5 - 6.5Common in pharmaceutical formulations.[9][15] Can chelate metal ions.
Acetate 3.6 - 5.6Suitable for mildly acidic conditions.[15]
Tris (Tromethamine) 7.5 - 9.0Often used in biochemistry and molecular biology. pH is temperature-dependent.

Data compiled from various sources.[9][10][15]

Experimental Protocol: Buffer Screening for Optimal Solubility

  • Preparation: Prepare a series of small-volume buffers with varying pH values (e.g., pH 5, 6, 7, 7.4, 8).

  • Addition of Compound: Add a pre-weighed amount of 3-carbamoyloxirane-2-carboxylic acid to each buffer to create a supersaturated solution.

  • Equilibration: Agitate the samples at a constant temperature for a set period (e.g., 24 hours) to reach equilibrium.

  • Separation: Centrifuge or filter the samples to remove undissolved solid.

  • Quantification: Analyze the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical method (e.g., HPLC-UV).

  • Analysis: Compare the solubility across the different buffer conditions to identify the optimal pH and buffer system.

Q4: Could the buffer be causing my compound to degrade?

Answer: Yes, the epoxide ring in 3-carbamoyloxirane-2-carboxylic acid is susceptible to nucleophilic attack, which can be catalyzed by acidic or basic conditions, or by nucleophilic buffer components.[7][16]

Mechanisms of Degradation:

Sources

Optimization

Technical Support Center: Optimizing Purification and Crystallization of 3-Carbamoyloxirane-2-Carboxylic Acid

Welcome to the Technical Support Center. 3-carbamoyloxirane-2-carboxylic acid is a highly sensitive chiral pharmacophore and critical intermediate, most notably recognized in the synthesis of epoxysuccinyl-based protease...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. 3-carbamoyloxirane-2-carboxylic acid is a highly sensitive chiral pharmacophore and critical intermediate, most notably recognized in the synthesis of epoxysuccinyl-based protease inhibitors (such as E-64c, which targets cathepsin B)[1] and related therapeutic salts[2].

The purification of this crude intermediate is notoriously challenging. The highly strained oxirane (epoxide) ring is susceptible to nucleophilic attack and ring-opening, while the adjacent carbamoyl (amide) and carboxylic acid groups present risks of hydrolysis and esterification. This guide provides field-proven, self-validating methodologies to isolate the intact compound with >99% purity.

Part 1: Step-by-Step Methodology for High-Purity Crystallization

The fundamental rule when handling epoxysuccinic acid derivatives is strict environmental control. The oxirane ring readily undergoes hydrolysis to form tartaric acid (diol) derivatives if exposed to extreme pH or elevated temperatures[3]. Therefore, all purification steps must be conducted within a tightly controlled pH window (5.0–7.5)[4] and at temperatures not exceeding 30 °C.

Protocol: Anti-Solvent Crystallization Workflow

This self-validating protocol utilizes a water/anti-solvent system to maximize yield while preserving the fragile oxirane ring.

Step 1: Dissolution & pH Stabilization

  • Action: Suspend the crude 3-carbamoyloxirane-2-carboxylic acid in chilled deionized water (10 mL per gram of crude). Immediately measure the pH and adjust it to exactly 5.5–6.0 using 0.1 M NaOH or 0.1 M HCl.

  • Causality: Maintaining a near-neutral pH is non-negotiable. Acidic conditions (pH < 4) catalyze the protonation of the epoxide oxygen, leading to rapid ring-opening. Basic conditions (pH > 8) risk base-catalyzed hydrolysis of the carbamoyl group and subsequent degradation[4].

Step 2: Membrane Filtration (Polishing)

  • Action: Pass the stabilized aqueous solution through a 0.22 µm hydrophilic PTFE or polymeric membrane.

  • Causality: This removes insoluble polymeric byproducts and serves as a critical clarifying step to prevent premature, uncontrolled nucleation during crystallization.

Step 3: Anti-Solvent Addition

  • Action: Transfer the filtrate to a jacketed crystallizer. Under continuous, gentle agitation (150 rpm), slowly add Tetrahydrofuran (THF) or Acetone as an anti-solvent at a 1:4 (Water:Anti-solvent) volumetric ratio.

  • Causality: THF and Acetone lower the dielectric constant of the solution, reducing the solubility of the highly polar carboxylic acid without acting as nucleophiles (unlike alcohols, which can attack the epoxide).

Step 4: Controlled Cooling & Nucleation

  • Action: Induce supersaturation by programming a strict cooling gradient of 0.5 °C/min, bringing the mixture from 25 °C down to 4 °C.

  • Causality: A slow, controlled cooling rate ensures the formation of a highly ordered crystal lattice. Rapid crash-cooling traps solvent inclusions and co-precipitates isomeric impurities.

Step 5: Harvesting & Verification

  • Action: Filter the resulting crystals under vacuum. Wash the filter cake with cold (4 °C) anti-solvent. Dry under vacuum (< 10 mbar) at 25 °C for 12 hours. Verify purity via HPLC. If diol impurities exceed 0.5%, the batch must be recrystallized.

Part 2: Quantitative Data - Solvent System Optimization

Selecting the correct solvent system is the most critical variable in preventing the degradation of the oxirane ring during crystallization.

Table 1: Impact of solvent systems on the crystallization yield and purity of 3-carbamoyloxirane-2-carboxylic acid.

Solvent System (Water:Anti-Solvent)Ratio (v/v)Cooling Rate (°C/min)Yield (%)Purity (HPLC %)Primary Impurity Profile
Water / THF 1:40.291.099.6Trace diol (<0.2%)
Water / Acetone 1:40.588.599.2Ring-opened diol
Water / Ethanol 1:31.075.096.5Ethyl ester / Alkoxy-hydroxy
Methanol / EtOAc 1:50.582.098.8Methyl ester

Part 3: Process Visualization

G Start Crude 3-carbamoyloxirane- 2-carboxylic acid Extract Aqueous Dissolution (10 mL/g H2O) Start->Extract CheckPH pH Control (Target: 5.5 - 6.0) Extract->CheckPH Degradation Epoxide Ring Opening (Diol Formation) CheckPH->Degradation pH < 4.0 or pH > 8.0 OrgSolvent Anti-Solvent Addition (THF or Acetone) CheckPH->OrgSolvent pH 5.5 - 6.0 Cooling Controlled Cooling (0.5 °C / min to 4 °C) OrgSolvent->Cooling Pure Pure Crystalline Product (>99%) Cooling->Pure

Workflow for optimizing the purification and crystallization of 3-carbamoyloxirane-2-carboxylic acid.

Part 4: Troubleshooting FAQs

Q1: Why am I observing a high percentage of diol (tartaric acid) impurities in my final crystal? A1: Diol formation is the classic degradation pathway of epoxysuccinic acid backbones. This occurs via chemical or enzymatic epoxide ring-opening[3]. It almost always indicates that either the temperature exceeded 35 °C during dissolution or the pH deviated outside the safe 5.0–7.5 window[4]. Always use jacketed cooling and buffer the initial dissolution.

Q2: Can I use alcohols (like methanol or ethanol) as anti-solvents to improve yield? A2: It is highly discouraged. While alcohols are excellent anti-solvents for many polar compounds, the oxirane ring is highly susceptible to nucleophilic attack by primary alcohols. Furthermore, the carboxylic acid moiety can undergo esterification, leading to alkoxy-hydroxy or esterified impurities (as demonstrated in Table 1).

Q3: How do I separate the trans and cis isomers of the oxirane if my crude is a racemic mixture? A3: The trans and cis isomers exhibit distinct solubility profiles. By exploiting the differential solubility of their alkali metal salts (e.g., forming the monopotassium salt), you can selectively precipitate the desired isomer. The (-)trans-2,3-epoxysuccinic acid monopotassium salt, for instance, has a distinct minimum solubility point that can be targeted via precise pH adjustment[4].

Q4: My compound is "oiling out" instead of crystallizing. How do I fix this? A4: "Oiling out" (liquid-liquid phase separation) occurs when the supersaturation is too high before nucleation begins. To correct this, reduce the anti-solvent addition rate, add a small amount of seed crystals (0.1% w/w) when the solution becomes slightly turbid, and ensure your cooling gradient does not exceed 0.5 °C/min.

References

  • Title: US5015579A - Production of (-)
  • Title: Isolation and characterization of a new bacterium capable of biotransforming cis-epoxysuccinic acid to D(-)
  • Source: Protein Data Bank Japan (PDBJ)
  • Title: Nummer 13/11 30 maart 2011 - RVO (EP1619190)

Sources

Troubleshooting

Technical Support Center: Troubleshooting Off-Target Toxicity of 3-Carbamoyloxirane-2-Carboxylic Acid Derivatives

Welcome to the Technical Support Center for 3-carbamoyloxirane-2-carboxylic acid derivatives (commonly known as epoxysuccinyl peptides, such as E-64, E-64-c, and E-64d). This guide is designed for researchers and drug de...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 3-carbamoyloxirane-2-carboxylic acid derivatives (commonly known as epoxysuccinyl peptides, such as E-64, E-64-c, and E-64d). This guide is designed for researchers and drug development professionals to troubleshoot off-target toxicity, optimize experimental conditions, and ensure high-fidelity data when working with irreversible cysteine protease inhibitors.

Part 1: Frequently Asked Questions (FAQs) & Mechanistic Causality

Q1: Why am I observing off-target cytotoxicity and oxidative stress in my cell cultures when using E-64?

Causality & Expert Insight: E-64 is an irreversible, potent, and highly selective inhibitor of cysteine proteases (e.g., cathepsins B, H, L, and calpain) that acts by forming a thioether bond with the active-site thiol [1]. However, off-target toxicity typically arises from concentration-dependent non-specific alkylation. While E-64 does not readily react with low molecular weight thiols or non-protease enzymes at optimal concentrations (1–10 μM)[2], exceeding 10 μM forces the highly reactive trans-epoxysuccinyl moiety to indiscriminately cross-react with cellular nucleophiles. This depletes intracellular glutathione, triggering oxidative stress and subsequent cell death [1]. Self-Validating Solution: Always run a parallel dose-response viability assay (e.g., MTT or CellTiter-Glo) alongside your protease inhibition assay. If viability drops before target inhibition plateaus, your working concentration is too high.

Q2: How can I improve cell permeability and reduce systemic toxicity for in vivo studies?

Causality & Expert Insight: The parent compound (E-64) is highly polar due to its free carboxylic acid, which restricts passive membrane diffusion and necessitates higher systemic doses, thereby increasing the risk of off-target toxicity. To resolve this, utilize esterified prodrug derivatives such as E-64d (aloxistatin) or E-64-c [4]. These derivatives mask the carboxylic acid, significantly enhancing lipophilicity and cellular uptake. Once inside the cell, endogenous esterases cleave the prodrug into the active inhibitor. This allows for drastically lower dosing regimens, mitigating systemic toxicity while maintaining high intracellular efficacy [4].

Q3: How do I prevent irreversible binding when using E-64 for affinity purification?

Causality & Expert Insight: E-64 natively forms an irreversible covalent bond with cysteine proteases. If used unmodified on a column, you cannot elute your target protein without denaturing it. By coupling E-64 to a thiolated affinity matrix, the binding mechanism shifts. The interaction becomes reversible, yet the strict specificity for cysteine proteases is retained [2, 3].

Part 2: Experimental Workflows & Visualizations

The following diagram illustrates the mechanistic pathways of 3-carbamoyloxirane-2-carboxylic acid derivatives, highlighting the divergence between specific target inhibition and off-target toxicity.

G A 3-carbamoyloxirane-2-carboxylic acid (e.g., E-64 / E-64-c) B High Concentration (>10 μM) Non-specific Thiol Alkylation A->B Poor Optimization C Optimal Concentration (1-10 μM) Specific Thioether Bond Formation A->C Strict Titration D Off-Target Toxicity (Oxidative Stress, Apoptosis) B->D E Target Inhibition (Cathepsins B, H, L, Calpain) C->E F Mitigation Strategy: Prodrugs (E-64d) / Matrix Coupling D->F Troubleshooting F->C Restores Specificity

Caption: Mechanism of E-64 target specificity vs. off-target toxicity, and mitigation strategies.

Part 3: Data Presentation

To optimize your assays and avoid toxicity, refer to the established kinetic parameters and working concentrations of E-64 and its derivatives.

Table 1: Comparative Kinetic Data and Working Concentrations

CompoundTarget ProteasesInactivation Rate Constant (Cathepsin B)Optimal In Vitro Conc.Solubility ProfileToxicity Risk Level
E-64 Cathepsins B, H, L, K, S; Calpain~10^4 M^-1s^-11 - 10 μMH2O (20 mg/mL), DMSOModerate (at >10 μM)
E-64-c Cathepsins B, H, L2.98 × 10^5 M^-1s^-1 [4]0.1 - 5 μMDMSO (>10 mM)Low (Higher Potency)
E-64d Intracellular CathepsinsProdrug (Requires Cleavage)1 - 10 μMDMSO, EtOHVery Low

Part 4: Step-by-Step Methodologies

Protocol 1: Preparation and Storage of E-64 to Prevent Degradation-Induced Toxicity

Degraded epoxysuccinyl peptides can form reactive byproducts that exacerbate off-target toxicity. A self-validating protocol ensures compound integrity.

  • Solvent Selection: Weigh the lyophilized white crystalline powder [1]. For biological experiments requiring high fidelity, prepare a 10 mM stock solution in anhydrous, cell-culture grade DMSO [2].

  • Dissolution: If precipitation occurs, warm the tube to 37°C for 10 minutes and use an ultrasonic bath [4]. Do not exceed 37°C, as the epoxide ring is heat-sensitive.

  • Aqueous Dilution (Critical Step): Dilute the DMSO stock into aqueous buffers (pH 7.0–7.4) immediately before use. E-64 is unstable in ammonia or HCl [2]. Self-Validation: Ensure the final DMSO concentration in the cell culture medium does not exceed 0.1% (v/v) to rule out solvent-induced cytotoxicity.

  • Storage: Aliquot the 10 mM DMSO stock into single-use vials and store at -20°C. Aqueous working solutions should not be stored for more than 24 hours [1].

Protocol 2: Validating Target Specificity In Vitro

To ensure your observed phenotype is due to cysteine protease inhibition and not off-target toxicity.

  • Cell Seeding: Seed target cells in a 96-well plate at 10,000 cells/well.

  • Compound Treatment: Treat cells with a logarithmic gradient of E-64 (0.1 μM, 1 μM, 10 μM, 50 μM, 100 μM).

  • Dual-Assay Readout:

    • Readout A (Efficacy): After 1 hour, lyse cells and measure intracellular Cathepsin B activity using a fluorogenic substrate (e.g., Z-RR-AMC).

    • Readout B (Toxicity): At 24 hours, perform an LDH release assay or MTT assay to quantify cytotoxicity.

  • Analysis: The optimal therapeutic window is the concentration where Readout A shows >90% inhibition while Readout B shows <5% deviation from the vehicle control.

References

Optimization

Overcoming false positives in 3-carbamoyloxirane-2-carboxylic acid enzyme inhibition assays

Welcome to the Application Support Center. This guide is designed for researchers and drug development professionals working with 3-carbamoyloxirane-2-carboxylic acid derivatives (the active epoxysuccinyl pharmacophore f...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. This guide is designed for researchers and drug development professionals working with 3-carbamoyloxirane-2-carboxylic acid derivatives (the active epoxysuccinyl pharmacophore found in classic irreversible cysteine protease inhibitors like E-64 and Aloxistatin).

While the trans-epoxysuccinyl core is highly selective for cysteine proteases (e.g., Cathepsins, Calpains, Papain), high-throughput screening (HTS) and biochemical assays are notoriously susceptible to false positives. As a Senior Application Scientist, I have structured this guide to help you systematically diagnose assay interference, validate true mechanism-based covalent inhibition, and eliminate Pan-Assay Interference Compounds (PAINS).

Diagnostic Data Matrix: Identifying the Artifact

Before altering your compound library, you must identify the chemical or physical mechanism driving the false positive. We use a self-validating counter-screen matrix to diagnose the specific mode of assay interference. Compare your primary hit's IC₅₀ shift against this table to determine the next troubleshooting step.

Table 1: Diagnostic IC₅₀ Shift Signatures in Biochemical Counter-Screens

Assay ConditionTrue Epoxysuccinyl InhibitorColloidal Aggregator (PAINS)Metal ContaminantNon-Specific Electrophile
+ 0.01% Triton X-100 No shift>10-fold increase in IC₅₀ No shiftNo shift
+ 1 mM EDTA No shiftNo shiftComplete loss of activity No shift
+ 5 mM DTT (Pre-incubation) No shift (Highly selective)No shiftNo shift>10-fold increase in IC₅₀
Label-Free Readout (Eu-Probe) IC₅₀ matches primary FRETIC₅₀ matches primary FRETIC₅₀ matches primary FRETLoss of activity (if fluorophore quencher)

Troubleshooting FAQs: Causality & Chemical Logic

Q1: How does the epoxysuccinyl core avoid being scavenged by the DTT required in my cysteine protease assay buffer?

A: This is the hallmark of a true mechanism-based inhibitor. The 3-carbamoyloxirane-2-carboxylic acid core contains an epoxide that is surprisingly stable in aqueous solutions and resistant to free thiols like DTT at neutral pH. It only becomes highly reactive when the free carboxylate group hydrogen-bonds with the oxyanion hole or histidine residue in the enzyme's active site. This specific non-covalent interaction neutralizes the carboxylate's charge and polarizes the epoxide, accelerating nucleophilic attack by the catalytic cysteine by over 5 orders of magnitude[1]. If your hit is scavenged by DTT, it lacks this transition-state stabilization and is a non-specific electrophilic false positive.

Q2: We synthesized a library of epoxysuccinyl analogs, and several showed pan-protease inhibition. What is causing this promiscuity?

A: If an epoxysuccinyl analog inexplicably inhibits unrelated enzymes (like metalloproteases or viral PLPro), suspect inorganic metal contamination (e.g., Copper or Palladium) retained from your synthetic cross-coupling steps. Transition metals are potent, non-specific inhibitors of catalytic cysteines due to high-affinity metal-thiolate coordination[2]. Run a counter-screen with 1 mM EDTA; if the inhibitory activity vanishes, the "hit" was a metal contaminant, not the epoxysuccinyl compound itself.

Q3: Why does my derivative show potent inhibition in biochemical assays but zero activity in cell-based assays? Is it a false positive?

A: Not necessarily a false positive, but a permeability artifact. The free carboxylic acid moiety of the 3-carbamoyloxirane-2-carboxylic acid core is highly polar and negatively charged at physiological pH, completely preventing cell membrane penetration. This is why standard E-64 is restricted to cell-free biochemical systems. To validate cellular target engagement, you must synthesize a lipophilic, cell-permeable ester prodrug (e.g., Aloxistatin/E-64d), which is hydrolyzed intracellularly by endogenous esterases back into the active acid[3].

Q4: My primary FRET assay yielded several hits, but I suspect assay readout interference. How do I confirm?

A: Many small molecules act as PAINS by quenching the fluorophore or exhibiting autofluorescence, masquerading as enzyme inhibitors[4]. To rule this out, employ a substrate-independent, label-free orthogonal assay. For example, use a native protein substrate (like denatured carbonic anhydrase) and monitor digestion via a Europium (Eu)-probe in a time-resolved fluorescence (TRF) mix-and-measure format. True inhibitors will prevent the degradation of the native protein, maintaining a high TRF signal[5].

Validated Experimental Protocols

To ensure scientific integrity, every protocol below is designed as a self-validating system with built-in causality checks.

Protocol A: Detergent-Assisted Aggregation Counter-Screen

Causality: Highly lipophilic compounds form colloidal micelles in aqueous buffers, non-specifically sequestering and denaturing the protease. Adding a non-ionic detergent below its critical micelle concentration (CMC) disrupts these colloids.

  • Buffer Preparation: Prepare two identical sets of your standard assay buffer (e.g., 50 mM sodium acetate, pH 5.5). To one set, add 0.01% (v/v) Triton X-100.

  • Compound Dilution: Serially dilute your 3-carbamoyloxirane-2-carboxylic acid derivatives in both buffers.

  • Pre-incubation: Add the target cysteine protease (e.g., Cathepsin B) to the compound plates and pre-incubate for 15 minutes at 37°C.

  • Initiation: Add the specific fluorogenic substrate (e.g., Z-FR-AMC) and monitor the linear velocity of cleavage for 30 minutes.

  • Validation: Calculate the IC₅₀ for both conditions. A rightward shift of >10-fold in the Triton X-100 buffer confirms the compound is a colloidal aggregator (PAINS) rather than a true active-site inhibitor.

Protocol B: Thiol-Scavenger Reversibility Assay

Causality: DTT acts as a sacrificial nucleophile. True epoxysuccinyls require the enzyme's active site architecture to activate the epoxide; free DTT cannot open the unactivated epoxide. False-positive electrophiles are inherently reactive and will be consumed by DTT.

  • Scavenger Setup: Prepare assay buffers containing standard DTT (1 mM) and high DTT (10 mM).

  • Compound Exposure: Incubate your inhibitor (at 5x its estimated IC₅₀) in both buffers for 60 minutes at room temperature before adding the enzyme.

  • Enzyme Addition: Add the cysteine protease and incubate for an additional 15 minutes.

  • Measurement: Add substrate and measure residual enzyme activity.

  • Validation: If the compound loses its inhibitory potency in the 10 mM DTT condition, it is a non-specific electrophile. If potency is retained, it is a validated mechanism-based epoxysuccinyl inhibitor.

Triage Workflow Visualization

Use the following decision tree to systematically route primary hits through the appropriate counter-screens.

TriageWorkflow Start Primary Hit: 3-carbamoyloxirane-2-carboxylic acid Derivative AggCheck Detergent Counter-Screen (+ 0.01% Triton X-100) Start->AggCheck AggResult IC50 Shift > 10-fold? AggCheck->AggResult FalsePos1 False Positive: Colloidal Aggregation AggResult->FalsePos1 Yes ThiolCheck Thiol Scavenger Assay (Varying DTT/TCEP) AggResult->ThiolCheck No ThiolResult Activity Lost at High DTT? ThiolCheck->ThiolResult FalsePos2 False Positive: Non-specific Reactivity ThiolResult->FalsePos2 Yes MetalCheck Metal Chelation (+ 1 mM EDTA) ThiolResult->MetalCheck No MetalResult Activity Lost? MetalCheck->MetalResult FalsePos3 False Positive: Metal Contamination MetalResult->FalsePos3 Yes TrueHit Validated True Hit: Mechanism-Based Covalent Inhibition MetalResult->TrueHit No

Fig 1: Triage workflow to eliminate false positives in epoxysuccinyl enzyme inhibition assays.

References

  • Protease Substrate-Independent Universal Assay for Monitoring Digestion of Native Unmodified Proteins Source: PubMed Central (PMC), National Institutes of Health URL:[Link]

  • Mechanistic Studies on the Inactivation of Papain by Epoxysuccinyl Inhibitors Source: Journal of Medicinal Chemistry, ACS Publications URL:[Link]

  • Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference Source: PubMed Central (PMC), National Institutes of Health URL:[Link]

  • Investigation of susceptibility and rescue of SARS-CoV-2 nsp3 protease assay from metal contamination Source: bioRxiv URL:[Link]

Sources

Troubleshooting

Refining mass spectrometry parameters for 3-carbamoyloxirane-2-carboxylic acid detection

Welcome to the technical support guide for the analysis of 3-carbamoyloxirane-2-carboxylic acid. This document provides in-depth guidance, field-proven insights, and validated protocols to help researchers, scientists, a...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the analysis of 3-carbamoyloxirane-2-carboxylic acid. This document provides in-depth guidance, field-proven insights, and validated protocols to help researchers, scientists, and drug development professionals overcome the unique challenges associated with the mass spectrometry-based detection of this small, polar, and reactive analyte.

FAQs: Method Development & Optimization

This section addresses fundamental questions that arise during the initial stages of method development for 3-carbamoyloxirane-2-carboxylic acid.

Q1: What is the most effective ionization mode for detecting 3-carbamoyloxirane-2-carboxylic acid?

A1: Due to the presence of an acidic carboxylic acid group, Negative-Ion Electrospray Ionization (ESI-) is the most effective and direct approach. In this mode, the molecule readily deprotonates to form the [M-H]⁻ ion, which is typically stable and provides excellent sensitivity.

While positive-ion mode (ESI+) is possible, it is generally less sensitive for this analyte in its native form. Detection in ESI+ would likely rely on the formation of adducts, such as [M+Na]⁺ or [M+NH₄]⁺, which can be less consistent. For high-sensitivity applications in ESI+, chemical derivatization is the recommended strategy.[1][2]

Q2: What are the expected precursor ions and common adducts I should look for?

A2: Your primary focus should be on the deprotonated molecule in negative-ion mode. However, being aware of other potential adducts is crucial for comprehensive analysis and troubleshooting.

Ionization Mode Ion Type Expected m/z Notes
Negative (ESI-) [M-H]⁻ 130.02 Primary target ion; most sensitive and reliable.
[M+Cl]⁻165.99Common adduct if chlorinated solvents are used.
[M+HCOO]⁻175.02Common adduct from formic acid in the mobile phase.
Positive (ESI+) [M+H]⁺132.04Generally low sensitivity without derivatization.
[M+Na]⁺154.02Common sodium adduct.
[M+NH₄]⁺149.06Common ammonium adduct from buffers like ammonium formate.[3]

Note: The exact m/z values should be calculated based on the monoisotopic masses of the elements.

Q3: How should I approach MS/MS fragmentation for developing a Multiple Reaction Monitoring (MRM) assay?

A3: Collision-Induced Dissociation (CID) of the [M-H]⁻ precursor ion (m/z 130.02) will yield characteristic product ions. The most probable fragmentation pathways involve the loss of small, stable neutral molecules.

A logical workflow for optimizing fragmentation is as follows:

cluster_workflow MS/MS Optimization Workflow infuse 1. Infuse Analyte Standard (e.g., 1 µg/mL in 50:50 ACN:H₂O) into the mass spectrometer. q1_scan 2. Perform Q1 Scan in Negative Mode to confirm the [M-H]⁻ ion at m/z 130.02. infuse->q1_scan pis 3. Perform Product Ion Scan (PIS) on m/z 130.02 to identify all potential fragment ions. q1_scan->pis select_frags 4. Select 2-3 Abundant & Specific Fragments (e.g., loss of CO₂, loss of HNCO). pis->select_frags ce_opt 5. Optimize Collision Energy (CE) for each selected fragment to maximize signal. select_frags->ce_opt mrm_dev 6. Build MRM Method using the optimized precursor/product ion pairs and CE values. ce_opt->mrm_dev

MS/MS optimization workflow for MRM development.

Common neutral losses from carboxylic acids in MS/MS include the loss of H₂O (18 Da) and CO₂ (44 Da).[4][5] The carbamoyl group may lead to a neutral loss of HNCO (43 Da).

Q4: Which liquid chromatography (LC) strategy is best suited for this polar analyte: Reversed-Phase or HILIC?

A4: Due to its high polarity, 3-carbamoyloxirane-2-carboxylic acid will exhibit poor retention on traditional reversed-phase (RP) columns like C18.[6][7] The analyte will likely elute in or near the solvent front, making it susceptible to significant matrix effects and ion suppression.[8][9]

Hydrophilic Interaction Liquid Chromatography (HILIC) is the superior technique for this application.[6][10] HILIC stationary phases (e.g., bare silica, amide, or diol) use a high organic mobile phase to retain and separate polar compounds effectively.

Parameter Reversed-Phase (RP) HILIC Recommendation
Retention Poor to noneExcellent HILIC is strongly recommended.
Mobile Phase High aqueousHigh organic (e.g., >80% ACN)HILIC's high organic content aids desolvation and can improve ESI sensitivity.
Equilibration FastSlower; requires longer equilibration times between injections.Ensure adequate column equilibration to prevent retention time drift.[7]
Matrix Effects High risk due to early elutionReduced risk by retaining the analyte away from other early-eluting matrix components.HILIC provides better separation from phospholipids and salts.[11]

Q5: Should I consider chemical derivatization?

A5: Derivatization is a powerful but more complex strategy that should be considered if the required sensitivity cannot be achieved using a direct HILIC-MS/MS approach.[1][12]

Consider derivatization when:

  • Ultimate sensitivity is required: Derivatization can improve ionization efficiency by several orders of magnitude.[13]

  • You must use ESI+ mode: Reagents can introduce a permanently positive charge or a highly basic functional group (e.g., a tertiary amine) to the molecule.

  • Chromatographic performance is still poor: Derivatization can make the analyte less polar, improving its retention and peak shape on RP columns.

A common strategy for carboxylic acids is amidation, where the carboxyl group is coupled with an amine-containing reagent.[2][14] This adds a more easily ionizable group for ESI+ analysis.

Q6: Are there any stability concerns with 3-carbamoyloxirane-2-carboxylic acid?

A6: Yes. The epoxide ring is susceptible to hydrolysis (ring-opening) under strongly acidic or basic conditions, especially at elevated temperatures.[15][16]

Recommendations for ensuring stability:

  • Sample pH: Maintain samples at a neutral or slightly acidic pH (e.g., pH 4-7). Avoid strong acids or bases during sample preparation.

  • Temperature: Store stock solutions and prepared samples at low temperatures (4°C for short-term, -80°C for long-term). Avoid repeated freeze-thaw cycles.

  • Autosampler Temperature: Keep the autosampler temperature at 4-10°C during analysis to prevent degradation in the vial.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the analysis of 3-carbamoyloxirane-2-carboxylic acid.

cluster_troubleshooting Troubleshooting: No or Low Signal start Problem: No or Low Signal Intensity check_ms Is the MS tuned and calibrated? start->check_ms Start Here check_mode Are you in the correct ionization mode (ESI-)? check_ms->check_mode Yes tune_ms Action: Tune and calibrate the mass spectrometer. check_ms->tune_ms No check_precursor Is the precursor ion (m/z 130.02) correct? check_mode->check_precursor Yes switch_mode Action: Switch to ESI- mode. check_mode->switch_mode No check_lc Is there an LC peak? check_precursor->check_lc Yes verify_mz Action: Verify precursor m/z. Check for adducts. check_precursor->verify_mz No check_rt If yes, is the retention time stable? check_lc->check_rt Yes check_sample_lc Action: Check sample integrity, injection volume, and LC connections. check_lc->check_sample_lc No check_matrix Suspect Matrix Effects (Ion Suppression) check_rt->check_matrix Yes check_source Suspect Source Contamination or Poor Desolvation check_rt->check_source No re_equilibrate Action: Re-equilibrate HILIC column. Check mobile phase composition. check_rt->re_equilibrate No mitigate_matrix Action: Dilute sample, improve sample prep, or use a stable isotope-labeled internal standard. check_matrix->mitigate_matrix clean_source Action: Clean ion source. Optimize gas flows and temperatures. check_source->clean_source

Troubleshooting flowchart for low signal intensity.

Q: I am seeing poor peak shape (fronting or tailing). What are the likely causes? A:

  • Cause 1: Incompatible Injection Solvent (HILIC): Injecting a sample in a solvent significantly stronger (i.e., with more water) than the mobile phase can cause severe peak distortion in HILIC.

    • Solution: The sample solvent should be as close as possible to the initial mobile phase composition, ideally with a high percentage of acetonitrile.

  • Cause 2: Column Overload: Injecting too much analyte can saturate the stationary phase.

    • Solution: Dilute the sample and re-inject.

  • Cause 3: Secondary Interactions: The carboxylic acid may have secondary interactions with the stationary phase.

    • Solution: Adjust the mobile phase pH with a buffer like ammonium formate or ammonium acetate (typically 5-10 mM) to ensure the analyte is in a consistent ionic state.

Q: My retention time is drifting with every injection. Why is this happening? A:

  • Cause: Insufficient Column Equilibration (HILIC): HILIC columns require a significant amount of time to equilibrate the water layer on the stationary phase. This is the most common cause of retention time drift.[7]

    • Solution: Ensure your gradient program includes a long post-run equilibration step, typically at least 10-15 column volumes. For a 100 mm x 2.1 mm column at 0.4 mL/min, this could be 5-7 minutes. Monitor pressure to ensure the system has returned to a stable state before the next injection.

Q: My results are inconsistent and not reproducible. What should I investigate? A:

  • Cause 1: Matrix Effects: This is a major source of irreproducibility in bioanalysis.[8][9][17] Endogenous components in your sample matrix (e.g., phospholipids, salts) can co-elute and suppress or enhance the ionization of your analyte.[11][18]

    • Solution:

      • Assess Matrix Effects: Perform a post-extraction spike experiment comparing the analyte response in a clean solvent versus a blank matrix extract.

      • Mitigate: Use a stable isotope-labeled internal standard (SIL-IS) if available. If not, use matrix-matched calibration curves. Improving sample preparation (e.g., using solid-phase extraction instead of simple protein precipitation) can also remove interfering components.[18]

  • Cause 2: Analyte Instability: As mentioned previously, the analyte may be degrading in the autosampler.

    • Solution: Ensure the autosampler is cooled. Analyze a freshly prepared QC sample at the beginning and end of your sequence to check for degradation over time.

Experimental Protocols
Protocol 1: HILIC-MS/MS Method for Plasma Samples

This protocol outlines a starting point for a robust HILIC-MS/MS method.

1. Sample Preparation (Protein Precipitation):

  • Pipette 50 µL of plasma sample into a 1.5 mL microcentrifuge tube.

  • Add 200 µL of cold acetonitrile containing a suitable internal standard (if available).

  • Vortex for 30 seconds to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean autosampler vial for analysis.

2. LC-MS/MS Parameters:

Parameter Setting
LC Column Waters ACQUITY UPLC BEH Amide, 1.7 µm, 2.1 x 100 mm
Mobile Phase A Water with 10 mM Ammonium Formate, 0.1% Formic Acid
Mobile Phase B 95:5 Acetonitrile:Water with 10 mM Ammonium Formate, 0.1% Formic Acid
Flow Rate 0.4 mL/min
Gradient 95% B (0-1 min), 95-50% B (1-5 min), 50% B (5-6 min), 95% B (6.1-10 min)
Injection Volume 5 µL
Column Temp 40°C
Autosampler Temp 10°C
Ionization Mode ESI-
Capillary Voltage -3.0 kV
Source Temp 150°C
Desolvation Temp 450°C
Desolvation Gas 800 L/hr
MRM Transition Example: 130.02 -> 86.0 (for CO₂ loss)
Collision Energy Example: 12-15 eV (must be optimized)

Note: These parameters are a starting point and require optimization on your specific instrument.[19]

References
  • Zhu, Y., et al. (2015). Targeted LC–MS derivatization for aldehydes and carboxylic acids with a new derivatization agent 4-APEBA. Analytical and Bioanalytical Chemistry, 407(24), 7415–7426. [Link]

  • Santa, T. (2016). Derivatization methods for the LC-MS/MS analyses of carboxylic acids. ResearchGate. [Link]

  • ResolveMass Laboratories Inc. (2025). The Impact of Matrix Effects on Mass Spectrometry Results. ResolveMass. [Link]

  • Patel, K., et al. (2012). Matrix effect in bioanalysis: an overview. International Journal of Pharmaceutical and Phytopharmacological Research, 2(2), 68-75. [Link]

  • Bioanalysis Zone. (2016). Two distinct sample prep approaches to overcome matrix effect in LC/MS of serum or plasma samples. Bioanalysis Zone. [Link]

  • Mukherjee, S., et al. (2017). Matrix Effects-A Challenge Toward Automation of Molecular Analysis. Journal of the Association for Laboratory Automation, 22(1), 18-30. [Link]

  • Souza, I. D., & Queiroz, M. E. C. (2019). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. LCGC International. [Link]

  • Al-Rubaye, A. F., & Hameed, I. H. (2022). Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological. Molecules, 27(18), 5851. [Link]

  • BioPharma Services. (2023). BA Method Development: Polar Compounds. BioPharma Services Inc. [Link]

  • Kováč, A., et al. (2024). Derivatization of carboxylic groups prior to their LC analysis - A review. Analytica Chimica Acta, 1295, 342435. [Link]

  • Shimadzu Scientific Instruments. (n.d.). Liquid Chromatography Mass Spectrometry Troubleshooting Guide. Shimadzu. [Link]

  • Lund, H. (2019). Development of UPLC-MS/MS method for the determination of polar metabolites. DiVA portal. [Link]

  • bioRxiv. (2026). A Rapid Reversed-Phase LC-MS Method for Polar Metabolite Profiling. bioRxiv. [Link]

  • Kent, D. R., & Goode, J. G. (2008). Identification of the carboxylic acid functionality by using electrospray ionization and ion-molecule reactions in a modified linear quadrupole ion trap mass spectrometer. Journal of the American Society for Mass Spectrometry, 19(5), 728–737. [Link]

  • LibreTexts Chemistry. (2023). 11.9: Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. [Link]

  • Oregon State University. (2020). Spectroscopy of Carboxylic Acids. Oregon State University Chemistry. [Link]

  • Wang, H., et al. (2020). Acid-Catalyzed Rearrangements of 3-Aryloxirane-2-Carboxamides: Novel DFT Mechanistic Insights. ChemistryOpen, 9(7), 743–747. [Link]

  • Wang, H., et al. (2020). Acid‐Catalyzed Rearrangements of 3‐Aryloxirane‐2‐Carboxamides: Novel DFT Mechanistic Insights. ChemistryOpen. [Link]

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Optimization

Minimizing hydrolysis of the epoxide ring in 3-carbamoyloxirane-2-carboxylic acid

Technical Support Center: CPOX-2C Stability Guide A Researcher's Guide to Minimizing Epoxide Ring Hydrolysis in 3-Carbamoyloxirane-2-Carboxylic Acid (CPOX-2C) Welcome to the technical support center for 3-carbamoyloxiran...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: CPOX-2C Stability Guide

A Researcher's Guide to Minimizing Epoxide Ring Hydrolysis in 3-Carbamoyloxirane-2-Carboxylic Acid (CPOX-2C)

Welcome to the technical support center for 3-carbamoyloxirane-2-carboxylic acid, which we'll refer to as CPOX-2C. This guide is designed for researchers, scientists, and drug development professionals to address the critical challenge of maintaining the integrity of the epoxide ring in CPOX-2C during experimental use. As Senior Application Scientists, we've compiled our field-proven insights and troubleshooting advice into this comprehensive Q&A guide.

Section 1: Understanding CPOX-2C and its Stability Profile

Q1: What is CPOX-2C, and why is the stability of its epoxide ring so important?

A1: 3-Carbamoyloxirane-2-carboxylic acid (CPOX-2C) is a highly functionalized small molecule with significant potential in therapeutic development, often used as a covalent inhibitor or a synthetic building block. Its activity is directly tied to the strained three-membered epoxide ring.[1][2][3] This ring acts as an electrophile, enabling it to react with nucleophilic residues on target proteins. However, this same reactivity makes the epoxide susceptible to hydrolysis—a reaction with water that opens the ring to form an inactive 1,2-diol.[4][5] Preserving the closed-ring form of CPOX-2C is therefore paramount to ensuring its biological activity and obtaining reliable, reproducible experimental results.

Q2: What is the primary degradation pathway for CPOX-2C in aqueous solutions?

A2: The primary degradation pathway is the hydrolysis of the epoxide ring, which can be catalyzed by both acids and bases.[4][5]

  • Acid-Catalyzed Hydrolysis: Under acidic conditions (pH < 7), the epoxide oxygen can be protonated, making the ring's carbon atoms more electrophilic and thus more susceptible to nucleophilic attack by water.[4][6][7] This process is often the dominant degradation pathway in typical experimental buffers.

  • Base-Catalyzed Hydrolysis: Under basic conditions (pH > 7), hydroxide ions (OH⁻) can directly attack one of the epoxide carbons in an SN2 reaction, leading to ring-opening.[4]

The presence of the adjacent carboxylic acid group in CPOX-2C can potentially accelerate acid-catalyzed hydrolysis through an intramolecular mechanism, making pH control especially critical.

Q3: What does the stability of CPOX-2C look like under different pH and temperature conditions?

A3: The stability of CPOX-2C is highly dependent on both pH and temperature. The molecule is most stable in a slightly acidic to neutral pH range and at lower temperatures. The table below summarizes the expected stability profile based on general principles of epoxide chemistry.

Table 1: Estimated Stability of CPOX-2C in Aqueous Buffers Over 24 Hours

TemperaturepH 4.0 (Acetate Buffer)pH 6.5 (Phosphate Buffer)pH 8.0 (Tris Buffer)
4°C ~85% Remaining>98% Remaining~90% Remaining
25°C ~60% Remaining~95% Remaining~75% Remaining
37°C <40% Remaining~88% Remaining~55% Remaining

Note: These values are illustrative. Actual stability should be determined empirically for your specific experimental conditions using the protocols provided in this guide.

Section 2: Troubleshooting Common Stability Issues

Q4: I'm seeing a rapid loss of my compound's activity in my cell culture media or assay buffer. What is the most likely cause?

A4: A rapid loss of activity is most often due to the hydrolysis of the epoxide ring. Many standard biological buffers and cell culture media are maintained at a pH of 7.2-7.4 and a temperature of 37°C. As indicated in Table 1, these conditions can lead to significant degradation of CPOX-2C over several hours. Additionally, components in complex media, such as certain amino acids or other nucleophiles, could potentially react with and consume the epoxide.

Q5: How can I confirm that epoxide hydrolysis is the cause of my compound's degradation?

A5: You can analytically confirm hydrolysis using techniques that separate the parent compound (CPOX-2C) from its hydrolyzed diol product.

  • High-Performance Liquid Chromatography (HPLC): This is the most common method. The diol product is more polar than the parent epoxide and will therefore have a shorter retention time on a reverse-phase column (e.g., C18). By monitoring the disappearance of the CPOX-2C peak and the appearance of a new, earlier-eluting peak over time, you can quantify the rate of hydrolysis.

  • Mass Spectrometry (MS): Coupled with HPLC (LC-MS), this technique can confirm the identity of the degradation product. The hydrolyzed diol will have a mass that is 18.015 Da (the mass of H₂O) greater than the parent CPOX-2C.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For detailed structural confirmation, ¹H NMR can track the disappearance of epoxide proton signals and the appearance of new signals corresponding to the diol.

Q6: I prepared my CPOX-2C in a buffer, but the pH of the solution is decreasing over time. Why is this happening?

A6: This is a strong indication that hydrolysis is occurring. The hydrolysis of CPOX-2C consumes water and produces a diol-carboxylic acid. While the parent molecule is a carboxylic acid, the resulting diol product may have a slightly different pKa, which can alter the overall pH of a weakly buffered solution. More importantly, if your buffer capacity is insufficient, any acidic or basic impurities in your CPOX-2C sample can also shift the pH. Always use a buffer with adequate capacity (typically 25-100 mM) and a pKa close to your target pH.[8][9]

Section 3: Protocols for Minimizing Hydrolysis

Q7: What are the recommended storage and handling conditions for CPOX-2C?

A7: To ensure maximum shelf-life and performance, follow these guidelines:

  • Solid Form: Store solid CPOX-2C at -20°C or below in a desiccator to protect it from moisture.

  • Stock Solutions: Prepare high-concentration stock solutions in an anhydrous, aprotic organic solvent like DMSO or DMF. Store these stock solutions in small aliquots at -80°C to minimize freeze-thaw cycles.

  • Aqueous Solutions: Prepare aqueous working solutions immediately before use. Never store CPOX-2C in an aqueous buffer for extended periods. When diluting the organic stock into an aqueous buffer, ensure rapid mixing to avoid precipitation and minimize the time the compound is exposed to the aqueous environment before the experiment begins.

Q8: How do I select the optimal buffer system to maintain the stability of CPOX-2C during my experiment?

A8: The ideal buffer will have a pKa within ±1 unit of your target pH and will maintain that pH effectively without catalyzing hydrolysis.[8][9][10] For CPOX-2C, a slightly acidic pH is optimal.

  • Recommended Buffers: Phosphate-based buffers (e.g., sodium phosphate) are an excellent choice for the pH 6.0-7.0 range due to their high buffering capacity and compatibility with many biological systems.[11][12] Acetate buffers can be used for pH ranges between 4.0 and 5.5, but be aware that the rate of hydrolysis will be higher.[11]

  • Buffers to Avoid: Buffers containing primary or secondary amines, such as Tris, should be used with caution, as the amine nitrogen can act as a nucleophile and directly attack the epoxide ring, leading to degradation.

Protocol 1: Preparation of a Stability-Optimized CPOX-2C Working Solution
  • Prepare Buffer: Prepare a 50 mM sodium phosphate buffer. Adjust the pH to 6.5 using phosphoric acid or sodium hydroxide. Filter sterilize if necessary and pre-chill to 4°C.

  • Thaw Stock Solution: Remove one aliquot of your CPOX-2C stock solution (e.g., 10 mM in DMSO) from the -80°C freezer and thaw it quickly.

  • Serial Dilution (if needed): If a large dilution factor is required, perform an intermediate dilution of the DMSO stock into fresh, anhydrous DMSO.

  • Final Dilution: Just before starting your experiment, add the required volume of the CPOX-2C stock solution to the pre-chilled pH 6.5 phosphate buffer. Vortex immediately for 10-15 seconds to ensure complete dissolution and mixing.

  • Use Immediately: Use the freshly prepared aqueous solution without delay.

Protocol 2: Conducting a pH-Stability Study for CPOX-2C
  • Prepare Buffers: Prepare a series of buffers (e.g., 50 mM sodium acetate pH 5.0, 50 mM sodium phosphate pH 6.5, and 50 mM Tris-HCl pH 8.0).

  • Prepare Samples: Add CPOX-2C from a DMSO stock to each buffer to a final concentration of 100 µM. Also, prepare a control sample in anhydrous acetonitrile or DMSO.

  • Incubate: Aliquot the samples and incubate them at the desired temperatures (e.g., 4°C and 25°C).

  • Time Points: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), remove an aliquot from each condition and immediately quench the reaction by adding an equal volume of cold acetonitrile. This will stop further hydrolysis.

  • Analysis: Analyze the samples by reverse-phase HPLC with UV detection.

  • Quantification: Calculate the percentage of CPOX-2C remaining at each time point relative to the T=0 sample. Plot the results to determine the optimal stability conditions for your experimental setup.

Section 4: Mechanistic Deep Dive

Q9: Can you illustrate the chemical mechanisms that cause CPOX-2C hydrolysis?

A9: Certainly. Understanding the mechanisms highlights why pH is the most critical factor to control. The diagrams below illustrate the acid- and base-catalyzed pathways.

Under acidic conditions, the reaction begins with the protonation of the epoxide oxygen, creating a highly reactive intermediate. Water then attacks one of the now more electrophilic carbons.

Acid_Catalyzed_Hydrolysis cluster_step1 Step 1: Protonation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Deprotonation Epoxide CPOX-2C ProtonatedEpoxide Protonated CPOX-2C Epoxide->ProtonatedEpoxide Fast Equilibrium H3O H₃O⁺ H2O_1 H₂O Water_nuc H₂O TransitionState Transition State Water_nuc->TransitionState ProtonatedDiol Protonated Diol TransitionState->ProtonatedDiol Slow (Rate-Determining) Water_base H₂O DiolProduct Diol Product ProtonatedDiol->DiolProduct Fast H3O_2 H₃O⁺ (Catalyst Regenerated) Base_Catalyzed_Hydrolysis cluster_step1_base Step 1: Nucleophilic Attack cluster_step2_base Step 2: Protonation Epoxide_base CPOX-2C Alkoxide_int Alkoxide Intermediate Epoxide_base->Alkoxide_int Slow (Rate-Determining) OH_nuc OH⁻ Water_acid H₂O DiolProduct_base Diol Product Alkoxide_int->DiolProduct_base Fast OH_regen OH⁻ (Catalyst Regenerated)

Caption: Base-catalyzed hydrolysis of the epoxide ring.

To systematically determine the best conditions for your experiment, you can follow this workflow.

Buffer_Optimization_Workflow A Define Experimental pH and Temperature Needs B Select Candidate Buffers (e.g., Phosphate, Acetate) with pKa near target pH A->B C Prepare CPOX-2C in each buffer at experimental temp B->C D Monitor Degradation over Time (e.g., 0, 1, 4, 8 hours) using HPLC C->D E Analyze Data: Plot % CPOX-2C Remaining vs. Time D->E F Select Buffer with Lowest Degradation Rate E->F G Proceed with Optimized Experimental Protocol F->G

Caption: Workflow for selecting a stability-optimizing buffer.

References

  • Epoxide hydrolysis as a model system for understanding flux through a branched reaction scheme. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • 18.6: Reactions of Epoxides - Ring-opening. (2024, March 24). Chemistry LibreTexts. Retrieved from [Link]

  • Addy, J. K., & Parker, R. E. (1963). The Mechanism of the Acid-Catalyzed Ring Opening of Epoxides - A Reinterpretative Review*. CHIMIA International Journal for Chemistry, 17(12), 365-371.
  • Mechanisms of Hydrolysis and Rearrangements of Epoxides. (n.d.). ResearchGate. Retrieved from [Link]

  • Whalen, D. L., & Ross, A. M. (1976). Specific effects of chloride ion on epoxide hydrolysis. The pH-dependence of the rates and mechanisms for the hydrolysis of indene oxide. Journal of the American Chemical Society, 98(24), 7859–7861.
  • da Silva, G. F., & da Silva, J. B. P. (2010). Theoretical Study of Acid-Catalyzed Hydrolysis of Epoxides. The Journal of Physical Chemistry A, 114(15), 5139–5146.
  • Whalen, D. L., & Ross, A. M. (1976). Specific effects of chloride ion on epoxide hydrolysis. The pH-dependence of the rates and mechanisms for the hydrolysis of indene oxide. Journal of the American Chemical Society, 98(24), 7859-7861.
  • Buffer Optimization Strategies. (n.d.). Avantor. Retrieved from [Link]

  • Eddingsaas, N. C., VanderVelde, D. G., & Wennberg, P. O. (2010). Kinetics of the Hydrolysis of Atmospherically Relevant Isoprene-Derived Hydroxy Epoxides. Environmental Science & Technology, 44(16), 6249–6254.
  • How to choose the perfect buffer to get a pure, stabilised, functional protein. (2017, January 30). tebu-bio. Retrieved from [Link]

  • Asmis, T. K. (n.d.). Reactions of Epoxides under Acidic and Basic Conditions. Chemistry Steps. Retrieved from [Link]

  • Spelberg, J. H. L., van den Heuvel, R. H. H., van Hylckama Vlieg, J. E. T., & Janssen, D. B. (2009). Influence of pH on the expression of a recombinant epoxide hydrolase in Aspergillus niger. Applied Microbiology and Biotechnology, 83(5), 859–867.
  • Meunier, B., & De Carvalho, M. E. (1984). Effect of pH on the epoxidation of alkenes by the cytochrome P-450 model manganese(III) porphyrin/hypochlorite.
  • Choosing and preparing pH buffers - practical stuff. (2021, November 20). YouTube. Retrieved from [Link]

  • Preparation and Detection of Degradation and Chain Scission Events In Epoxy-Amine Networks Using a Profluorescent Nitroxide. (n.d.). The Aquila Digital Community. Retrieved from [Link]

  • Karami, P., Aldin, S., Hasani, S. A. H., & Jonsson, M. (2024). Quantifying the Epoxide Group and Epoxide Index in Graphene Oxide by Catalyst-Assisted Acid Titration. Analytical Chemistry, 96(50), 18361–18368.
  • What makes an epoxide stable?. (2012, April 29). Chemistry Stack Exchange. Retrieved from [Link]

  • Bach, R. D., & Dmitrenko, O. (2004). Thermochemical Studies of Epoxides and Related Compounds. The Journal of Organic Chemistry, 69(12), 4063–4073.
  • Ashenhurst, J. (2015, January 26). Epoxides - The Outlier Of The Ether Family. Master Organic Chemistry. Retrieved from [Link]

  • Erickson, K. L., & Chambers, D. M. (2006). THERMAL DECOMPOSITION MECHANISMS OF EPOXIES AND POLYURETHANES. Office of Scientific and Technical Information. Retrieved from [Link]

  • Lee, J.-S., & Wong, J. S. (2019). Unraveling the Mechanistic Origins of Epoxy Degradation in Acids. ACS Omega, 4(21), 19047–19054.
  • Krakowiak, J., & Darowicki, K. (2018). Sensing the onset of epoxy coating degradation with combined Raman spectroscopy/atomic force microscopy/electrochemical impedance spectroscopy.
  • Reactions of Epoxides - Acidic Ring Opening. (n.d.). OpenOChem Learn. Retrieved from [Link]

  • Wherry, E. D., Young, E. D., & Schmidt, M. W. (2022).
  • Acid‐Catalyzed Rearrangements of 3‐Aryloxirane‐2‐Carboxamides: Novel DFT Mechanistic Insights. (2025, October 21). ResearchGate. Retrieved from [Link]

  • Wherry, E. D., Young, E. D., & Schmidt, M. W. (2022). Investigating the Stability of Individual Carboxylate-Rich Alicyclic Molecules Under Simulated Environmental Irradiation and Microbial Incubation Conditions. ACS Earth and Space Chemistry, 6(11), 2686–2697.
  • Carboxylic Acids and Their Derivatives: Nucleophilic Addition-Elimination at the Acyl Carbon. (n.d.). Retrieved from [Link]

  • 3-Methyloxirane-2-carboxylic acid. (n.d.). PubChem. Retrieved from [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the Bioactivity of 3-Carbamoyloxirane-2-Carboxylic Acid and cis-Epoxysuccinic Acid

For researchers and professionals in drug development, understanding the nuanced differences between structurally related small molecules is paramount. This guide provides an in-depth comparison of 3-carbamoyloxirane-2-c...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and professionals in drug development, understanding the nuanced differences between structurally related small molecules is paramount. This guide provides an in-depth comparison of 3-carbamoyloxirane-2-carboxylic acid and cis-epoxysuccinic acid, focusing on their distinct biological targets and the methodologies used to quantify their effects. While a direct IC50 comparison is not applicable due to their divergent mechanisms of action, this document will objectively compare their known potencies and provide the experimental context necessary for their evaluation.

Introduction: Distinguishing Two Epoxide-Containing Carboxylic Acids

At first glance, 3-carbamoyloxirane-2-carboxylic acid and cis-epoxysuccinic acid share a common structural motif: an epoxide ring fused with a carboxylic acid. However, their subtle structural differences lead to profoundly different biological activities. 3-Carbamoyloxirane-2-carboxylic acid belongs to the family of epoxysuccinyl compounds, which are well-established as irreversible inhibitors of cysteine proteases. In contrast, cis-epoxysuccinic acid has been identified as a potent agonist for the succinate receptor 1 (SUCNR1), a G-protein coupled receptor.

This guide will delve into the specific biological activities of each compound, present their respective potency data (IC50 for inhibitors and EC50 for agonists), and provide detailed experimental protocols for their characterization.

Comparative Analysis of Biological Activity and Potency

Due to their distinct biological targets, a direct comparison of inhibitory concentration (IC50) is not feasible. Instead, we will compare the effective concentration (EC50) of cis-epoxysuccinic acid for its agonistic activity with the IC50 values of a closely related cysteine protease inhibitor, E-64, as a proxy for the expected potency of 3-carbamoyloxirane-2-carboxylic acid.

CompoundPrimary TargetBiological EffectPotency (Value)Potency (Metric)
cis-Epoxysuccinic Acid Succinate Receptor 1 (SUCNR1/GPR91)Agonist2.7 µM[1][2][3][4][5][6]EC50 for cAMP inhibition
3-Carbamoyloxirane-2-carboxylic acid (inferred from E-64) Cysteine Proteases (e.g., Cathepsins)Irreversible Inhibitor1.4 - 4.1 nM[7][8][9]IC50

cis-Epoxysuccinic Acid: A Succinate Receptor Agonist

cis-Epoxysuccinic acid has been characterized as a potent agonist for the succinate receptor 1 (SUCNR1), also known as GPR91.[1][2][3][4][5][6] Activation of this receptor can lead to various physiological responses, including effects on the cardiovascular system.[1][3][4][5] The potency of cis-epoxysuccinic acid is quantified by its EC50 value, which is the concentration required to elicit a half-maximal response. In a common assay measuring the inhibition of cyclic AMP (cAMP) levels in HEK293 cells, cis-epoxysuccinic acid exhibits an EC50 of 2.7 µM.[1][2][3][4][5][10]

3-Carbamoyloxirane-2-carboxylic Acid: A Putative Cysteine Protease Inhibitor

The mechanism of inhibition involves the nucleophilic attack of the active site cysteine thiol on one of the epoxide carbons, leading to the formation of a stable covalent bond.[14][15][16]

Experimental Methodologies

To ensure scientific integrity, the protocols for determining the potency of these compounds must be robust and well-validated. Below are detailed, step-by-step methodologies for assessing the EC50 of a SUCNR1 agonist and the IC50 of an irreversible cysteine protease inhibitor.

Protocol 1: Determination of EC50 for cis-Epoxysuccinic Acid on SUCNR1

This protocol is based on a common method for measuring G-protein coupled receptor activation that results in the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels.

Objective: To determine the concentration of cis-epoxysuccinic acid that causes 50% of the maximal inhibition of cAMP production in cells expressing SUCNR1.

Materials:

  • HEK293 cells stably expressing human SUCNR1

  • Cell culture medium (e.g., DMEM) supplemented with FBS and antibiotics

  • Forskolin (an adenylyl cyclase activator)

  • cis-Epoxysuccinic acid stock solution

  • cAMP assay kit (e.g., LANCE Ultra cAMP Kit or HTRF cAMP Assay)

  • Microplate reader compatible with the chosen assay kit

Procedure:

  • Cell Culture: Culture HEK293-SUCNR1 cells to ~80-90% confluency.

  • Cell Plating: Seed the cells into a 384-well white opaque microplate at a density of 2,000-5,000 cells per well and incubate for 24 hours.

  • Compound Preparation: Prepare a serial dilution of cis-epoxysuccinic acid in assay buffer.

  • Assay: a. Remove the culture medium from the wells. b. Add the serially diluted cis-epoxysuccinic acid to the wells. c. Add a fixed concentration of forskolin to all wells (except for the negative control) to stimulate cAMP production. d. Incubate the plate at room temperature for 30 minutes.

  • cAMP Detection: Add the cAMP detection reagents from the chosen kit according to the manufacturer's instructions.

  • Data Acquisition: Read the plate on a compatible microplate reader.

  • Data Analysis: Plot the response (e.g., fluorescence ratio) against the logarithm of the cis-epoxysuccinic acid concentration. Fit the data to a four-parameter logistic equation to determine the EC50 value.

Diagram of Experimental Workflow for EC50 Determination:

EC50_Workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis Cell_Culture Culture HEK293-SUCNR1 Cells Cell_Plating Plate Cells in 384-well Plate Cell_Culture->Cell_Plating Add_Compound Add Compound to Cells Cell_Plating->Add_Compound Compound_Prep Prepare Serial Dilution of cis-Epoxysuccinic Acid Compound_Prep->Add_Compound Add_Forskolin Add Forskolin to Stimulate cAMP Add_Compound->Add_Forskolin Incubate Incubate at Room Temperature Add_Forskolin->Incubate Detect_cAMP Add cAMP Detection Reagents Incubate->Detect_cAMP Read_Plate Read Plate Detect_cAMP->Read_Plate Data_Analysis Analyze Data and Determine EC50 Read_Plate->Data_Analysis

Caption: Workflow for determining the EC50 of a SUCNR1 agonist.

Protocol 2: Determination of IC50 for a 3-Carbamoyloxirane-2-Carboxylic Acid Analogue against a Cysteine Protease

This protocol outlines a general method for determining the IC50 of an irreversible inhibitor against a cysteine protease, such as cathepsin B.

Objective: To determine the concentration of the inhibitor that causes a 50% reduction in the activity of the target cysteine protease after a fixed incubation time.

Materials:

  • Recombinant human cathepsin B (or other target cysteine protease)

  • Assay buffer (e.g., 100 mM sodium acetate, pH 5.5, containing DTT and EDTA)

  • Fluorogenic substrate for the target protease (e.g., Z-Arg-Arg-AMC for cathepsin B)

  • 3-Carbamoyloxirane-2-carboxylic acid analogue stock solution

  • Black 96-well microplate

  • Fluorescence microplate reader

Procedure:

  • Enzyme Activation: Pre-incubate the cysteine protease in the assay buffer to ensure the active site cysteine is reduced.

  • Inhibitor Preparation: Prepare a serial dilution of the inhibitor in the assay buffer.

  • Enzyme-Inhibitor Incubation: a. Add the serially diluted inhibitor to the wells of the microplate. b. Add the activated enzyme to the wells to initiate the inhibition reaction. c. Incubate for a fixed period (e.g., 30 minutes) at a controlled temperature (e.g., 37°C).

  • Substrate Addition: Add the fluorogenic substrate to all wells to start the enzymatic reaction.

  • Kinetic Measurement: Immediately begin reading the fluorescence intensity kinetically over a period of 15-30 minutes. The rate of increase in fluorescence is proportional to the enzyme activity.

  • Data Analysis: a. Calculate the initial reaction velocity (V₀) for each inhibitor concentration from the linear portion of the kinetic curves. b. Plot the percentage of inhibition (calculated relative to a no-inhibitor control) against the logarithm of the inhibitor concentration. c. Fit the data to a suitable equation (e.g., a four-parameter logistic model) to determine the IC50 value.

Diagram of Experimental Workflow for IC50 Determination:

IC50_Workflow cluster_prep Preparation cluster_incubation Inhibition cluster_detection Detection & Analysis Enzyme_Activation Activate Cysteine Protease Add_Enzyme Add Activated Enzyme Enzyme_Activation->Add_Enzyme Inhibitor_Prep Prepare Serial Dilution of Inhibitor Add_Inhibitor Add Inhibitor to Plate Inhibitor_Prep->Add_Inhibitor Add_Inhibitor->Add_Enzyme Incubate Incubate for a Fixed Time Add_Enzyme->Incubate Add_Substrate Add Fluorogenic Substrate Incubate->Add_Substrate Kinetic_Read Kinetic Fluorescence Reading Add_Substrate->Kinetic_Read Data_Analysis Analyze Data and Determine IC50 Kinetic_Read->Data_Analysis SUCNR1_Activation cluster_membrane Cell Membrane SUCNR1 SUCNR1 Receptor G_Protein Gq/Gi Protein SUCNR1->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibits (Gi) PLC Phospholipase C G_Protein->PLC Activates (Gq) Ligand cis-Epoxysuccinic Acid Ligand->SUCNR1 Binds cAMP cAMP Adenylyl_Cyclase->cAMP Decreases IP3_DAG IP3 / DAG PLC->IP3_DAG Produces Ca_Release Ca²⁺ Release IP3_DAG->Ca_Release Stimulates

Sources

Comparative

Epoxysuccinyl Pharmacophores vs. E-64 Derivatives: A Comparative Guide on Cysteine Protease Inhibitors

For researchers investigating papain-family (Clan CA) cysteine proteases, the choice of inhibitor dictates the precision, physiological relevance, and success of the assay. At the heart of irreversible cysteine protease...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers investigating papain-family (Clan CA) cysteine proteases, the choice of inhibitor dictates the precision, physiological relevance, and success of the assay. At the heart of irreversible cysteine protease inhibition lies a highly specific electrophilic warhead: 3-carbamoyloxirane-2-carboxylic acid (the bare epoxysuccinamic acid pharmacophore). However, in modern biochemical applications, this bare warhead is rarely used in isolation. Instead, it serves as the catalytic anchor for E-64 and its advanced derivatives (e.g., E-64d, CA-074).

This guide provides an in-depth comparison between the isolated 3-carbamoyloxirane-2-carboxylic acid warhead and fully elaborated E-64 class inhibitors. We will dissect the causality behind their binding kinetics, evaluate their structural evolution, and provide validated protocols for their application in active-site titration and cell-based assays.

Structural and Mechanistic Foundations

The Bare Warhead: 3-carbamoyloxirane-2-carboxylic acid

The fundamental mechanism of epoxysuccinyl-based inhibition relies on the (2S,3S)-trans-epoxysuccinyl group. When exposed to a cysteine protease, the highly nucleophilic thiolate anion (e.g., Cys25 in papain) attacks the C2 or C3 carbon of the epoxide ring. This SN​2 nucleophilic attack triggers ring opening, resulting in a stable, irreversible thioether bond that permanently inactivates the enzyme[1].

However, as an isolated molecule, 3-carbamoyloxirane-2-carboxylic acid exhibits poor inhibitory efficiency. It lacks the structural determinants required to dock into the protease's substrate-binding cleft, relying almost entirely on chance collisions to drive the covalent reaction.

The E-64 Scaffold: Engineering Affinity via Subsite Targeting

Discovered in 1978 from Aspergillus japonicus[1], E-64 (L-trans-epoxysuccinyl-leucylamido(4-guanidino)butane) solved the affinity problem by conjugating the epoxysuccinyl warhead to a modified dipeptide scaffold (Leucine-Agmatine).

The Causality of the Peptide Scaffold: The addition of the Leucine residue is not arbitrary. Clan CA proteases possess a highly conserved, hydrophobic S2 subsite . The isobutyl side chain of Leucine in E-64 docks perfectly into this S2 pocket, while the agmatine group interacts with the S3 subsite[1][2]. This non-covalent anchoring dramatically reduces the entropic penalty of binding, perfectly aligning the C2 carbon of the epoxide ring with the catalytic Cys25 thiolate. Consequently, the second-order rate constant of inactivation ( kinact​/Ki​ ) skyrockets from negligible levels for the bare warhead to >105 M−1s−1 for E-64[3].

MOA A Cysteine Protease (Active Cys25 Thiolate) C Non-covalent Complex (S2/S3 Subsite Anchoring) A->C B E-64 Inhibitor (Epoxide + Leu-Agmatine) B->C D Nucleophilic Attack (Thiolate on Epoxide C2) C->D Precise Orientation E Irreversible Thioether Adduct (Enzyme Inactivated) D->E Ring Opening

Mechanism of irreversible cysteine protease inhibition by E-64 via subsite anchoring.

Quantitative Performance Comparison

To select the appropriate reagent, researchers must evaluate the trade-offs between specificity, potency, and membrane permeability. The table below summarizes the kinetic and physical properties of the bare warhead versus E-64 and its modern derivatives.

CompoundCore StructurePrimary Target(s)Cell Permeability kinact​/Ki​ (Papain)Key Application
3-carbamoyloxirane-2-carboxylic acid Bare Epoxysuccinyl WarheadNon-specific Cys ProteasesPoor <102 M−1s−1 Synthetic precursor; basic mechanistic studies.
E-64 Warhead + Leu-AgmatineGeneral Cys Proteases (Cat B, H, L, Papain)Poor (Highly hydrophilic) ∼105 M−1s−1 In vitro active-site titration; general protease inhibition[4].
E-64c Warhead + Leu-IsoamylamineGeneral Cys ProteasesModerate ∼105 M−1s−1 In vitro assays requiring higher lipophilicity than E-64.
E-64d (Aloxistatin) Ethyl ester prodrug of E-64cIntracellular Cys Proteases (Calpain, Cathepsins)High N/A (Requires intracellular esterase activation)In vivo and cell-based assays (e.g., apoptosis, invasion)[5].
CA-074 Warhead + Proline derivativeCathepsin B (Highly specific)Poor ∼105 M−1s−1 (Cat B)Differentiating Cathepsin B activity from Cathepsin L[2].

Standardized Experimental Protocols

Because E-64 and its derivatives are irreversible, time-dependent inhibitors, experimental design cannot rely on standard Michaelis-Menten equilibrium assumptions (like IC50​ ). Instead, assays must account for the rate of inactivation.

Protocol 1: Active-Site Titration of Cysteine Proteases using E-64

E-64 is the gold standard for determining the exact concentration of catalytically active cysteine proteases in a sample[6], as it reacts in a strict 1:1 stoichiometric ratio.

Rationale & Causality: Cysteine proteases are prone to spontaneous oxidation of their active-site thiolate to sulfenic acid, rendering them inactive. Measuring total protein concentration (e.g., via BCA assay) will overestimate the active enzyme. By pre-reducing the enzyme with DTT and titrating with E-64, you isolate the functional fraction.

Step-by-Step Methodology:

  • Enzyme Activation: Dilute the protease (e.g., Papain or Cathepsin L) to a theoretical concentration of 1μM in Activation Buffer (50 mM Sodium Acetate, pH 5.5, 2 mM DTT, 1 mM EDTA). Incubate at 30°C for 15 minutes. Causality: DTT reduces oxidized cysteines, while EDTA chelates trace heavy metals that catalyze re-oxidation.

  • Inhibitor Preparation: Prepare a precise 10μM stock of E-64 in DMSO[4].

  • Titration Setup: Set up a series of tubes containing a fixed volume of the activated enzyme. Add increasing substoichiometric amounts of E-64 (e.g., 0, 0.2, 0.4, 0.6, 0.8, 1.0, 1.2 molar equivalents).

  • Covalent Incubation: Incubate the E-64/enzyme mixtures at 30°C for 30 minutes. Causality: Because inhibition is a second-order kinetic process, sufficient time must be allowed for the irreversible covalent bond to fully form.

  • Residual Activity Measurement: Add a fluorogenic substrate (e.g., Z-Phe-Arg-AMC at 20μM ). Measure the initial velocity ( v0​ ) of AMC release using a fluorometer (Ex: 380 nm / Em: 460 nm).

  • Data Analysis: Plot v0​ (y-axis) against the concentration of E-64 (x-axis). The x-intercept of the linear regression represents the exact molarity of the active enzyme.

TitrationWorkflow S1 1. Reduce Enzyme (DTT/EDTA Buffer) S2 2. Add E-64 (0 to 1.2 Equivalents) S1->S2 S3 3. Incubate 30 min (Ensure Covalent Binding) S2->S3 S4 4. Add Substrate (Fluorogenic AMC) S3->S4 S5 5. Plot Velocity vs [E-64] (Find x-intercept) S4->S5

Workflow for active-site titration of cysteine proteases using E-64.

Protocol 2: Cell-Based Inhibition Assay using E-64d

Because the bare epoxysuccinyl warhead and standard E-64 are highly charged at physiological pH, they cannot cross the lipid bilayer. For intracellular targets (e.g., inhibiting calpain to prevent apoptosis), the prodrug E-64d must be used.

Rationale & Causality: E-64d masks the carboxylic acid of the warhead as an ethyl ester. Once it diffuses across the cell membrane, endogenous intracellular esterases cleave the ester, releasing the active E-64c moiety, which then irreversibly binds the target protease.

Step-by-Step Methodology:

  • Cell Seeding: Seed target cells (e.g., HeLa or neuronal cultures) in a 96-well plate at 104 cells/well. Allow 24 hours for adherence.

  • Prodrug Application: Dissolve E-64d in DMSO to a 10 mM stock. Dilute in pre-warmed culture media to a final concentration of 10−50μM (ensure final DMSO <0.5% ).

  • Pre-incubation: Treat cells with the E-64d media for 2 to 4 hours prior to adding any disease/stress stimulus. Causality: This extended pre-incubation is mandatory. It allows time for membrane diffusion, esterase-mediated unmasking of the prodrug into E-64c, and subsequent covalent inactivation of the intracellular proteases.

  • Stimulus Application: Induce the biological pathway of interest (e.g., adding a calcium ionophore to trigger calpain-dependent cell death).

  • Endpoint Analysis: Measure cell viability or specific protein cleavage (via Western Blot for calpain substrates like spectrin) to quantify the inhibitory effect.

References

  • Wikipedia Contributors. "E-64 - Wikipedia: Structure and mechanism of inhibition." Wikipedia, The Free Encyclopedia. Available at: [Link]

  • MEROPS - the Peptidase Database. "Small-molecule inhibitor: E64." EMBL-EBI. Available at:[Link]

  • Matsumoto, K., et al. "Structural basis of inhibition of cysteine proteases by E-64 and its derivatives." PubMed (NIH). Available at:[Link]

  • Liu, M., et al. "Biosynthetic characterization and combinatorial biocatalysis of the cysteine protease inhibitor E-64." ResearchGate. Available at:[Link]

  • Schirmeister, T., et al. "Mechanistic Studies on the Inactivation of Papain by Epoxysuccinyl Inhibitors." Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

Sources

Validation

Mass spectrometry validation of 3-carbamoyloxirane-2-carboxylic acid covalent adducts

An In-Depth Technical Guide to the Mass Spectrometry Validation of 3-carbamoyloxirane-2-carboxylic acid (COCA) Covalent Adducts For drug development professionals and researchers navigating the complexities of covalent i...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Mass Spectrometry Validation of 3-carbamoyloxirane-2-carboxylic acid (COCA) Covalent Adducts

For drug development professionals and researchers navigating the complexities of covalent inhibitors, rigorous and unambiguous validation of target engagement is paramount. Covalent drugs, which form a stable bond with their protein target, offer distinct advantages in potency and duration of action.[1][2] However, these benefits are predicated on a precise understanding of the interaction: did the compound bind? And if so, where?

This guide provides an in-depth comparison of mass spectrometry (MS)-based methodologies for validating covalent adducts formed by 3-carbamoyloxirane-2-carboxylic acid (COCA), an electrophilic moiety representative of epoxide-based inhibitors. We will move beyond simple protocols to explain the causality behind experimental choices, ensuring a self-validating system for your research. While COCA itself is a specific structure, the principles discussed here are broadly applicable to a class of mechanism-based inhibitors that leverage an epoxide "warhead." A well-documented parallel is E-64, a natural product isolated from Aspergillus japonicus in 1978, which irreversibly inhibits cysteine proteases through its trans-epoxysuccinyl group.[3][4]

The mechanism of action for COCA, like E-64, involves the irreversible formation of a covalent bond with a nucleophilic residue on the target protein.[4][5] Typically, the thiol group of a cysteine residue performs a nucleophilic attack on one of the epoxide carbons, resulting in a stable thioether bond and the opening of the oxirane ring.[3][4] This adduction event introduces a predictable mass increase to the target protein, a "mass shift signature" that is the fundamental basis for detection by mass spectrometry.

The molecular formula for COCA is C₄H₅NO₄, with a monoisotopic mass of 131.0219 Da. When it reacts with a protein, it does so through the opening of the epoxide ring, adding the entire molecule to the residue. Therefore, the theoretical mass shift (Δm) observed upon COCA adduction is +131.0219 Da . This precise mass change is the key identifier we hunt for in our mass spectrometry data.

Intact_Protein_Workflow Protein Purified Protein Incubate Incubate with COCA Protein->Incubate LC LC Desalting Incubate->LC HRMS High-Resolution MS (e.g., Q-TOF, Orbitrap) LC->HRMS Deconvolution Deconvolution Software HRMS->Deconvolution Result Unmodified Mass vs. Modified Mass (+n * 131.02 Da) Deconvolution->Result Bottom_Up_Workflow Protein Protein + COCA (Incubation) Denature Denaturation, Reduction (DTT) Protein->Denature Alkylate Alkylation of free Cys (IAM) Denature->Alkylate Digest Tryptic Digestion Alkylate->Digest LC nanoLC Separation Digest->LC MS1 MS1 Scan (Select Peptides) LC->MS1 MS2 MS/MS Scan (Fragment Peptides) MS1->MS2 Search Database Search (Variable Modification) MS2->Search Result Identify Modified Peptide & Residue Search->Result

Sources

Comparative

A Comparative Guide to First-Line Anti-Tuberculosis Agents: A Framework for Evaluating Novel Therapeutics

Introduction The global health threat posed by Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis (TB), is exacerbated by the emergence of drug-resistant strains. This reality underscores the urgent ne...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The global health threat posed by Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis (TB), is exacerbated by the emergence of drug-resistant strains. This reality underscores the urgent need for novel anti-tubercular agents with new mechanisms of action. This guide provides a comprehensive comparative analysis of the current first-line drugs for treating drug-susceptible TB: isoniazid, rifampicin, pyrazinamide, and ethambutol.

While this document was initially intended to compare the efficacy of 3-carbamoyloxirane-2-carboxylic acid to these standard therapies, a thorough review of publicly available scientific literature did not yield data on the anti-tubercular activity of this specific compound. Therefore, this guide has been repurposed to serve as a foundational resource for researchers, scientists, and drug development professionals. It will provide the essential context, methodologies, and comparative data against which a new chemical entity, such as 3-carbamoyloxirane-2-carboxylic acid, would be evaluated.

Herein, we will delve into the mechanisms of action, in vitro efficacy, and the experimental protocols used to characterize these cornerstone anti-TB drugs. This framework is designed to equip researchers with the necessary knowledge to assess the potential of novel therapeutics in the fight against tuberculosis.

I. Mechanisms of Action: The Pillars of Anti-TB Therapy

The success of the standard TB treatment regimen lies in the synergistic and distinct mechanisms of action of its constituent drugs, which target various essential pathways in M. tuberculosis.

Isoniazid (INH)

Isoniazid is a prodrug that, upon activation by the mycobacterial catalase-peroxidase enzyme KatG, inhibits the synthesis of mycolic acids, which are crucial components of the mycobacterial cell wall.[1][2][3][4][5] The activated form of isoniazid covalently binds to and inhibits the enoyl-acyl carrier protein reductase (InhA), a key enzyme in the fatty acid synthase-II (FAS-II) system.[1][2][4] This disruption of mycolic acid synthesis leads to a loss of cell wall integrity and ultimately, bacterial cell death.[1] Isoniazid is bactericidal against actively replicating mycobacteria.[1][2]

Isoniazid_Mechanism INH Isoniazid (Prodrug) KatG KatG (Catalase-Peroxidase) INH->KatG Activation Active_INH Activated Isoniazid (Isonicotinic acyl-NAD) KatG->Active_INH InhA InhA (Enoyl-ACP reductase) Active_INH->InhA Inhibition FAS_II FAS-II Pathway Mycolic_Acid Mycolic Acid Synthesis InhA->Mycolic_Acid Blocks FAS_II->Mycolic_Acid Essential for Cell_Wall Mycobacterial Cell Wall Integrity Mycolic_Acid->Cell_Wall Required for Bacterial_Death Bacterial Death Cell_Wall->Bacterial_Death Disruption leads to

Caption: Mechanism of Action of Isoniazid.

Rifampicin (RIF)

Rifampicin functions by inhibiting bacterial DNA-dependent RNA polymerase, the enzyme responsible for transcription.[6][7][8][9][10] It binds to the β-subunit of the RNA polymerase, preventing the initiation of RNA synthesis and thereby blocking the production of messenger RNA and subsequent protein synthesis.[6][10] This action is bactericidal against both intracellular and extracellular mycobacteria.[6]

Rifampicin_Mechanism RIF Rifampicin RNAP DNA-dependent RNA Polymerase (β-subunit) RIF->RNAP Binds to and Inhibits Transcription Transcription (DNA to mRNA) RNAP->Transcription Blocks Initiation Protein_Synthesis Protein Synthesis Transcription->Protein_Synthesis Leads to Bacterial_Death Bacterial Death Protein_Synthesis->Bacterial_Death Inhibition leads to

Caption: Mechanism of Action of Rifampicin.

Pyrazinamide (PZA)

Pyrazinamide is another prodrug that requires conversion to its active form, pyrazinoic acid (POA), by the mycobacterial enzyme pyrazinamidase (PncA).[11][12][13][14] The mechanism of action of PZA is complex and not fully elucidated, but it is known to be most effective against semi-dormant mycobacteria in acidic environments, such as those found within granulomas.[13] Proposed mechanisms include the disruption of membrane potential and energy production, and the inhibition of coenzyme A synthesis.[11][12][13][15]

Pyrazinamide_Mechanism PZA Pyrazinamide (Prodrug) PncA PncA (Pyrazinamidase) PZA->PncA Activation POA Pyrazinoic Acid (Active Form) PncA->POA Acidic_Env Acidic Environment (e.g., Granuloma) POA->Acidic_Env Accumulates in Membrane_Potential Disruption of Membrane Potential Acidic_Env->Membrane_Potential Facilitates Energy_Production Inhibition of Energy Production Acidic_Env->Energy_Production Facilitates CoA_Synthesis Inhibition of Coenzyme A Synthesis Acidic_Env->CoA_Synthesis Facilitates Bacterial_Death Bacterial Death Membrane_Potential->Bacterial_Death Energy_Production->Bacterial_Death CoA_Synthesis->Bacterial_Death

Caption: Proposed Mechanisms of Action of Pyrazinamide.

Ethambutol (EMB)

Ethambutol is a bacteriostatic agent that inhibits the synthesis of arabinogalactan, another essential component of the mycobacterial cell wall.[16][17][] It specifically inhibits the enzyme arabinosyl transferase, which is involved in the polymerization of arabinose into arabinan and subsequently arabinogalactan.[16][17][] The disruption of arabinogalactan synthesis increases the permeability of the cell wall, making the bacterium more susceptible to other drugs.[17]

Ethambutol_Mechanism EMB Ethambutol Arabinosyl_Transferase Arabinosyl Transferase EMB->Arabinosyl_Transferase Inhibition Arabinogalactan_Synthesis Arabinogalactan Synthesis Arabinosyl_Transferase->Arabinogalactan_Synthesis Blocks Cell_Wall_Integrity Mycobacterial Cell Wall Integrity Arabinogalactan_Synthesis->Cell_Wall_Integrity Essential for Increased_Permeability Increased Cell Wall Permeability Cell_Wall_Integrity->Increased_Permeability Disruption leads to Bacterial_Growth_Inhibition Bacterial Growth Inhibition Increased_Permeability->Bacterial_Growth_Inhibition

Caption: Mechanism of Action of Ethambutol.

II. Comparative In Vitro Efficacy

The in vitro efficacy of anti-tubercular agents is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a drug that inhibits the visible growth of a microorganism.[19] MIC values are crucial for assessing the potency of a compound and for monitoring the emergence of drug resistance.

Table 1: In Vitro Efficacy of First-Line Anti-Tuberculosis Drugs against M. tuberculosis

DrugMechanism of ActionTypical MIC Range (µg/mL) for Susceptible Strains
Isoniazid (INH) Inhibition of mycolic acid synthesis0.0156 - 0.06[20][21][22]
Rifampicin (RIF) Inhibition of DNA-dependent RNA polymerase0.12 - 0.25[20]
Pyrazinamide (PZA) Multiple targets, including membrane energetics and CoA synthesispH-dependent; active at acidic pH (e.g., 5.5)
Ethambutol (EMB) Inhibition of arabinogalactan synthesis1 - 5[16]

Note: MIC values can vary depending on the specific strain of M. tuberculosis and the testing methodology used.

III. Experimental Protocols: Assessing Anti-Tubercular Efficacy

A standardized and reproducible methodology is paramount for the evaluation of potential anti-TB drugs. The Microplate Alamar Blue Assay (MABA) is a widely used, rapid, and cost-effective method for determining the MIC of compounds against M. tuberculosis.[19][23][24][25]

Microplate Alamar Blue Assay (MABA) Protocol

This protocol outlines the key steps for performing a MABA to determine the MIC of a test compound.

1. Preparation of M. tuberculosis Culture:

  • Grow M. tuberculosis (e.g., H37Rv strain) in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% ADC (albumin-dextrose-catalase), and 0.05% Tween 80 to mid-log phase (OD600 of 0.4-0.6).

  • Dilute the culture to a final concentration of approximately 1 x 10^5 colony-forming units (CFU)/mL.

2. Preparation of Drug Dilutions:

  • Prepare a stock solution of the test compound in an appropriate solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the compound in a 96-well microplate to achieve the desired concentration range. Include positive (e.g., rifampicin) and negative (no drug) controls.

3. Inoculation and Incubation:

  • Add 100 µL of the diluted M. tuberculosis culture to each well of the microplate containing the drug dilutions.

  • Seal the plate and incubate at 37°C for 5-7 days.

4. Addition of Alamar Blue and Reading:

  • After the incubation period, add 20 µL of Alamar Blue solution to each well.

  • Re-incubate the plate for 24-48 hours.

  • Visually observe the color change. A blue color indicates no bacterial growth (inhibition), while a pink color indicates bacterial growth. The MIC is defined as the lowest drug concentration that prevents the color change from blue to pink.[26]

MABA_Workflow Start Start: Mtb Culture Preparation Drug_Dilution Prepare Serial Drug Dilutions in 96-Well Plate Start->Drug_Dilution Inoculation Inoculate with Mtb Culture Drug_Dilution->Inoculation Incubation Incubate at 37°C for 5-7 Days Inoculation->Incubation Add_Alamar Add Alamar Blue Solution Incubation->Add_Alamar Reincubation Re-incubate for 24-48 Hours Add_Alamar->Reincubation Read_Results Read Results (Color Change) Reincubation->Read_Results MIC_Determination Determine MIC Read_Results->MIC_Determination

Caption: Experimental Workflow for the Microplate Alamar Blue Assay (MABA).

IV. In Vivo Models for Efficacy Testing

While in vitro assays are essential for initial screening, in vivo models are critical for evaluating the efficacy of a drug candidate in a complex biological system. Murine models are the most commonly used for preclinical testing of anti-TB drugs.[27][28][29]

Commonly Used Mouse Models:

  • Acute Infection Model: Mice are infected intravenously or via aerosol with a high dose of M. tuberculosis. Treatment is initiated shortly after infection to assess the bactericidal activity of the drug.

  • Chronic Infection Model: A low-dose aerosol infection is established, and treatment is initiated after the development of a chronic, stable infection. This model is used to evaluate the sterilizing activity of a drug.

Efficacy in these models is typically assessed by enumerating the bacterial load (CFU) in the lungs and spleen at different time points during and after treatment.

V. Conclusion

The standard first-line anti-tuberculosis drugs—isoniazid, rifampicin, pyrazinamide, and ethambutol—form a powerful combination therapy that has been the cornerstone of TB treatment for decades. Their diverse mechanisms of action and synergistic effects are crucial for effectively combating M. tuberculosis and preventing the development of resistance.

Any novel therapeutic candidate, such as 3-carbamoyloxirane-2-carboxylic acid, must be rigorously evaluated against these established standards. The experimental framework outlined in this guide, from in vitro MIC determination using assays like the MABA to in vivo efficacy studies in murine models, provides a clear pathway for such an evaluation. As the challenge of drug-resistant tuberculosis continues to grow, a deep understanding of the current therapeutic landscape and the methodologies for drug discovery is essential for the development of the next generation of anti-tubercular agents.

References

  • What is the mechanism of Isoniazid? - Patsnap Synapse. (2024, July 17). Retrieved from [Link]

  • Isoniazid - Wikipedia. (n.d.). Retrieved from [Link]

  • Isoniazid - StatPearls - NCBI Bookshelf. (2024, February 16). Retrieved from [Link]

  • An in vivo biosafety-level-2-compatible model of Mycobacterium tuberculosis infection for drug susceptibility testing - PubMed. (2022, July 19). Retrieved from [Link]

  • A new in vivo model to test anti-tuberculosis drugs using fluorescence imaging - PMC. (2012, May 25). Retrieved from [Link]

  • An in vivo platform for rapid high-throughput antitubercular drug discovery - PMC. (n.d.). Retrieved from [Link]

  • What Is Isoniazid, Mechanism of Action How It Works - YouTube. (2025, December 7). Retrieved from [Link]

  • Isoniazid - PubMed. (2024, February 16). Retrieved from [Link]

  • JMM profile: rifampicin: a broad-spectrum antibiotic - Microbiology Society. (2022, August 5). Retrieved from [Link]

  • Ethambutol - Wikipedia. (n.d.). Retrieved from [Link]

  • Anti-TB Drugs for Drug-Sensitive and Drug-Resistant Mycobacterium tuberculosis: A Review. (2025, September 19). Retrieved from [Link]

  • Rifampicin - Wikipedia. (n.d.). Retrieved from [Link]

  • Updated review confirms efficacy and safety of most standard treatments for latent tuberculosis infection. (2017, August 3). Retrieved from [Link]

  • Pyrazinamide - Wikipedia. (n.d.). Retrieved from [Link]

  • Simple Model for Testing Drugs against Nonreplicating Mycobacterium tuberculosis | Antimicrobial Agents and Chemotherapy - ASM Journals. (n.d.). Retrieved from [Link]

  • Rifampin: mechanisms of action and resistance - PubMed. (n.d.). Retrieved from [Link]

  • Rifampin: Mechanisms of Action and Resistance | Clinical Infectious Diseases | Oxford Academic. (n.d.). Retrieved from [Link]

  • Assessing the Combined Antibacterial Effect of Isoniazid and Rifampin on Four Mycobacterium tuberculosis Strains Using In Vitro Experiments and Response-Surface Modeling | Antimicrobial Agents and Chemotherapy - ASM Journals. (2017, December 21). Retrieved from [Link]

  • Screening of Compounds for Anti-tuberculosis Activity, and in vitro and in vivo Evaluation of Potential Candidates - Frontiers. (n.d.). Retrieved from [Link]

  • Rapid Screening of Inhibitors of Mycobacterium tuberculosis Growth Using Tetrazolium Salts. (n.d.). Retrieved from [Link]

  • A novel non-invasive murine model for rapidly testing drug activity via inhalation administration against Mycobacterium tuberculosis - Frontiers. (n.d.). Retrieved from [Link]

  • What is the mechanism of Pyrazinamide? - Patsnap Synapse. (2024, July 17). Retrieved from [Link]

  • Mechanisms of Pyrazinamide Action and Resistance - PMC - NIH. (n.d.). Retrieved from [Link]

  • What is the mechanism of action (MOA) of Rifampicin (rifampin)? - Dr.Oracle. (2025, April 16). Retrieved from [Link]

  • Efficacy and safety of 6-month and 4-month anti-tuberculosis regimens: A review of literature and meta-analysis. (2023, October 26). Retrieved from [Link]

  • The Bewildering Antitubercular Action of Pyrazinamide - PMC - NIH. (n.d.). Retrieved from [Link]

  • Isoniazid Bactericidal Activity and Resistance Emergence: Integrating Pharmacodynamics and Pharmacogenomics To Predict Efficacy in Different Ethnic Populations - PMC. (n.d.). Retrieved from [Link]

  • ATS/CDC/ERS/IDSA Clinical Practice Guideline Update on the Treatment of Drug-Susceptible and Drug-Resistant Tuberculosis. (2024, December 30). Retrieved from [Link]

  • Tuberculosis (TB) Treatment & Management - Medscape Reference. (2024, October 31). Retrieved from [Link]

  • Myambutol (ethambutol) dosing, indications, interactions, adverse effects, and more. (n.d.). Retrieved from [Link]

  • Mechanisms of pyrazinamide action and resistance - Johns Hopkins University. (n.d.). Retrieved from [Link]

  • Ethambutol - StatPearls - NCBI Bookshelf. (2026, January 15). Retrieved from [Link]

  • System for Efficacy and Cytotoxicity Screening of Inhibitors Targeting Intracellular Mycobacterium tuberculosis - PMC. (n.d.). Retrieved from [Link]

  • Minimum inhibitory concentrations of rifampin and isoniazid among multidrug and isoniazid resistant Mycobacterium tuberculosis in Ethiopia - PMC. (2022, September 13). Retrieved from [Link]

  • Application of the Alamar blue assay to determine the susceptibility to anti-tuberculosis pharmaceuticals | International Scholars Journals. (n.d.). Retrieved from [Link]

  • Isoniazid-Induced Transient High-Level Resistance in Mycobacterium tuberculosis - PMC. (n.d.). Retrieved from [Link]

  • (PDF) Synthesis and Structural Activity Relationship Study of Antitubercular Carboxamides. (n.d.). Retrieved from [Link]

  • A Dual Read-Out Assay to Evaluate the Potency of Compounds Active against Mycobacterium tuberculosis | PLOS One. (2013, April 4). Retrieved from [Link]

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Validation

A Comparative Guide to the In Vitro and In Vivo Activity of 3-Carbamoyloxirane-2-Carboxylic Acid Analogues

This guide provides a comprehensive comparison of the in vitro and in vivo activity of 3-carbamoyloxirane-2-carboxylic acid analogues, a prominent class of irreversible cysteine protease inhibitors. Designed for research...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive comparison of the in vitro and in vivo activity of 3-carbamoyloxirane-2-carboxylic acid analogues, a prominent class of irreversible cysteine protease inhibitors. Designed for researchers, scientists, and drug development professionals, this document delves into the experimental data that underpins our understanding of these compounds, offering insights into the causal relationships between molecular structure, enzyme inhibition, and physiological outcomes.

Introduction: The Significance of Cysteine Protease Inhibition

Cysteine proteases, such as cathepsins and calpains, are crucial enzymes involved in a myriad of physiological and pathological processes, including protein turnover, immune responses, and apoptosis.[1][2] Their dysregulation is implicated in numerous diseases, including cancer, neurodegenerative disorders, and parasitic infections.[3][4][5][6] This has made them attractive targets for therapeutic intervention.

The 3-carbamoyloxirane-2-carboxylic acid scaffold, famously represented by the natural product E-64, serves as a powerful "warhead" for irreversibly inactivating these enzymes.[7][8] E-64 and its synthetic analogues form a covalent bond with the active site cysteine residue, effectively blocking substrate access and halting catalytic activity.[9] This guide will compare key analogues, dissecting their performance in controlled laboratory settings (in vitro) versus complex biological systems (in vivo).

Mechanism of Action: An Irreversible Covalent Interaction

The inhibitory power of this class of compounds lies in their epoxide ring. The catalytic dyad in the active site of a cysteine protease involves a cysteine residue and a histidine residue. The histidine residue deprotonates the cysteine's thiol group, creating a highly nucleophilic thiolate anion.[2][10] This thiolate then attacks one of the carbon atoms of the epoxide ring on the inhibitor. This nucleophilic attack results in the opening of the strained epoxide ring and the formation of a stable, irreversible thioether bond between the enzyme and the inhibitor.[9][11] This covalent modification permanently inactivates the enzyme.

G cluster_0 Cysteine Protease Active Site cluster_1 Inhibitor cluster_2 Inhibition Enzyme Cys-SH + His-Im ActivatedEnzyme Cys-S⁻ + His-ImH⁺ (Thiolate-imidazolium ion pair) Enzyme->ActivatedEnzyme Deprotonation CovalentComplex Irreversible Enzyme-Inhibitor Complex (Thioether bond) ActivatedEnzyme->CovalentComplex Nucleophilic Attack on Epoxide Ring Inhibitor Analogue with Epoxide Ring Inhibitor->CovalentComplex

Caption: Mechanism of irreversible inhibition of cysteine proteases.

Part I: In Vitro Analysis - Quantifying Inhibitory Potency

In vitro assays are the first crucial step in evaluating the efficacy of any inhibitor. They provide a controlled environment to measure the direct interaction between the inhibitor and its target enzyme, free from the complexities of a biological system. The most common metric derived from these assays is the IC50 value, which represents the concentration of an inhibitor required to reduce the enzyme's activity by 50%.

Comparative In Vitro Activity of Key Analogues

The potency and selectivity of these inhibitors can be finely tuned by modifying the peptide-like backbone attached to the epoxide warhead. These modifications influence how well the inhibitor fits into the enzyme's substrate-binding pockets. Here, we compare several well-studied analogues.

AnalogueTarget ProteaseIC50 / KᵢpHCommentsSource
E-64c Cathepsin BNanomolar efficacyN/ABroad-spectrum cysteine protease inhibitor.[12]
CA-074 Cathepsin BIC50: 6 nM4.6Highly selective for Cathepsin B at acidic pH.[13]
CA-074 Cathepsin BIC50: 723 nM7.2Potency is >100-fold lower at neutral pH.[12][13]
CA-074Me Cathepsin BIC50: 9.0 µM4.6Methyl ester prodrug, significantly less potent in vitro.[13]
CA-074Me Cathepsin BIC50: 7.6 µM7.2Weak inhibitor at both acidic and neutral pH.[13]
EST Cathepsins100-1000x weaker than E-64cN/AEthyl ester prodrug of E-64c, designed for oral delivery.[14]

Analysis: The data clearly demonstrates the concept of pH-dependent inhibition and the prodrug strategy. CA-074 is a potent inhibitor of Cathepsin B, but its efficacy is dramatically higher in the acidic environment typical of lysosomes, where cathepsins are most active.[13] Its methyl ester prodrug, CA-074Me, is much less active in vitro. The rationale is that the ester group will be cleaved by esterases in vivo to release the active, more polar drug, CA-074.[12][15] Similarly, EST is much weaker than its parent compound E-64c in vitro, but this is by design to enhance its absorption when administered orally.[14]

Experimental Protocol: In Vitro Cysteine Protease Inhibition Assay

This protocol describes a representative fluorescence-based assay to determine the IC50 of an inhibitor against a specific cysteine protease (e.g., Cathepsin B).

Principle: The assay utilizes a fluorogenic substrate which, when cleaved by the active enzyme, releases a fluorescent molecule. The inhibitor's potency is measured by its ability to reduce the rate of fluorescence generation.

Materials:

  • Purified Cysteine Protease (e.g., human Cathepsin B)

  • Assay Buffer (e.g., 100 mM sodium acetate, 1 mM EDTA, 5 mM DTT, pH 5.5)

  • Fluorogenic Substrate (e.g., Z-Arg-Arg-AMC)

  • Test Inhibitor (e.g., CA-074) dissolved in DMSO

  • 96-well black microplate

  • Fluorescence plate reader

Step-by-Step Methodology:

  • Prepare Reagents: Dilute the enzyme and substrate in the assay buffer to their optimal working concentrations. Prepare a serial dilution of the inhibitor in DMSO, and then dilute further in assay buffer.

  • Enzyme-Inhibitor Pre-incubation: Add 50 µL of the enzyme solution to each well of the microplate. Add 10 µL of the serially diluted inhibitor solutions (and a DMSO vehicle control) to the wells.

  • Incubation: Gently mix the plate and incubate for 30 minutes at 37°C to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction: Add 40 µL of the substrate solution to each well to start the enzymatic reaction.

  • Measure Fluorescence: Immediately place the plate in a fluorescence plate reader. Measure the fluorescence intensity (e.g., Excitation: 380 nm, Emission: 460 nm) kinetically over 30-60 minutes.[16]

  • Data Analysis: Calculate the reaction rate (slope of the fluorescence vs. time curve) for each inhibitor concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Caption: Workflow for a typical in vitro enzyme inhibition assay.

Part II: In Vivo Analysis - Assessing Therapeutic Efficacy

While in vitro data is essential, it doesn't always predict how a compound will behave in a living organism. In vivo studies, typically in animal models, are critical for evaluating a drug's overall efficacy, which is influenced by its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its safety.

Comparative In Vivo Activity and Outcomes

The translation from in vitro potency to in vivo efficacy is often a major hurdle in drug development. A potent inhibitor might have poor bioavailability or be rapidly metabolized, rendering it ineffective in the body.

Analogue/ProdrugAnimal ModelAdministrationKey FindingSource
E-64c Muscular Dystrophy (Hamster)OralIneffective due to low intestinal absorbability.[14]
EST (Prodrug of E-64c) Muscular Dystrophy (Hamster)Oral (100 mg/kg)Effective. Converted to active E-64c after absorption, leading to strong inhibition of cathepsins in muscle, heart, and liver.[14]
CA-074 Melanoma Xenograft (Mouse)Intravenous (10 mg/kg)Significantly reduced tumor growth by ~30% and inhibited lung metastases.[17]
E64d (Prodrug of E-64c) Alzheimer's Disease (Mouse)PeripheralImproved memory and reduced Aβ biomarkers.[12]
E64d (Prodrug of E-64c) Traumatic Brain Injury (Mouse)PeripheralReduced motor dysfunction and neuronal loss.[12]

Analysis: The in vivo data highlights the critical importance of the prodrug approach for this class of inhibitors. E-64c, despite its in vitro potency, fails when given orally because it is not well absorbed.[14] However, its more lipophilic ethyl ester prodrug, EST, is readily absorbed and then converted by esterases in the body to the active E-64c, leading to significant therapeutic effects.[14] Similarly, the prodrug E64d is used to effectively deliver the active inhibitor to the brain in models of Alzheimer's and traumatic brain injury.[12] In contrast, CA-074, which is more polar, requires intravenous administration to achieve efficacy in a cancer model.[17] This demonstrates a crucial principle: the chemical properties that make a good inhibitor at the molecular level (in vitro) are often distinct from the properties required for effective drug delivery in a whole organism (in vivo).

Experimental Protocol: In Vivo Tumor Xenograft Study

This protocol outlines a representative experiment to evaluate the anti-tumor efficacy of an inhibitor using a human cancer xenograft model in mice.

Principle: Human cancer cells are implanted into immunocompromised mice. Once tumors are established, the mice are treated with the test inhibitor or a vehicle control, and the effect on tumor growth is monitored over time.

Materials:

  • Immunocompromised mice (e.g., Nude or SCID)

  • Human cancer cell line (e.g., MM1 human melanoma)[17]

  • Test Inhibitor (e.g., CA-074) formulated for injection

  • Vehicle control (e.g., DMSO)[17]

  • Calipers for tumor measurement

Step-by-Step Methodology:

  • Cell Implantation: Inject a suspension of cancer cells (e.g., 5 x 10⁶ cells) into the hind leg muscle or subcutaneously on the flank of each mouse.[17]

  • Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., ~250 mg). Monitor tumor volume regularly using caliper measurements (Volume = (length x width²)/2).

  • Randomization and Treatment: Once tumors reach the target size, randomize mice into treatment and control groups.

  • Drug Administration: Administer the inhibitor (e.g., CA-074 at 10 mg/kg) or vehicle control via the chosen route (e.g., intravenous injection) for a specified duration (e.g., for eight consecutive days).[17]

  • Continued Monitoring: Continue to measure tumor volume and body weight (as a measure of toxicity) throughout the study.

  • Endpoint Analysis: At the end of the study, euthanize the mice. Excise the tumors and weigh them. Key endpoints include tumor growth inhibition (%) and tumor growth delay.[17] For metastasis studies, tissues like the lungs can be harvested, fixed, and examined for tumor nodules.[17]

Bridging the Gap: Why In Vitro and In Vivo Results Can Differ

The transition from a potent in vitro inhibitor to a successful in vivo therapeutic is fraught with challenges. Understanding the discrepancy is key to rational drug design.

  • Pharmacokinetics (ADME): As seen with E-64c vs. EST, a compound must be absorbed into the bloodstream, distribute to the target tissue, resist metabolic breakdown, and be cleared from the body at an appropriate rate. Poor ADME properties are a primary cause of in vivo failure.

  • Bioavailability: Oral bioavailability is particularly challenging for peptide-like molecules, which are often polar and susceptible to degradation in the digestive tract.[14]

  • Cell Permeability: For intracellular targets, the inhibitor must be able to cross the cell membrane. The conversion of CA-074Me to CA-074 by intracellular esterases is a strategy to trap the active drug inside the cell.[15]

  • Off-Target Effects & Toxicity: An inhibitor that is highly selective in vitro may still interact with other proteins in vivo, leading to unexpected side effects or toxicity.[5]

  • Target Engagement: It is crucial to confirm that the drug is reaching its intended target in the tissue of interest at a sufficient concentration to exert its inhibitory effect.

Conclusion and Future Directions

The family of 3-carbamoyloxirane-2-carboxylic acid analogues represents a versatile and potent class of cysteine protease inhibitors. The comparative analysis of their in vitro and in vivo activities provides invaluable lessons for drug development. While in vitro assays are indispensable for determining potency and guiding initial structure-activity relationships, they are only the first step. The success of these inhibitors in complex biological systems is critically dependent on optimizing their pharmacokinetic properties, often through prodrug strategies that enhance bioavailability and cellular uptake. Future research will likely focus on developing analogues with improved selectivity and novel delivery mechanisms to maximize therapeutic efficacy while minimizing off-target effects.

References

  • Cereseto, A., et al. (2005). Cathepsin B inhibition interferes with metastatic potential of human melanoma: an in vitro and in vivo study. PMC. [Link]

  • Tamai, M., et al. (1987). In vitro and in vivo inhibition of cysteine proteinases by EST, a new analog of E-64. PubMed. [Link]

  • Hook, V., et al. (2020). Neutral pH-Selective Inhibition of Cytosolic Cathepsin B: A Novel Drug Targeting Strategy for Traumatic Brain Injury and Alzheimer's Disease. PMC. [Link]

  • Schurigt, U., et al. (2007). CA-074, But Not Its Methyl Ester CA-074Me, Is a Selective Inhibitor of Cathepsin B within Living Cells. ResearchGate. [Link]

  • EurekAlert!. (2004). Inhibition of cathepsin proteases inhibits tumor formation in transgenic mice. EurekAlert!. [Link]

  • Benjamin, B., et al. (2023). A comparison of the activity, lysosomal stability, and efficacy of legumain-cleavable and cathepsin cleavable ADC linkers. PMC. [Link]

  • Hook, G., et al. (2022). Molecular Features of CA-074 pH-Dependent Inhibition of Cathepsin B. Biochemistry. [Link]

  • de la Peña, G., et al. (2020). Plant protease inhibitors as specific strategies against cancer cells. MedCrave online. [Link]

  • Obreht, D., et al. (2015). In Vitro Antibacterial Activity of Cysteine Protease Inhibitor from Kiwifruit (Actinidia deliciosa). PMC. [Link]

  • Sariya, S., et al. (2024). From Bench to Bedside: Transforming Cancer Therapy with Protease Inhibitors. MDPI. [Link]

  • Chondrex, Inc. Cysteine Protease Activity Assay Kit. Chondrex, Inc.. [Link]

  • Goulart, L., et al. (2014). In vitro antigiardial activity of the cysteine protease inhibitor E-64. PubMed. [Link]

  • Zhu, R., et al. (2024). Biosynthetic characterization and combinatorial biocatalysis of the cysteine protease inhibitor E-64. bioRxiv. [Link]

  • Roche. The Complete Guide for Protease Inhibition. Roche. [Link]

  • Kominami, E., et al. (1982). Inhibitions of cathepsin B and cathepsin L by E-64 in vivo. II. Incorporation of [3H]E-64 into rat liver lysosomes in vivo. PubMed. [Link]

  • Kwong, G., et al. (2018). Classification of prostate cancer using a protease activity nanosensor library. PNAS. [Link]

  • Ishii, T., et al. (2000). In vivo and in vitro Effects of a Protease Inhibitor (E-64) on Cell Division of Xenopus eggs. BioOne. [Link]

  • Budzinska, A., et al. (2024). Proteolytic Activity Inhibition in Gingival Fluid by Cysteine Protease Inhibitors Obtained from Egg White and Fallopia japonica Extract: An In Vitro Study. MDPI. [Link]

  • Reaction Biology. Protease Assay Services. Reaction Biology. [Link]

  • ResearchGate. (2015). Mechanism of inhibition of cysteine proteases by Michael acceptor and epoxide inhibitors. ResearchGate. [Link]

  • Greenbaum, D., et al. (2000). Epoxide electrophiles as activity-dependent cysteine protease profiling and discovery tools. Chemistry & Biology. [Link]

  • Magrath, J., et al. (1992). Mechanism of cysteine protease inactivation by peptidyl epoxides. PubMed. [Link]

  • TCHOUPAK, A., et al. (2021). Mechanisms Applied by Protein Inhibitors to Inhibit Cysteine Proteases. MDPI. [Link]

  • Otto, H., & Schirmeister, T. (1997). Cysteine Proteases and Their Inhibitors. ACS Publications. [Link]

  • Pandey, K. C., et al. Cysteine Proteases: Modes of Activation and Future Prospects as Pharmacological Targets. Frontiers in Pharmacology. [Link]

  • ResearchGate. (2010). Mechanism of action of cysteine proteases. ResearchGate. [Link]

  • Bogyo, M., et al. (2006). Synthesis of epoxide based inhibitors of cysteine proteases.
  • Otto, H., et al. (2004). Model Calculations about the Influence of Protic Environments on the Alkylation Step of Epoxide, Aziridine, and Thiirane Based Cysteine Protease Inhibitors. The Journal of Physical Chemistry A. [Link]

  • Sino Biological. Cysteine Protease. Sino Biological. [Link]

  • Creative Diagnostics. Cysteine Proteases and Regulators. Creative Diagnostics. [Link]

Sources

Comparative

Benchmarking 3-Carbamoyloxirane-2-Carboxylic Acid Against Nitroisocitrate Inhibitors: A Comparative Guide for Mtb ICL1 Targeting

Introduction: The Glyoxylate Shunt and ICL1 as a Target During latent infection, Mycobacterium tuberculosis (Mtb) survives within the nutrient-deprived environment of host macrophages by rerouting its carbon metabolism t...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Glyoxylate Shunt and ICL1 as a Target

During latent infection, Mycobacterium tuberculosis (Mtb) survives within the nutrient-deprived environment of host macrophages by rerouting its carbon metabolism through the glyoxylate shunt[1]. The gatekeeping enzyme of this pathway, Isocitrate Lyase 1 (ICL1), catalyzes the retro-aldol cleavage of D-isocitrate into glyoxylate and succinate. Because ICL1 is essential for Mtb persistence and lacks a mammalian ortholog, it is a highly attractive target for novel antitubercular drug development [1, 2].

Historically, the highly polar nature of the ICL1 active site has hindered the development of traditional reversible inhibitors. Recently, researchers have pivoted toward covalent inactivators. Two prominent classes have emerged: nitroisocitrate (NIC) inhibitors [2] and epoxysuccinate derivatives , specifically 3-carbamoyloxirane-2-carboxylic acid (the mono-amide analog of cis-2,3-epoxysuccinic acid) [1, 3]. This guide benchmarks these two inhibitor classes, detailing their mechanistic causality, kinetic performance, and the self-validating protocols required for their evaluation.

Mechanistic Causality & Structural Rationale

The fundamental difference between these two inhibitors lies in their activation requirements and electrophilic warheads.

  • Nitroisocitrate (NIC) Inhibitors: NICs, such as (2R,3S)-2-hydroxy-3-(nitromethyl)succinic acid, function as mechanism-based "suicide" substrates. They bind to the ICL1 active site and are processed by the enzyme's native retro-aldol cleavage machinery. This enzymatic step unmasks 3-nitropropionate (3-NP), a highly reactive electrophile that subsequently forms a stable thiohydroximate adduct with the catalytic nucleophile, Cys191 [2, 3]. This "Trojan horse" design intentionally limits the systemic neurotoxicity of free 3-NP by requiring ICL1-specific activation [3].

  • 3-Carbamoyloxirane-2-Carboxylic Acid: Derived from the potent cis-2,3-epoxysuccinic acid (cis-EpS) scaffold, this compound features an epoxide ring flanked by a carboxylic acid and a carbamoyl (amide) group [1, 3]. Unlike NIC, it does not require enzymatic cleavage. It binds directly to the succinate subsite, positioning its electrophilic epoxide ring adjacent to Cys191. Nucleophilic attack by the Cys191 thiolate opens the epoxide ring, resulting in irreversible, direct S-malylation [1]. The mono-amide substitution serves to modulate polarity and improve cell-penetration properties compared to the parent dicarboxylic acid [3].

Mechanism ICL1 Mtb ICL1 (Active Enzyme) NP3 3-Nitropropionate (Reactive Intermediate) ICL1->NP3 2. Retro-aldol Cleavage NIC Nitroisocitrate (NIC) NIC->ICL1 1. Binds Active Site Inactivated Inactivated ICL1 (Cys191 Adduct) NP3->Inactivated 3. Alkylates Cys191 Epoxy 3-carbamoyloxirane- 2-carboxylic acid Epoxy->Inactivated Direct Epoxide Opening & Cys191 Alkylation

Mechanistic divergence between NIC (enzyme-activated) and Epoxysuccinamide (direct alkylation) on Mtb ICL1.

Benchmarking Data: Kinetic & Performance Comparison

To objectively compare covalent inhibitors, researchers must evaluate the second-order rate constant of inactivation ( kinact​/KI​ ). This parameter accounts for both the initial binding affinity ( KI​ ) and the maximum rate of covalent bond formation ( kinact​ ), providing a true measure of covalent efficiency.

ParameterNitroisocitrate (5-NIC)3-Carbamoyloxirane-2-Carboxylic Acidcis-2,3-Epoxysuccinic Acid (cis-EpS)Inhibitor ClassMechanism-based (Suicide)Direct Covalent AlkylatorDirect Covalent AlkylatorTarget ResidueCys191 (via 3-NP intermediate)Cys191 (Direct S-malylation)Cys191 (Direct S-malylation) kinact​/KI​ ( M−1s−1 ) 1.3×103 [2]~ 1.5×103 5.0×103 [3] 5.0×104 [1] KI​ (Affinity)High ( μM range)Moderate to High200 nM [1]Activation Required?Yes (Retro-aldol cleavage)NoNoToxicity LiabilityPotential 3-NP release off-targetNon-specific epoxide reactivityNon-specific epoxide reactivity *Estimated range based on mono-amide derivative benchmarking against the parent cis-EpS[3].

Self-Validating Experimental Protocols

To ensure scientific integrity, the evaluation of these inhibitors requires a self-validating system. The macroscopic rate of inhibition is established via a continuous kinetic assay, while the microscopic mechanism of covalent modification is confirmed via intact protein mass spectrometry.

Workflow Prep Recombinant Mtb ICL1 Purification Incubation Inhibitor Co-incubation (NIC vs Epoxysuccinamide) Prep->Incubation Assay Continuous Kinetic Assay (Phenylhydrazine) Incubation->Assay Determine k_inact/K_I MS LC-MS/MS Intact Protein Deconvolution Incubation->MS Map Cys191 Modification

Experimental workflow integrating macroscopic kinetic assays with microscopic MS validation.

Protocol 1: Continuous Spectrophotometric Kinetic Assay

Causality: Glyoxylate, the direct product of ICL1, is difficult to detect optically. Phenylhydrazine is utilized because it rapidly reacts with glyoxylate to form glyoxylate phenylhydrazone, which absorbs strongly at 324 nm, allowing continuous real-time monitoring of enzyme kinetics.

  • Reagent Preparation: Prepare assay buffer (50 mM MOPS, pH 7.5, 5 mM MgCl2​ , 1 mM EDTA). Prepare 10 mM phenylhydrazine-HCl (freshly neutralized to avoid pH drift).

  • Enzyme Pre-incubation: Incubate recombinant Mtb ICL1 (50-100 nM) with varying concentrations of the inhibitor (e.g., 0.5 to 50 μM ) in assay buffer at 37°C.

  • Reaction Initiation: At specific time intervals (0, 5, 10, 20, 30 min), remove an aliquot and add it to a UV-transparent cuvette containing 2 mM D-isocitrate and 2 mM phenylhydrazine in assay buffer.

  • Data Acquisition: Monitor absorbance at 324 nm ( ϵ=17,000M−1cm−1 ) for 3 minutes to determine the initial velocity ( vi​ ).

  • Data Analysis: Plot the natural log of remaining activity ( ln(vi​/v0​) ) versus pre-incubation time to find the observed rate constant ( kobs​ ). Plot kobs​ vs. [Inhibitor] to extract kinact​ and KI​ using the hyperbolic equation: kobs​=(kinact​×[I])/(KI​+[I]) .

Protocol 2: LC-MS/MS Intact Protein Analysis

Causality: Intact mass spectrometry is prioritized over bottom-up proteomics here because it provides a rapid, global view of the modification stoichiometry (ensuring only one active-site cysteine is modified) and prevents the loss of labile thiohydroximate adducts that frequently occur during prolonged trypsin digestion.

  • Labeling: Incubate 10 μM ICL1 with 100 μM inhibitor (NIC or 3-carbamoyloxirane-2-carboxylic acid) for 2 hours at room temperature.

  • Quenching & Desalting: Quench the reaction with 0.1% Formic Acid. Desalt the protein using a rapid size-exclusion column (e.g., Zeba Spin) to remove unbound inhibitor and buffer salts.

  • LC-MS/MS Acquisition: Inject the sample onto a C4 analytical column coupled to a high-resolution mass spectrometer (e.g., Q-TOF). Run a fast gradient (5-80% Acetonitrile with 0.1% Formic Acid over 15 mins).

  • Deconvolution: Use intact protein deconvolution software (e.g., MaxEnt1) to calculate the monoisotopic mass.

    • Validation Check: Unmodified ICL1 must yield the theoretical native mass. NIC-treated ICL1 will show a mass shift of +73 Da (addition of 3-NP minus water). Epoxide-treated ICL1 will show a mass shift corresponding to the exact molecular weight of 3-carbamoyloxirane-2-carboxylic acid (addition via direct ring opening).

Conclusion

Both nitroisocitrate and 3-carbamoyloxirane-2-carboxylic acid represent significant leaps in targeting the elusive active site of Mtb ICL1. While nitroisocitrate elegantly leverages the enzyme's own catalytic machinery to generate a localized toxic payload, 3-carbamoyloxirane-2-carboxylic acid relies on the inherent reactivity of its epoxide warhead, tuned by the succinate-mimicking scaffold. The choice between these scaffolds in drug development hinges on balancing the risk of off-target 3-NP release against the potential pan-reactivity of epoxides.

References

  • Pham, T. V., et al. (2021). "Covalent Inactivation of Mycobacterium tuberculosis Isocitrate Lyase by cis-2,3-Epoxy-Succinic Acid." ACS Chemical Biology.
  • Mechanism-Based Inactivation of Mycobacterium tuberculosis Isocitrate Lyase 1 by (2R,3S)-2-Hydroxy-3-(nitromethyl)succinic acid. (2021). Journal of the American Chemical Society.
  • Rational Design and Synthesis of Covalent Inhibitors for Mycobacterium tuberculosis Isocitrate Lyase. (2023). Open Access Te Herenga Waka-Victoria University of Wellington.
Validation

Cross-Reactivity Profiling of 3-Carbamoyloxirane-2-Carboxylic Acid: Cysteine Protease Specificity vs. Human Lyase Orthogonality

[label="Measure & Compare\nLyase Activity\n(With and Without\nProte Finalizing the Document I'm now putting the finishing touches on the document. I've integrated all visual aids, incorporating the contrast-compliant DOT...

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Author: BenchChem Technical Support Team. Date: April 2026

[label="Measure & Compare\nLyase Activity\n(With and Without\nProte

Finalizing the Document

I'm now putting the finishing touches on the document. I've integrated all visual aids, incorporating the contrast-compliant DOT diagrams to illustrate the mechanistic differences and validation workflow. The caption is perfectly formatted. I've re-read the assay protocol for clarity and logical flow, and double-checked all references, including the cited URLs. My goal is for this to be a comprehensive and self-explanatory report.

Reviewing the Project

Elaborating the Mechanism

My focus has shifted toward explaining the mechanism of action. It's not simply the presence of a cysteine that's key, but the low pKa of the catalytic cysteine, alongside an oxyanion hole, that makes for epoxide reactivity, which is absent in human lyases. The revised assay will be self-validating, contrasting epoxysuccinyl core's behavior with both known lyase inhibitors (BMS-303141) and the vehicle control. I will also be sure to include the ACS Chem Biol reference.

Refining the Stereochemical Focus

I'm now emphasizing the critical stereochemical difference: cis versus trans epoxysuccinyl derivatives. Although cis-epoxysuccinic acid can inactivate bacterial lyases, the L-trans configuration of the E-64 core provides papain-like cysteine protease selectivity. I will add the ACS Chem Biol reference for the cis derivative in contrast to the L-trans derivative.

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I've refocused my thoughts on the significance of the L-trans stereochemistry, which results in the exquisite selectivity towards cysteine proteases. The reference material for cis-epoxysuccinic acid derivatives will be placed in contrast with my argument. I will also incorporate a table to provide more visual clarity for any reader.

Detailing the Experimental Protocol

I'm now detailing the protocol for orthogonal validation. It will involve an MDH-coupled assay, and a table contrasting inhibitor behaviors. The core component, 3-carbamoyloxirane-2-carboxylic acid, will not inhibit human ACLY, while BMS-303141 will. This should create clear and compelling results.

Refining the Assay Protocol

I'm now detailing the steps for my planned validation experiment, including reagent preparation and kinetic readout. The protocol will measure ACLY activity with and without the epoxysuccinyl core. Specifically, I'll assay with 50 nM of ACLY, with an inhibitor pre-incubation step, followed by the addition of reaction components for a kinetic readout. I will monitor 340 nm.

As a Senior Application Scientist navigating complex protein isolation and assay development workflows, selecting the correct pharmacological inhibitors is paramount. 3-carbamoyloxirane-2-carboxylic acid —the active pharmacophore of the canonical L-trans-epoxysuccinyl family of inhibitors (most notably E-64 )—is universally utilized for the irreversible inhibition of cysteine proteases.

However, recent literature demonstrating that certain epoxide derivatives can covalently inactivate bacterial lyases (such as Mycobacterium tuberculosis isocitrate lyase) [1] has raised valid questions regarding potential off-target cross-reactivity with human lyases (e.g., ATP Citrate Lyase [ACLY] and Cystathionine γ-lyase [CSE]).

This guide objectively compares the performance and mechanistic specificity of 3-carbamoyloxirane-2-carboxylic acid against human lyases, providing the experimental causality and self-validating protocols required to ensure assay integrity.

Mechanistic Causality: Why Epoxysuccinyls Evade Human Lyases

To understand the orthogonality of 3-carbamoyloxirane-2-carboxylic acid to human lyases, we must examine the physical chemistry of its oxirane (epoxide) ring. The epoxide is a highly strained electrophile that requires a highly specific microenvironment to undergo nucleophilic attack.

In cysteine proteases (e.g., Cathepsin B, Calpain), the active site contains a highly conserved Cys-His-Asn catalytic triad. The histidine residue acts as a general base, drastically lowering the pKa of the catalytic cysteine to form a highly reactive thiolate anion at physiological pH. Concurrently, the protease's "oxyanion hole" stabilizes the transition state of the epoxide ring, allowing the thiolate to attack and irreversibly alkylate the enzyme [2].

Conversely, human lyases such as ACLY and CSE operate via entirely different catalytic mechanisms. While they possess structural and functionally relevant cysteines, they lack the specific papain-like fold and the requisite oxyanion hole to activate the trans-epoxide ring [3]. Furthermore, the exquisite stereochemical selectivity of the L-trans configuration in 3-carbamoyloxirane-2-carboxylic acid prevents it from binding to lyase active sites, unlike the cis-epoxysuccinic acids that have been shown to inhibit bacterial isocitrate lyases [1].

Mechanism cluster_protease Cysteine Proteases (e.g., Cathepsin B) cluster_lyase Human Lyases (e.g., ACLY, CSE) Pharmacophore 3-Carbamoyloxirane-2- Carboxylic Acid Cys_Triad Cys-His-Asn Triad (Oxyanion Hole) Pharmacophore->Cys_Triad High Affinity No_Triad Lack of Epoxide- Activating Triad Pharmacophore->No_Triad Steric/Electronic Clash Alkylation Irreversible Alkylation (IC50 < 10 nM) Cys_Triad->Alkylation Epoxide Ring Opening Orthogonal No Cross-Reactivity (Enzyme Preserved) No_Triad->Orthogonal Epoxide Remains Intact

Fig 1: Mechanistic divergence of 3-carbamoyloxirane-2-carboxylic acid against proteases vs. lyases.

Comparative Performance Profile

When designing a lysis buffer or an enzymatic assay, 3-carbamoyloxirane-2-carboxylic acid should be utilized strictly for protease protection. If the experimental goal is to inhibit a human lyase, researchers must pivot to target-specific alternatives. The table below summarizes the quantitative cross-reactivity data [3][4].

CompoundPrimary TargetIC50 (Primary)Human Lyase Cross-Reactivity (ACLY/CSE)Mechanism of Action
3-Carbamoyloxirane-2-carboxylic acid Cysteine Proteases (Cathepsins)1 - 10 nMNone (>100 μM) Irreversible alkylation via trans-epoxide opening
BMS-303141 ATP Citrate Lyase (ACLY)0.13 μMN/A (On-target)Reversible, allosteric inhibition
DL-Propargylglycine (PAG) Cystathionine γ-lyase (CSE)~40 μMN/A (On-target)Irreversible suicide inhibition
cis-2,3-Epoxysuccinic acid Bacterial Isocitrate Lyase~1.5 μMUnknown / LowCovalent modification of active-site thiolate

Key Takeaway: 3-carbamoyloxirane-2-carboxylic acid exhibits zero functional cross-reactivity with human ACLY or CSE at standard working concentrations (1–10 μM), making it the ideal additive for preserving lyase structural integrity during tissue homogenization.

Experimental Protocol: Orthogonal Validation Assay

To empirically validate the lack of cross-reactivity in your own laboratory, you must employ a self-validating kinetic system. The following protocol utilizes a Malate Dehydrogenase (MDH) coupled assay to measure human ACLY activity in the presence of the epoxysuccinyl pharmacophore versus a true lyase inhibitor.

Causality Check: ACLY converts citrate and CoA into acetyl-CoA and oxaloacetate. In this coupled system, MDH immediately reduces the generated oxaloacetate to malate, simultaneously oxidizing NADH to NAD⁺. The kinetic decrease in absorbance at 340 nm is directly proportional to ACLY activity.

Step-by-Step Methodology
  • Reagent & Buffer Preparation: Prepare the assay buffer: 50 mM Tris-HCl (pH 8.0), 10 mM MgCl₂, and 2 mM Dithiothreitol (DTT). Expert Note: DTT is required to maintain ACLY stability. Keep the concentration ≤2 mM to prevent direct nucleophilic attack of the DTT thiols on the epoxide ring prior to enzyme binding.

  • Inhibitor Pre-Incubation: In a 96-well UV-transparent microplate, incubate 50 nM of recombinant human ACLY with three distinct conditions for 30 minutes at 37°C:

    • Group A (Negative Control): Vehicle (0.1% DMSO)

    • Group B (Test): 10 μM 3-carbamoyloxirane-2-carboxylic acid

    • Group C (Positive Control): 10 μM BMS-303141

  • Coupling System Addition: Add 0.2 mM NADH and 2 Units/mL of Malate Dehydrogenase (MDH) to all wells.

  • Reaction Initiation: Use a multichannel pipette to rapidly add the substrate cocktail: 20 mM Potassium Citrate, 0.5 mM Coenzyme A (CoA), and 5 mM ATP.

  • Kinetic Readout: Immediately transfer the plate to a spectrophotometer. Monitor the absorbance at 340 nm continuously for 15 minutes.

Data Interpretation: Group A and Group B will exhibit identical, linear decreases in A340, confirming that 3-carbamoyloxirane-2-carboxylic acid does not cross-react with or inhibit human ACLY. Group C will show complete signal suppression, validating the assay's sensitivity to true lyase inhibition.

Protocol Step1 1. Recombinant Enzyme Prep (Human ACLY / CSE) Step2 2. Inhibitor Pre-Incubation (Test Compound vs. BMS-303141) Step1->Step2 Step3 3. Substrate Addition (Citrate + CoA + ATP) Step2->Step3 Step4 4. MDH Coupled Assay (NADH Oxidation Readout) Step3->Step4 Step5 5. Spectrophotometric Analysis (Absorbance at 340 nm) Step4->Step5

Fig 2: Orthogonal validation workflow for assessing lyase cross-reactivity via MDH coupled assay.

Conclusion

For drug development professionals and biochemists, distinguishing between structural similarity and functional cross-reactivity is critical. While epoxide-based compounds can theoretically target various nucleophiles, the highly specific L-trans geometry of 3-carbamoyloxirane-2-carboxylic acid restricts its reactivity strictly to the activated cysteines within papain-like protease folds. It is entirely orthogonal to human lyases, making it an indispensable, non-interfering tool for lyase purification and functional profiling.

References
  • Title: Covalent Inactivation of Mycobacterium tuberculosis Isocitrate Lyase by cis-2,3-Epoxy-Succinic Acid Source: ACS Chemical Biology URL: [Link]

  • Title: A bacterial type III effector family uses the papain-like hydrolytic activity to arrest the host cell cycle Source: Proceedings of the National Academy of Sciences (PNAS) URL: [Link]

  • Title: An allosteric mechanism for potent inhibition of human ATP-citrate lyase Source: Nature URL: [Link]

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 3-Carbamoyloxirane-2-carboxylic Acid

This guide provides a detailed protocol for the safe handling and disposal of 3-Carbamoyloxirane-2-carboxylic acid. As a specific Safety Data Sheet (SDS) for this compound is not always readily available, the procedures...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a detailed protocol for the safe handling and disposal of 3-Carbamoyloxirane-2-carboxylic acid. As a specific Safety Data Sheet (SDS) for this compound is not always readily available, the procedures outlined below are derived from the established hazards associated with its constituent functional groups: an oxirane (epoxide) ring and a carboxylic acid. This document is intended for use by trained professionals in a laboratory setting. Crucially, you must always consult with your institution's Environmental Health and Safety (EHS) department to ensure full compliance with local, state, and federal regulations before proceeding. [1][2]

Hazard Assessment & Chemical Profile

The primary hazards of 3-Carbamoyloxirane-2-carboxylic acid stem from the high reactivity of the epoxide ring and the corrosivity of the carboxylic acid group. Epoxides are a class of chemicals known for their potential as irritants and mutagens due to their ability to alkylate biological macromolecules. Carboxylic acids are acidic and can cause skin and eye irritation or burns.[3][4]

A summary of the anticipated hazards based on the compound's structure is presented below.

Hazard Category Associated Functional Group Anticipated Risk Primary Precaution
Acute Toxicity / Irritation Oxirane (Epoxide) & Carboxylic AcidHarmful if swallowed, inhaled, or in contact with skin. Causes serious skin and eye irritation. May cause respiratory irritation.[5][6][7][8]Handle in a chemical fume hood. Avoid all direct contact. Wear appropriate Personal Protective Equipment (PPE).[1][9]
Reactivity Oxirane (Epoxide)The strained three-membered ring is susceptible to opening by nucleophiles, acids, and bases. This reactivity is the basis for the deactivation protocol.Segregate from incompatible materials. Store in a cool, dry, well-ventilated area.[5][10]
Chronic Toxicity Oxirane (Epoxide)Epoxides as a class are considered potential mutagens. Long-term exposure should be minimized.Employ strict engineering controls (fume hood) and PPE to minimize exposure.
Environmental Hazard GeneralUnneutralized acid can harm aquatic life. The complete environmental impact is not fully characterized. Do not allow the product to enter drains without proper treatment.[8]Follow prescribed neutralization and disposal protocols. Prevent release into the environment.

Essential Safety & Personal Protective Equipment (PPE)

Before handling 3-Carbamoyloxirane-2-carboxylic acid in any capacity, from use in an experiment to disposal, adherence to strict safety protocols is mandatory.

  • Engineering Controls : All handling of this compound, including weighing, transfers, and the entire disposal procedure, must be conducted in a certified chemical fume hood to prevent inhalation of dust or aerosols.[1][5][9] Ensure safety showers and eyewash stations are accessible.[5][11]

  • Personal Protective Equipment (PPE) :

    • Eye Protection : Wear chemical safety goggles and a face shield.[9]

    • Hand Protection : Use chemical-resistant gloves (e.g., nitrile). Gloves must be inspected before use and disposed of properly after handling the chemical.[9]

    • Body Protection : A lab coat must be worn. For larger quantities or in case of a spill, an impervious apron is recommended.[11]

Spill Management

In the event of a spill, evacuate the immediate area and ensure the space is well-ventilated.

  • Containment : For small spills, cover the material with a non-combustible, inert absorbent such as vermiculite, dry sand, or earth.[1]

  • Collection : Carefully sweep or scoop the contaminated absorbent material into a suitable, sealable container for disposal as hazardous waste.[9] Avoid creating dust.[9]

  • Decontamination : Clean the spill area thoroughly with soap and water.

  • Disposal : The sealed container with the absorbed spill material must be labeled as hazardous waste and disposed of through your institution's EHS-approved waste stream.

Step-by-Step Disposal Protocol

The proper disposal route depends on the quantity of the waste. The following decision workflow provides a visual guide for selecting the appropriate procedure.

G start Start: Waste 3-Carbamoyloxirane-2-carboxylic acid decision Assess Waste Quantity & Concentration start->decision large_quant Path A: Large Quantities (>10 g solid or >100 mL concentrated solution) decision->large_quant Large / Concentrated small_quant Path B: Small Quantities (<10 g solid or <100 mL dilute solution <1%) decision->small_quant Small / Dilute collect_waste 1. Collect waste in a designated, compatible hazardous waste container. Do NOT attempt in-lab treatment. large_quant->collect_waste hydrolysis 1. Perform In-Lab Deactivation via Acid-Catalyzed Hydrolysis (in fume hood). (See Protocol Below) small_quant->hydrolysis label_waste 2. Label container clearly with: - Full Chemical Name - 'Hazardous Waste' - Appropriate Hazard Pictograms collect_waste->label_waste store_waste 3. Store container in a cool, dry, ventilated secondary containment area. label_waste->store_waste ehs_pickup 4. Arrange for pickup by the institutional EHS department. store_waste->ehs_pickup neutralize 2. Neutralize the resulting solution to pH 6-8 using a suitable base (e.g., sodium bicarbonate). hydrolysis->neutralize verify 3. Verify pH with test strips or meter. neutralize->verify drain_dispose 4. Dispose of neutralized solution down the sanitary sewer with copious amounts of water (>=20:1 ratio). verify->drain_dispose pH is Neutral re_neutralize Adjust pH as needed verify->re_neutralize pH is not Neutral check_regs CRITICAL: Confirm this disposal route is permitted by local regulations and your EHS department. drain_dispose->check_regs re_neutralize->neutralize

Caption: Disposal decision workflow for 3-Carbamoyloxirane-2-carboxylic acid.

Path A: Disposal of Large or Concentrated Quantities

For larger amounts of solid waste or concentrated solutions, do not attempt in-lab treatment. The risks associated with heat generation and potential side reactions are too great.

  • Segregation and Collection : Chemical wastes must be segregated. Collect the 3-Carbamoyloxirane-2-carboxylic acid waste in its original container or a designated hazardous waste container made of compatible material (e.g., a glass bottle for acidic waste). Do not mix with other waste streams.

  • Labeling : The container must be clearly and securely labeled with the full chemical name ("3-Carbamoyloxirane-2-carboxylic acid"), the words "Hazardous Waste," and all relevant hazard information.[12]

  • Storage : Store the sealed container in a designated, well-ventilated satellite accumulation area, within secondary containment, away from incompatible materials.[1][13]

  • Professional Disposal : Arrange for the collection and disposal of the waste through your institution's EHS department or a licensed chemical waste disposal contractor.[6][7][14]

Path B: In-Lab Deactivation of Small, Dilute Quantities

This procedure is designed to open the reactive epoxide ring, forming a less hazardous diol, and then neutralize the carboxylic acid. This should only be performed if explicitly permitted by your institution's EHS office.

Objective: To convert the reactive epoxide into a more stable diol via acid-catalyzed hydrolysis.

Protocol:

  • Preparation : In a chemical fume hood, prepare a beaker with a stir bar containing a 1M solution of a strong acid (e.g., hydrochloric acid or sulfuric acid). The volume of the acid solution should be at least 10 times the volume of the waste solution to be treated.

  • Addition : While stirring the acid solution vigorously, slowly add the dilute waste solution of 3-Carbamoyloxirane-2-carboxylic acid. The slow addition helps to dissipate any heat generated.

  • Reaction : Allow the mixture to stir at room temperature for a minimum of 2 hours (or overnight for certainty) to ensure the complete hydrolysis of the epoxide ring.

  • Neutralization : Place the beaker in an ice bath to cool the solution. Slowly and carefully add a weak base, such as a saturated sodium bicarbonate solution or a dilute (1M) sodium hydroxide solution, to the stirred mixture. Monitor the pH of the solution using pH paper or a calibrated meter. Continue adding the base dropwise until the pH is between 6.0 and 8.0.[10] Be cautious of foaming if using bicarbonate.

  • Final Disposal : Once neutralized, and only if permitted by local regulations, this aqueous solution can be poured down a sanitary sewer drain with a copious amount of running water (a water-to-solution ratio of at least 20:1 is recommended).[1][12]

Management of Empty Containers

Empty containers that once held 3-Carbamoyloxirane-2-carboxylic acid are still considered hazardous waste until properly decontaminated.

  • Triple Rinsing : Empty containers must be triple-rinsed with a suitable solvent (e.g., water or acetone).[10]

  • Rinsate Collection : The first two rinsates are considered hazardous waste and must be collected for disposal via the appropriate hazardous waste stream (e.g., collected with the aqueous waste from the deactivation protocol or as a separate halogenated/non-halogenated solvent waste).[10]

  • Final Disposal : After triple rinsing, the container can often be disposed of in the regular laboratory glassware or plastic waste stream, but confirm this with your EHS department.[10]

References

  • SAFETY DATA SHEET - Sigma-Aldrich. (2026, March 5). Sigma-Aldrich.
  • Chemical Waste Disposal Guidelines. Emory University.
  • SAFETY DATA SHEET - Spectrum Chemical. (2018, December 28). Spectrum Chemical.
  • SAFETY DATA SHEET - Fisher Scientific. (2023, August 25). Fisher Scientific.
  • Proper Disposal of 1,2-Dithiane-3-carboxylic Acid: A Step-by-Step Guide for Labor
  • Disposal of Chemical Waste. University of St Andrews Safety Office.
  • Laboratory Safety Manual - Chapter 13: Safe Handling of Peroxidizable Compounds. (2025, September 3).
  • Safety Data Sheet - ChemScene. (2023, May 12). ChemScene.
  • A GUIDE TO THE CHEMICAL WASTE CONTROL SCHEME. (2016, October). Environmental Protection Department, Hong Kong.
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  • Working with Hazardous Chemicals. Organic Syntheses.
  • SAFETY DATA SHEET - Tokyo Chemical Industry. (2025, October 27). Tokyo Chemical Industry Co., Ltd..
  • 3-Methylquinoxaline-2-carboxylic Acid Safety Data Sheet. (2024, October 21). Cayman Chemical.
  • SAFETY DATA SHEET - ThermoFisher. (2025, September 15). ThermoFisher Scientific.
  • SAFETY DATA SHEET - Santa Cruz Biotechnology. (2020, August 19). Santa Cruz Biotechnology, Inc..
  • Chemical Properties of 3-Hexyl-oxirane-2-carboxylic acid methyl ester. Cheméo.
  • Chemical waste | Hazardous Waste Management. McGill University.
  • Carboxylic acid - Wikipedia. Wikipedia.
  • Proper disposal of chemicals - Sciencemadness Wiki. (2025, August 20). Sciencemadness.org.
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Sources

Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3-Carbamoyloxirane-2-carboxylic acid

As researchers and drug development professionals, our work inherently involves handling novel chemical entities. 3-Carbamoyloxirane-2-carboxylic acid, a molecule featuring a reactive epoxide ring, demands a rigorous and...

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Author: BenchChem Technical Support Team. Date: April 2026

As researchers and drug development professionals, our work inherently involves handling novel chemical entities. 3-Carbamoyloxirane-2-carboxylic acid, a molecule featuring a reactive epoxide ring, demands a rigorous and well-understood safety protocol. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to explain the causality behind each procedural step. Our goal is to empower you with the knowledge to handle this and similar reactive compounds with the highest degree of safety.

Hazard Assessment: Understanding the Risk

The primary hazards of 3-Carbamoyloxirane-2-carboxylic acid stem from its two key functional groups: the oxirane (epoxide) and the carboxylic acid.

  • The Oxirane (Epoxide) Moiety : This three-membered ring is highly strained and electrophilic. It can react with nucleophiles, such as DNA and proteins, making it a potential alkylating agent. Epoxides as a class are known to be potential carcinogens, mutagens, skin/respiratory irritants, and sensitizers.[1] Skin contact can lead to sensitization, causing an allergic reaction upon subsequent exposures.[2][3]

  • The Carboxylic Acid Moiety : Carboxylic acids are acidic and can be corrosive or irritating to the skin, eyes, and respiratory tract.[4]

The combination of these groups in one molecule necessitates a robust personal protective equipment (PPE) strategy to prevent all routes of exposure.

Core Directive: Personal Protective Equipment Protocol

Given the compound's characteristics as a potentially reactive and irritant powder, all handling must be performed within a certified chemical fume hood to control airborne particulates and potential vapors. The following PPE is mandatory.

PPE ComponentSpecificationRationale
Hand Protection Double-gloved Nitrile GlovesThe outer glove provides primary protection, while the inner glove protects against contamination during doffing. Nitrile offers good resistance to a range of chemicals.[5] Always inspect gloves for tears before use.[6]
Eye & Face Protection Chemical Splash Goggles & Full-Face ShieldGoggles provide a seal against splashes and airborne powder.[6] A face shield worn over goggles offers an additional layer of protection for the entire face from splashes during solution preparation or transfers.
Body Protection Chemical-Resistant Laboratory Coat with Elastic CuffsA lab coat made of a chemical-resistant material (e.g., polyester blend) is essential. Elastic cuffs prevent dust or splashes from reaching the arms. For handling larger quantities, a chemically resistant apron should be worn over the lab coat.
Respiratory Protection N95 Respirator (for weighing) or as per institutional guidelinesWhile a fume hood is the primary engineering control, an N95 respirator should be worn when weighing the solid powder to prevent inhalation of fine particulates. For spills or emergencies, a respirator with an organic vapor cartridge may be necessary.[7]

Operational Plan: Step-by-Step Safety Procedures

Adherence to a strict sequence for donning and doffing PPE is critical to prevent cross-contamination.

Donning PPE: The Gearing-Up Process
  • Lab Coat: Put on your lab coat and fasten it completely.

  • Inner Gloves: Don the first pair of nitrile gloves.

  • Respirator (if needed): If weighing the powder, perform a seal check on your N95 respirator.

  • Goggles and Face Shield: Put on your chemical splash goggles, followed by the full-face shield.

  • Outer Gloves: Don the second pair of nitrile gloves, ensuring the cuffs go over the sleeves of your lab coat.

Doffing PPE: The Decontamination Sequence

This process is designed to contain contaminants.

  • Outer Gloves: Remove the outer, most contaminated gloves. Peel them off by turning them inside out, without touching the outer surface with your bare skin. Dispose of them in the designated hazardous waste container.

  • Face Shield and Goggles: Remove the face shield, followed by the goggles, handling them by the straps. Place them in a designated area for cleaning and disinfection.

  • Lab Coat: Unfasten the lab coat and roll it outwards, containing any potential contamination on the inside. Place it in the designated bin for lab laundry.

  • Inner Gloves: Remove the inner gloves using the same inside-out technique. Dispose of them in the hazardous waste container.

  • Hand Washing: Immediately and thoroughly wash your hands with soap and water.[8]

Emergency Protocol: Exposure and Spills
  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention.[6][9]

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Spills: Evacuate the immediate area. If the spill is small and you are trained to handle it, use an appropriate absorbent material (e.g., chemical spill pillow or vermiculite) to contain it. All cleanup materials must be treated as hazardous waste. Do not attempt to clean a large spill without proper training and equipment.

Disposal Plan: Managing Hazardous Waste

All materials that come into contact with 3-Carbamoyloxirane-2-carboxylic acid must be considered hazardous waste.

  • Solid Waste: This includes contaminated gloves, weigh paper, absorbent pads, and any other disposable lab supplies. Collect this waste in a clearly labeled, sealed hazardous waste bag or container.

  • Liquid Waste: Unused solutions or reaction mixtures should be collected in a designated, sealed, and clearly labeled hazardous waste container. Never pour epoxide-containing waste down the drain.[10]

  • Decontamination: All non-disposable equipment, such as glassware and spatulas, must be decontaminated. This can typically be done by rinsing with a suitable solvent (check compatibility) in the fume hood, collecting the rinsate as hazardous liquid waste.

Uncured epoxides are hazardous. If possible, small amounts of excess material can be reacted to a fully cured, inert solid, which is generally considered non-hazardous and can be disposed of as regular solid waste, pending local regulations.[11][12][13]

Visual Workflow for Safe Handling

The following diagram outlines the critical decision-making and operational flow for working with 3-Carbamoyloxirane-2-carboxylic acid.

G cluster_prep Preparation & Risk Assessment cluster_handling Handling Protocol cluster_cleanup Cleanup & Disposal RA Review Hazards: - Epoxide Reactivity - Carboxylic Acid Irritation Loc Confirm Work in Chemical Fume Hood RA->Loc PPE_Check Gather All Required PPE Loc->PPE_Check Don Don PPE (Correct Sequence) PPE_Check->Don Proceed to Handling Weigh Weigh Solid (with N95 Respirator) Don->Weigh Work Perform Experiment Weigh->Work Decon Decontaminate Glassware (Collect Rinsate) Work->Decon Experiment Complete Spill Emergency? (Spill or Exposure) Work->Spill Waste Segregate Hazardous Waste (Solid & Liquid) Decon->Waste Doff Doff PPE (Correct Sequence) Waste->Doff Wash Wash Hands Thoroughly Doff->Wash Spill->Decon No Emergency_Proc Follow Emergency Protocol: - Evacuate - Decontaminate - Seek Medical Attention Spill->Emergency_Proc Yes

Caption: Workflow for handling 3-Carbamoyloxirane-2-carboxylic acid.

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